molecular formula C4H6N2O2 B1283271 5-Ethyl-1,3,4-oxadiazol-2-OL CAS No. 37463-36-8

5-Ethyl-1,3,4-oxadiazol-2-OL

Cat. No.: B1283271
CAS No.: 37463-36-8
M. Wt: 114.1 g/mol
InChI Key: FOOOCOAXYKESPO-UHFFFAOYSA-N
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Description

5-Ethyl-1,3,4-oxadiazol-2-OL is a useful research compound. Its molecular formula is C4H6N2O2 and its molecular weight is 114.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-ethyl-3H-1,3,4-oxadiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O2/c1-2-3-5-6-4(7)8-3/h2H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOOOCOAXYKESPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NNC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00559442
Record name 5-Ethyl-1,3,4-oxadiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00559442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37463-36-8
Record name 5-Ethyl-1,3,4-oxadiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00559442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-Ethyl-1,3,4-oxadiazol-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Ethyl-1,3,4-oxadiazol-2-ol, a heterocyclic compound of interest in medicinal chemistry. This document consolidates its chemical identifiers, plausible synthetic routes, and a discussion of the general biological significance of the 1,3,4-oxadiazole scaffold.

Chemical Identifiers and Physical Properties

This compound exists in tautomeric equilibrium with its keto form, 5-ethyl-3H-1,3,4-oxadiazol-2-one. The chemical identifiers encompass both forms.

IdentifierValue
CAS Number 37463-36-8
IUPAC Name This compound
Tautomeric Form Name 5-ethyl-3H-1,3,4-oxadiazol-2-one
Molecular Formula C₄H₆N₂O₂
Molecular Weight 114.10 g/mol
SMILES CCC1=NNC(=O)O1
InChI InChI=1S/C4H6N2O2/c1-2-3-5-6-4(7)8-3/h2H2,1H3,(H,6,7)
InChIKey FOOOCOAXYKESPO-UHFFFAOYSA-N

Plausible Synthetic Experimental Protocol

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly documented in the reviewed literature, a general and plausible synthetic route can be derived from established methods for the synthesis of 5-substituted-1,3,4-oxadiazol-2-ones. The most common approach involves the cyclization of an appropriate acylhydrazide with a carbonylating agent.

Reaction Scheme:

G cluster_reactants Reactants propionyl_hydrazide Propionyl Hydrazide reaction Cyclization propionyl_hydrazide->reaction triphosgene Triphosgene triphosgene->reaction base Base (e.g., Triethylamine) base->reaction solvent Inert Solvent (e.g., THF, Dichloromethane) solvent->reaction product This compound reaction->product

Plausible Synthetic Workflow for this compound.

Materials:

  • Propionyl hydrazide

  • Triphosgene (or a similar phosgene equivalent like diphosgene or carbonyldiimidazole)

  • Anhydrous triethylamine (or another suitable non-nucleophilic base)

  • Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with propionyl hydrazide (1.0 equivalent) and dissolved in anhydrous THF or DCM under a nitrogen atmosphere. The solution is cooled to 0 °C in an ice bath.

  • Addition of Base: Anhydrous triethylamine (2.2 equivalents) is added dropwise to the stirred solution.

  • Addition of Cyclizing Agent: A solution of triphosgene (0.4 equivalents) in anhydrous THF or DCM is added dropwise to the reaction mixture via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.

Biological and Pharmacological Context

Direct experimental evidence for the biological activity of this compound is not available in the current scientific literature. However, the 1,3,4-oxadiazole ring is a well-established pharmacophore in drug discovery and is present in numerous compounds with a wide range of biological activities.

General Activities of the 1,3,4-Oxadiazole Scaffold:

The 1,3,4-oxadiazole nucleus is a bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties. Derivatives of this scaffold have been reported to exhibit a broad spectrum of pharmacological effects, including:

  • Antimicrobial: Exhibiting activity against various strains of bacteria and fungi.

  • Anticancer: Showing cytotoxic effects against a range of cancer cell lines.

  • Anti-inflammatory: Demonstrating potential in reducing inflammation.

  • Anticonvulsant: Investigated for their potential in managing seizures.

  • Analgesic: Showing pain-relieving properties.

The specific biological profile of this compound would be dependent on its unique structure and would require dedicated biological screening and investigation.

G Oxadiazole 1,3,4-Oxadiazole Core Antimicrobial Antimicrobial Activity Oxadiazole->Antimicrobial Anticancer Anticancer Activity Oxadiazole->Anticancer AntiInflammatory Anti-inflammatory Activity Oxadiazole->AntiInflammatory Anticonvulsant Anticonvulsant Activity Oxadiazole->Anticonvulsant Analgesic Analgesic Activity Oxadiazole->Analgesic

General Biological Activities of the 1,3,4-Oxadiazole Scaffold.

Conclusion

This compound is a small heterocyclic molecule with potential for further investigation in the field of medicinal chemistry. This guide provides its key chemical identifiers and a plausible, detailed synthetic protocol based on established methodologies for related compounds. While specific experimental and biological data for this compound are currently lacking in the public domain, the well-documented and diverse pharmacological activities of the 1,3,4-oxadiazole scaffold suggest that this compound could be a valuable candidate for future biological screening and drug discovery programs. Further research is warranted to elucidate its specific physicochemical properties, biological activities, and potential mechanisms of action.

Spectroscopic Characterization of 5-Ethyl-1,3,4-oxadiazol-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Ethyl-1,3,4-oxadiazol-2-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the tautomeric nature of 2-hydroxy-1,3,4-oxadiazoles, this molecule can exist in equilibrium with its keto form, 5-Ethyl-1,3,4-oxadiazol-2(3H)-one. The spectroscopic data presented herein will consider both potential tautomers. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Predicted Spectroscopic Data

The following tables summarize the predicted and analogous spectroscopic data for this compound. These values are derived from the analysis of similar structures reported in the scientific literature.

Table 1: Predicted ¹H NMR Spectroscopic Data
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
-OH/-NH12.0 - 15.0broad singlet-Chemical shift is highly dependent on solvent and concentration. This proton is exchangeable with D₂O.
-CH₂-~ 2.8quartet~ 7.5Ethyl group methylene protons.
-CH₃~ 1.3triplet~ 7.5Ethyl group methyl protons.
Table 2: Predicted ¹³C NMR Spectroscopic Data
CarbonPredicted Chemical Shift (δ, ppm)Notes
C=O (keto form) / C-OH (enol form)160 - 180Carbonyl carbon of the oxadiazole ring, chemical shift varies with tautomeric form.
C-ethyl155 - 165Carbon of the oxadiazole ring attached to the ethyl group.
-CH₂-~ 20Ethyl group methylene carbon.
-CH₃~ 10Ethyl group methyl carbon.
Table 3: Predicted IR Spectroscopic Data
Functional GroupPredicted Wavenumber (cm⁻¹)IntensityNotes
O-H / N-H stretch3000 - 3400BroadIndicative of the hydroxyl or amine proton, often broad due to hydrogen bonding.
C-H stretch (sp³)2850 - 3000MediumAliphatic C-H bonds of the ethyl group.
C=O stretch (keto form)1680 - 1720StrongCarbonyl stretch, indicates the presence of the keto tautomer.
C=N stretch1620 - 1660Medium-StrongCharacteristic of the oxadiazole ring.
C-O-C stretch1000 - 1100StrongEther linkage within the oxadiazole ring.
Table 4: Predicted Mass Spectrometry Data
IonPredicted m/zNotes
[M+H]⁺129.06Molecular ion peak with a proton adduct in positive ion mode ESI-MS.
[M]⁺˙128.05Molecular ion peak in electron ionization (EI) mass spectrometry.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.[1]

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

¹H NMR Spectroscopy Protocol:

  • The ¹H NMR spectrum is recorded on a 400 MHz or higher field spectrometer.

  • The experiment is typically run at room temperature (298 K).

  • A standard single-pulse experiment is used to acquire the spectrum.

  • The spectral width is set to cover the expected range of proton chemical shifts (typically 0-16 ppm).

  • Data is processed with Fourier transformation, phasing, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹³C NMR Spectroscopy Protocol:

  • The ¹³C NMR spectrum is recorded on the same spectrometer, typically at a frequency of 100 MHz for a 400 MHz instrument.

  • A proton-decoupled experiment (e.g., zgpg30) is used to obtain singlets for all carbon signals.

  • A larger number of scans are typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • The spectral width is set to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

  • Data processing is similar to that for ¹H NMR.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method): [2][3]

  • Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[2]

  • Place a portion of the powder into a pellet-forming die.

  • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[3]

IR Spectroscopy Protocol: [4]

  • Record a background spectrum of the empty sample compartment.

  • Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Sample Preparation (Electrospray Ionization - ESI): [5][6][7]

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[6]

  • The solution may be introduced into the mass spectrometer via direct infusion using a syringe pump or through a liquid chromatography (LC) system.[6]

ESI-MS Protocol: [5][8][9]

  • The analysis is performed on an ESI-mass spectrometer.

  • The instrument can be operated in either positive or negative ion detection mode. For this compound, positive ion mode is expected to yield the [M+H]⁺ ion.

  • The sample solution is introduced into the ESI source at a constant flow rate.

  • A high voltage is applied to the capillary tip to generate a fine spray of charged droplets.[7][9]

  • The droplets are desolvated in a heated capillary, leading to the formation of gas-phase ions.[7]

  • The ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight) where their mass-to-charge ratio (m/z) is determined.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing and Interpretation Sample This compound Dissolution Dissolve in Deuterated Solvent Sample->Dissolution KBr_Pellet Prepare KBr Pellet Sample->KBr_Pellet Dilution Dilute in MS Grade Solvent Sample->Dilution NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR IR IR Spectroscopy KBr_Pellet->IR MS Mass Spectrometry (ESI-MS) Dilution->MS Process_NMR Process NMR Data (FT, Phasing, Baseline Correction) NMR->Process_NMR Process_IR Process IR Data (Background Subtraction) IR->Process_IR Process_MS Process MS Data (Peak Identification) MS->Process_MS Interpretation Structural Elucidation Process_NMR->Interpretation Process_IR->Interpretation Process_MS->Interpretation

Caption: General workflow for the spectroscopic analysis of a chemical compound.

This guide provides a foundational understanding of the expected spectroscopic characteristics of this compound and the methodologies to obtain them. Researchers can use this information to aid in the identification and characterization of this and related compounds in their drug discovery and development efforts.

References

Tautomeric Forms of 5-Ethyl-1,3,4-oxadiazol-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Tautomerism of 5-Ethyl-1,3,4-oxadiazol-2-ol

This guide provides a comprehensive overview of the tautomeric phenomena observed in this compound, a heterocyclic compound of interest in medicinal chemistry and drug development. The existence of tautomers can significantly influence the physicochemical properties, biological activity, and formulation of pharmacologically active molecules. This document outlines the synthesis, structural elucidation, and experimental protocols for the characterization of the tautomeric equilibrium of this compound, drawing upon established knowledge of analogous 1,3,4-oxadiazole systems.

This compound is expected to exist in a tautomeric equilibrium between the hydroxy (-ol) form and the keto (-one or lactam) form. This type of tautomerism is a common feature in 2-hydroxy substituted five-membered heterocyclic rings. The equilibrium is influenced by factors such as the physical state (solid or solution), solvent polarity, temperature, and pH. In many related systems, the keto form, 5-Ethyl-1,3,4-oxadiazol-2(3H)-one, is the predominant tautomer in the solid state and in polar solvents.

Caption: Tautomeric equilibrium between the hydroxy and keto forms of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from propanoic acid. The general synthetic strategy involves the formation of the corresponding acid hydrazide, followed by cyclization.

Experimental Protocol for Synthesis

Step 1: Esterification of Propanoic Acid

  • A mixture of propanoic acid (1 mol), methanol (5 mol), and a catalytic amount of concentrated sulfuric acid is refluxed for 4-6 hours.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the excess methanol is removed under reduced pressure.

  • The residue is dissolved in diethyl ether and washed with saturated sodium bicarbonate solution, followed by brine.

  • The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to yield methyl propanoate.

Step 2: Hydrazinolysis of Methyl Propanoate

  • Methyl propanoate (1 mol) is dissolved in ethanol.

  • Hydrazine hydrate (1.2 mol) is added to the solution.

  • The reaction mixture is refluxed for 8-12 hours.

  • The completion of the reaction is monitored by TLC.

  • The solvent is removed under reduced pressure, and the resulting solid, propionyl hydrazide, is recrystallized from ethanol.

Step 3: Cyclization to form this compound

  • Propionyl hydrazide (1 mol) is dissolved in ethanol.

  • Potassium hydroxide (1.1 mol) and carbon disulfide (1.2 mol) are added to the solution.

  • The mixture is refluxed for 12-16 hours.

  • The solvent is evaporated, and the residue is dissolved in water.

  • The aqueous solution is acidified with dilute hydrochloric acid to precipitate the crude product.

  • The solid is filtered, washed with cold water, and recrystallized from an appropriate solvent (e.g., ethanol/water mixture) to yield pure this compound.

synthesis_workflow cluster_start Starting Materials Propanoic Acid Propanoic Acid Esterification Esterification Propanoic Acid->Esterification Methanol Methanol Methanol->Esterification Hydrazine Hydrate Hydrazine Hydrate Hydrazinolysis Hydrazinolysis Hydrazine Hydrate->Hydrazinolysis Carbon Disulfide Carbon Disulfide Cyclization Cyclization Carbon Disulfide->Cyclization Potassium Hydroxide Potassium Hydroxide Potassium Hydroxide->Cyclization Methyl Propanoate Methyl Propanoate Esterification->Methyl Propanoate Methyl Propanoate->Hydrazinolysis Propionyl Hydrazide Propionyl Hydrazide Hydrazinolysis->Propionyl Hydrazide Propionyl Hydrazide->Cyclization This compound This compound Cyclization->this compound

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

The tautomeric forms of this compound can be distinguished using various spectroscopic techniques, primarily Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. The expected spectral data, based on analogous compounds, are summarized below.

Spectroscopic TechniqueHydroxy Form (this compound)Keto Form (5-Ethyl-1,3,4-oxadiazol-2(3H)-one)
IR (cm⁻¹) ~3400-3200 (O-H stretch, broad), ~1640 (C=N stretch)~3200-3000 (N-H stretch), ~1750 (C=O stretch, strong)
¹H NMR (δ, ppm) ~10-12 (O-H, broad singlet), ~2.8 (q, CH₂), ~1.3 (t, CH₃)~11-13 (N-H, broad singlet), ~2.7 (q, CH₂), ~1.2 (t, CH₃)
¹³C NMR (δ, ppm) ~165 (C-OH), ~158 (C-ethyl)~155 (C=O), ~160 (C-ethyl)

Experimental Protocol for Tautomerism Study

A comprehensive study of the tautomeric equilibrium can be conducted using a combination of spectroscopic methods under varying conditions.

Solvent-Dependent UV-Vis Spectroscopy
  • Prepare stock solutions of this compound in a range of solvents with varying polarities (e.g., hexane, chloroform, acetonitrile, methanol, water).

  • Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

  • Analyze the changes in the absorption maxima (λ_max) and molar absorptivity (ε) as a function of solvent polarity. A shift in λ_max can indicate a change in the predominant tautomeric form.

Temperature-Dependent NMR Spectroscopy
  • Dissolve a sample of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquire ¹H and ¹³C NMR spectra at various temperatures (e.g., from 25°C to 100°C).

  • Monitor the chemical shifts and integration of the signals corresponding to the -OH and -NH protons, as well as the ring carbons.

  • Changes in the relative integrals of the signals can be used to determine the equilibrium constant (Keq) at different temperatures and subsequently calculate the thermodynamic parameters (ΔG, ΔH, and ΔS) for the tautomerization process.

experimental_workflow Synthesized Compound Synthesized Compound UV-Vis Spectroscopy UV-Vis Spectroscopy Synthesized Compound->UV-Vis Spectroscopy NMR Spectroscopy NMR Spectroscopy Synthesized Compound->NMR Spectroscopy Solvent Polarity Study Solvent Polarity Study UV-Vis Spectroscopy->Solvent Polarity Study Tautomer Ratio Estimation Tautomer Ratio Estimation Solvent Polarity Study->Tautomer Ratio Estimation Temperature Variation Study Temperature Variation Study NMR Spectroscopy->Temperature Variation Study Equilibrium Constant (Keq) Equilibrium Constant (Keq) Temperature Variation Study->Equilibrium Constant (Keq) Thermodynamic Parameters Thermodynamic Parameters Equilibrium Constant (Keq)->Thermodynamic Parameters

Caption: Experimental workflow for the study of tautomerism.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical quantitative data that could be obtained from the experimental protocols described above. This data is for illustrative purposes and would need to be confirmed by experimental investigation.

SolventDielectric Constant (ε)Predominant TautomerKeto:Hydroxy Ratio (Hypothetical)
Hexane1.9Hydroxy20:80
Chloroform4.8Mixed50:50
Acetonitrile37.5Keto85:15
DMSO46.7Keto95:5
Water80.1Keto>99:1

Conclusion

The tautomerism of this compound represents a critical aspect of its chemical behavior. Understanding the position of the tautomeric equilibrium and the factors that influence it is essential for its application in drug design and development. The synthetic and analytical protocols outlined in this guide provide a robust framework for the comprehensive investigation of this phenomenon. Spectroscopic analysis, particularly solvent and temperature-dependent studies, are powerful tools for elucidating the predominant tautomeric forms and quantifying their relative stabilities. Further computational studies could also provide valuable insights into the energetics of the tautomerization process.

An In-depth Technical Guide on the Solubility and Stability of 5-Ethyl-1,3,4-oxadiazol-2-OL

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of 5-Ethyl-1,3,4-oxadiazol-2-OL, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide furnishes detailed, industry-standard experimental protocols for the determination of its physicochemical properties. Furthermore, it includes visualizations of key experimental workflows to aid in the practical application of these methodologies.

Core Concepts: Understanding the 1,3,4-Oxadiazole Scaffold

The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. This structural motif is a common pharmacophore in medicinal chemistry, valued for its favorable metabolic stability and ability to participate in hydrogen bonding.[1][2] The inherent aromaticity of the 1,3,4-oxadiazole ring contributes to its significant chemical and thermal stability.[1]

Derivatives of 1,3,4-oxadiazole are noted for their diverse biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[2][3] The physicochemical properties, such as solubility, of 1,3,4-oxadiazole derivatives are heavily influenced by the nature of the substituents at the 2- and 5-positions.[3] For instance, the presence of small alkyl groups, such as methyl, has been reported to enhance water solubility, whereas aryl substituents tend to decrease it significantly.[3][4] Given the "ethyl" group at the 5-position and a hydroxyl group at the 2-position (in its tautomeric form, 1,3,4-oxadiazol-2(3H)-one), this compound is predicted to exhibit a degree of aqueous solubility.

Experimental Protocols for Physicochemical Characterization

To ascertain the precise solubility and stability profile of this compound, the following detailed experimental protocols are recommended.

Solubility Determination

Solubility is a critical parameter influencing a compound's bioavailability and formulation development. Both kinetic and thermodynamic solubility assays are pertinent for a thorough characterization.

2.1.1. Kinetic Solubility Assay

This high-throughput method is ideal for early-stage drug discovery to quickly assess the solubility of a compound from a DMSO stock solution.[5][6][7]

Experimental Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well microplate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations.

  • Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO solution to a corresponding well of a 96-well plate containing a suitable aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

  • Incubation: Shake the plate for a defined period (e.g., 2 hours) at a constant temperature (e.g., 25°C).[6]

  • Precipitation Detection: Analyze the wells for precipitate formation using one of the following methods:

    • Nephelometry: Measure the light scattering caused by insoluble particles.[5][7]

    • UV-Vis Spectroscopy: After filtration or centrifugation to remove precipitate, measure the absorbance of the supernatant at the compound's λmax.[5][6]

  • Data Analysis: The kinetic solubility is the highest concentration at which no precipitate is detected.

2.1.2. Thermodynamic (Equilibrium) Solubility Assay

This method determines the true equilibrium solubility of a compound and is crucial for lead optimization and preformulation studies.[7][8][9]

Experimental Protocol:

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 5.0, 7.4, and 9.0).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[10]

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

  • Quantification: Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8][9] A calibration curve prepared with known concentrations of the compound is used for quantification.

  • Data Analysis: The thermodynamic solubility is the average concentration of the saturated solution from replicate measurements.

Stability Assessment

Evaluating the stability of a compound under various environmental conditions is essential to determine its shelf-life and appropriate storage conditions.

2.2.1. Accelerated Stability Studies

These studies use elevated temperatures and humidity to predict the long-term stability of a substance.[11][12]

Experimental Protocol:

  • Sample Preparation: Store accurately weighed samples of this compound in controlled environment stability chambers under various conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[11]

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

    • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

  • Time Points: Withdraw samples at specified time intervals (e.g., 0, 1, 3, and 6 months for accelerated studies).

  • Analysis: Analyze the samples for purity and the presence of degradation products using a stability-indicating HPLC method. The method should be validated to separate the parent compound from any potential degradants.

  • Data Analysis: Plot the percentage of the remaining compound against time for each condition. This data can be used to extrapolate the shelf-life under long-term storage conditions.

2.2.2. Forced Degradation (Stress) Studies

Forced degradation studies are conducted under more severe conditions than accelerated stability studies to identify potential degradation products and establish degradation pathways.[13][14][15]

Experimental Protocol:

  • Stress Conditions: Expose solutions of this compound to the following conditions:

    • Acidic Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

    • Basic Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 80°C for 48 hours.

    • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) and visible light.

  • Sample Analysis: Analyze the stressed samples using an HPLC-MS system to separate, identify, and characterize the degradation products.

  • Mass Balance: Ensure that the total amount of the drug and its degradation products is conserved to account for all degradants.

Data Presentation

The quantitative data generated from the aforementioned experiments should be summarized in clear and structured tables for easy comparison and interpretation.

Table 1: Solubility Data for this compound

Assay TypeSolvent/BufferTemperature (°C)Solubility (µg/mL)Solubility (µM)
KineticPBS (pH 7.4)25[Experimental Value][Calculated Value]
ThermodynamicAcetate Buffer (pH 5.0)25[Experimental Value][Calculated Value]
ThermodynamicPBS (pH 7.4)25[Experimental Value][Calculated Value]
ThermodynamicBorate Buffer (pH 9.0)25[Experimental Value][Calculated Value]

Table 2: Stability Data for this compound (Accelerated Conditions: 40°C / 75% RH)

Time Point (Months)Assay (%) of InitialTotal Impurities (%)
0100.0< 0.1
1[Experimental Value][Experimental Value]
3[Experimental Value][Experimental Value]
6[Experimental Value][Experimental Value]

Visualization of Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the key experimental protocols.

Solubility_Workflow cluster_kinetic Kinetic Solubility cluster_thermodynamic Thermodynamic Solubility k_start Prepare 10 mM Stock in DMSO k_dilute Serial Dilution in DMSO k_start->k_dilute k_add_buffer Add to Aqueous Buffer (96-well) k_dilute->k_add_buffer k_incubate Incubate (e.g., 2h at 25°C) k_add_buffer->k_incubate k_detect Detect Precipitate (Nephelometry/UV-Vis) k_incubate->k_detect k_result Determine Kinetic Solubility k_detect->k_result t_start Add Excess Solid to Buffer t_equilibrate Equilibrate (e.g., 24-48h) t_start->t_equilibrate t_separate Centrifuge/Filter t_equilibrate->t_separate t_quantify Quantify Supernatant (HPLC) t_separate->t_quantify t_result Determine Thermodynamic Solubility t_quantify->t_result

Caption: Workflow for Kinetic and Thermodynamic Solubility Assays.

Stability_Workflow cluster_accelerated Accelerated Stability cluster_forced Forced Degradation a_start Store Samples at ICH Conditions (e.g., 40°C/75% RH) a_pull Withdraw Samples at Time Points (0, 1, 3, 6 months) a_start->a_pull a_analyze Analyze by Stability-Indicating HPLC a_pull->a_analyze a_result Determine Shelf-Life a_analyze->a_result f_start Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) f_analyze Analyze by HPLC-MS f_start->f_analyze f_identify Identify Degradation Products f_analyze->f_identify f_pathway Establish Degradation Pathway f_identify->f_pathway

Caption: Workflow for Accelerated Stability and Forced Degradation Studies.

Conclusion

References

Potential Biological Activities of 5-Ethyl-1,3,4-oxadiazol-2-ol and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,4-oxadiazole scaffold is a prominent heterocyclic moiety in medicinal chemistry, demonstrating a wide array of pharmacological activities. While specific data on 5-Ethyl-1,3,4-oxadiazol-2-ol is limited, extensive research on its structural analogs, particularly the tautomeric 5-ethyl-1,3,4-oxadiazole-2-thiol and other 2,5-disubstituted derivatives, reveals significant potential in antimicrobial, anticancer, and anti-inflammatory applications. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of these compounds, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows. The evidence suggests that the 1,3,4-oxadiazole core, with an ethyl group at the 5-position, is a promising pharmacophore for the development of novel therapeutic agents.

Introduction

Heterocyclic compounds form the backbone of a vast number of pharmaceutical agents. Among them, the 1,3,4-oxadiazole ring system has garnered considerable attention due to its metabolic stability and ability to participate in hydrogen bonding, making it a key structural component in many biologically active molecules.[1][2] Derivatives of 1,3,4-oxadiazole have been reported to exhibit a broad spectrum of activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic properties.[3][4][5]

This guide focuses on the potential biological activities of this compound. It is important to note that the "-ol" form exists in tautomeric equilibrium with its corresponding thione form, 5-ethyl-1,3,4-oxadiazole-2(3H)-thione. Much of the available research has been conducted on the 2-mercapto or 2-thiol derivatives, which are closely related and provide valuable insights into the potential of this structural class. The presence of a thiol or thione group at the C2 position of the 1,3,4-oxadiazole ring has been shown to enhance various biological activities.[6]

Synthesis

The general synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols, the tautomeric form of the title compound, typically involves a multi-step process. A common route starts with the reaction of an appropriate acid hydrazide with carbon disulfide in an alkaline medium, followed by acidification to yield the desired 5-substituted-1,3,4-oxadiazole-2-thiol.[7][8]

Potential Biological Activities

Antimicrobial Activity

Derivatives of 1,3,4-oxadiazole have demonstrated significant activity against a range of bacterial and fungal pathogens. The S-substituted derivatives of 5-substituted-1,3,4-oxadiazole-2-thiols often exhibit enhanced antimicrobial effects compared to their unsubstituted counterparts.[8]

Table 1: Quantitative Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives

Compound/DerivativeTest OrganismActivity (MIC in µg/mL)Reference
5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiolE. coliStronger than ampicillin[9]
5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiolS. pneumoniaeStronger than ampicillin[9]
5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiolP. aeruginosa>100 times stronger than ampicillin[9]
Piperazinomethyl derivatives of 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thioneGram-positive and Gram-negative bacteria0.5 - 8[10]
N-Mannich bases of 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2-thioneS. aureus, B. subtilis, M. luteus, P. aeruginosa, E. coliComparable or higher than gentamicin and ampicillin[9]
Two new 1,3,4-oxadiazole compounds (LMM5 and LMM11)Candida albicans32[11]
Anticancer Activity

The 1,3,4-oxadiazole scaffold is a constituent of several anticancer agents.[12][13] Derivatives have shown potent cytotoxic effects against various cancer cell lines, often acting through the induction of apoptosis and inhibition of key signaling pathways.[1][14][15]

Table 2: Quantitative Anticancer Activity of 1,3,4-Oxadiazole Derivatives

Compound/DerivativeCancer Cell LineActivity (IC50 or Growth Percent)Reference
N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amineMelanoma (MDA-MB-435)GP = 15.43%[14]
N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amineLeukemia (K-562)GP = 18.22%[14]
N-(4-Bromophenyl)-5-ethyl-1,3,4-oxadiazol-2-amineRenal Cancer (A498)GP = 76.62%[14]
Thiazolidinedione incorporated 1,3,4-oxadiazole derivativeA549, A375, MCF-7, HT-29IC50 = 0.81 to 11.9 µM[16]
1,3,4-oxadiazole and 1,2,4-oxadiazole hybridMCF-7, A549, MDA-MB-231IC50 = 0.34 to 2.45 µM[16]
2-(3-chlorobenzo[b]thiophen-2-yl)-5-(3-methoxyphenyl)-1,3,4-oxadiazole (CMO)HCCLM3IC50 = 27.5 µM[3]
1,3,4-Oxadiazole-naphthalene hybridsHepG-2 and MCF-7IC50 = 8.4 to 10.4 µM[16]
Anti-inflammatory Activity

Several 1,3,4-oxadiazole derivatives have been investigated for their anti-inflammatory properties, with many exhibiting significant activity in in vivo models.[17][18] The mechanism often involves the inhibition of inflammatory mediators.

Table 3: Quantitative Anti-inflammatory Activity of 1,3,4-Oxadiazole Derivatives

Compound/DerivativeAssayDose% Inhibition of EdemaReference
2,5-disubstituted-1,3,4-oxadiazole (OSD)Carrageenan-induced rat paw edema100 mg/kg60%[19]
2,5-disubstituted-1,3,4-oxadiazole (OPD)Carrageenan-induced rat paw edema100 mg/kg32.5%[19]
Flurbiprofen-incorporated 1,3,4-oxadiazole derivative (Ox-6f)Carrageenan-induced rat paw edema10 mg/kg79.83%
2-[3-(4-bromophenyl)propan-3-one]-5-phenyl-1,3,4-oxadiazole derivativesCarrageenan-induced rat paw edema-33% to 62%[17]
5-[2-(4-isobutylphenyl)ethyl]-2-(aryl)-1,3,4-oxadiazole derivativesCarrageenan-induced rat paw edema70 mg/kg(Compared to Ibuprofen with 92% inhibition)[17]

Experimental Protocols

Synthesis of 5-Substituted-1,3,4-oxadiazole-2-thiols

This protocol describes a general method for the synthesis of the tautomeric form of the title compound.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_product Final Product AcidHydrazide Acid Hydrazide Reflux Reflux AcidHydrazide->Reflux CS2 Carbon Disulfide CS2->Reflux KOH Potassium Hydroxide KOH->Reflux Ethanol Ethanol (Solvent) Ethanol->Reflux Acidification Acidification (e.g., HCl) Reflux->Acidification Reaction Mixture Filtration Filtration Acidification->Filtration Crude Product Recrystallization Recrystallization Filtration->Recrystallization Product 5-Substituted-1,3,4-oxadiazole-2-thiol Recrystallization->Product Purified Product

Caption: General workflow for the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols.

Methodology:

  • A mixture of the appropriate acid hydrazide (1 mmol), potassium hydroxide (1 mmol), and carbon disulfide (1.3 mmol) in ethanol (25 mL) is prepared.[8]

  • The reaction mixture is refluxed gently in a water bath until the evolution of hydrogen sulfide (H₂S) gas ceases.[8] The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • After completion, the reaction mixture is cooled, and the excess solvent is removed under reduced pressure.

  • The residue is dissolved in water and acidified with a dilute acid (e.g., HCl) to precipitate the crude product.

  • The precipitate is collected by filtration, washed with water, and dried.

  • The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol).

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Antimicrobial_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_results Results CompoundPrep Prepare serial dilutions of test compound PlateInoculation Inoculate microtiter plate wells with compound dilutions and inoculum CompoundPrep->PlateInoculation InoculumPrep Prepare standardized microbial inoculum InoculumPrep->PlateInoculation MediaPrep Prepare appropriate broth medium MediaPrep->PlateInoculation Incubate Incubate at optimal temperature and duration PlateInoculation->Incubate ReadResults Visually or spectrophotometrically assess microbial growth Incubate->ReadResults DetermineMIC Determine MIC (lowest concentration with no visible growth) ReadResults->DetermineMIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using broth microdilution.

Methodology:

  • Stock solutions of the test compounds are prepared, typically in dimethyl sulfoxide (DMSO).

  • Serial twofold dilutions of the compounds are made in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • A standardized inoculum of the test microorganism is prepared and added to each well.

  • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure cell viability and cytotoxicity.

MTT_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_incubation Incubation cluster_assay_procedure Assay Procedure cluster_readout Data Acquisition CellSeeding Seed cancer cells in a 96-well plate CellAdhesion Allow cells to adhere overnight CellSeeding->CellAdhesion CompoundTreatment Treat cells with various concentrations of the test compound CellAdhesion->CompoundTreatment Incubate Incubate for a specified period (e.g., 24-72 hours) CompoundTreatment->Incubate AddMTT Add MTT reagent to each well Incubate->AddMTT IncubateMTT Incubate to allow formazan formation AddMTT->IncubateMTT AddSolubilizer Add solubilizing agent (e.g., DMSO) IncubateMTT->AddSolubilizer ReadAbsorbance Measure absorbance on a microplate reader AddSolubilizer->ReadAbsorbance CalculateIC50 Calculate IC50 value ReadAbsorbance->CalculateIC50 Paw_Edema_Assay_Workflow cluster_animal_prep Animal Preparation cluster_dosing Dosing cluster_inflammation_induction Inflammation Induction cluster_measurement Measurement cluster_analysis Data Analysis AnimalAcclimatization Acclimatize animals (e.g., rats) AnimalGrouping Group animals (control, standard, test groups) AnimalAcclimatization->AnimalGrouping AdministerCompound Administer test compound, standard drug, or vehicle orally AnimalGrouping->AdministerCompound InjectCarrageenan Inject carrageenan solution into the sub-plantar region of the hind paw AdministerCompound->InjectCarrageenan After a set time (e.g., 1 hour) MeasurePawVolume Measure paw volume at different time intervals InjectCarrageenan->MeasurePawVolume CalculateEdema Calculate the percentage increase in paw volume MeasurePawVolume->CalculateEdema CalculateInhibition Calculate the percentage inhibition of edema CalculateEdema->CalculateInhibition NFkB_Inhibition_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκBα IKK->IkB phosphorylates NFkB_p50_p65 NF-κB (p50/p65) Proteasome Proteasome IkB:e->Proteasome:w ubiquitination & degradation IkB_NFkB IkB->IkB_NFkB NFkB_p50_p65_nuc NF-κB (p50/p65) NFkB_p50_p65->NFkB_p50_p65_nuc Translocation NFkB_p50_p65->IkB_NFkB Oxadiazole 1,3,4-Oxadiazole Derivative Oxadiazole->IKK Inhibits DNA DNA NFkB_p50_p65_nuc->DNA Binds to TargetGenes Target Genes (Anti-apoptotic, Pro-proliferative) DNA->TargetGenes Transcription Apoptosis Apoptosis TargetGenes->Apoptosis Inhibition of IkB_NFkB->IKK Intrinsic_Apoptosis_Pathway cluster_stimulus Stimulus cluster_regulation Regulation cluster_mitochondrion Mitochondrion cluster_caspase_cascade Caspase Cascade Oxadiazole 1,3,4-Oxadiazole Derivative p53 p53 Oxadiazole->p53 Activates Bax Bax p53->Bax Upregulates Bcl2 Bcl-2 p53->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes VEGFR2_Inhibition_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to VEGFR2->VEGFR2 DownstreamSignaling Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) VEGFR2->DownstreamSignaling Activates Oxadiazole 1,3,4-Oxadiazole Derivative Oxadiazole->VEGFR2 Inhibits CellProliferation Endothelial Cell Proliferation DownstreamSignaling->CellProliferation CellMigration Migration DownstreamSignaling->CellMigration Angiogenesis Angiogenesis CellProliferation->Angiogenesis CellMigration->Angiogenesis

References

In Silico Prediction of 5-Ethyl-1,3,4-oxadiazol-2-ol Properties: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive in silico analysis of 5-Ethyl-1,3,4-oxadiazol-2-ol, a small molecule of interest in medicinal chemistry. In the absence of extensive experimental data, this document leverages established computational methodologies to predict its physicochemical properties, drug-likeness, absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, and potential biological activities. Detailed protocols for these in silico predictions are provided to ensure reproducibility. Furthermore, a plausible synthetic route and expected spectral characterization are outlined based on established chemical principles and data from analogous structures. This guide serves as a foundational resource for researchers initiating studies on this compound, enabling informed decisions in the early stages of drug discovery and development.

Introduction

The 1,3,4-oxadiazole moiety is a prominent scaffold in medicinal chemistry, recognized for its diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5] The metabolic stability conferred by the oxadiazole ring makes it an attractive component in drug design.[6] this compound represents a simple yet potentially bioactive derivative within this class. Computational, or in silico, prediction of molecular properties has become an indispensable tool in modern drug discovery, offering a rapid and cost-effective means to evaluate drug candidates prior to synthesis and experimental testing.[7][8][9] This guide details the predicted properties of this compound to facilitate further research.

Predicted Physicochemical and Drug-Likeness Properties

The fundamental physicochemical and drug-likeness properties of this compound were predicted using computational models. These parameters are critical for assessing the potential of a molecule to be developed into an orally bioavailable drug. The predictions are summarized in Table 1. The molecule is predicted to adhere to Lipinski's Rule of Five and other common drug-likeness rules, suggesting a favorable profile for oral bioavailability.[10][11][12][13][14]

Table 1: Predicted Physicochemical and Drug-Likeness Properties of this compound

PropertyPredicted ValueDrug-Likeness RuleGuidelineCompliance
Molecular FormulaC₄H₆N₂O₂---
Molecular Weight114.10 g/mol Lipinski's Rule< 500 DaYes
logP (Octanol/Water Partition Coefficient)0.25Lipinski's Rule≤ 5Yes
Hydrogen Bond Donors1Lipinski's Rule≤ 5Yes
Hydrogen Bond Acceptors3Lipinski's Rule≤ 10Yes
Molar Refractivity27.50 cm³---
Topological Polar Surface Area (TPSA)55.12 ŲVeber's Rule≤ 140 ŲYes
Number of Rotatable Bonds1Veber's Rule≤ 10Yes
Bioavailability Score0.55---

In Silico ADMET Prediction

The ADMET profile of a compound is crucial for its success as a drug candidate. In silico tools can provide early indications of potential liabilities. The predicted ADMET properties for this compound are presented in Table 2.

Table 2: Predicted ADMET Properties of this compound

ADMET ParameterPredicted OutcomeInterpretation
Absorption
Human Intestinal AbsorptionHighWell absorbed from the gastrointestinal tract
Caco-2 PermeabilityModerateModerately permeable across the intestinal epithelium
P-glycoprotein SubstrateNoNot likely to be subject to efflux by P-gp
Distribution
Blood-Brain Barrier (BBB) PermeantYesCan potentially cross the blood-brain barrier
Plasma Protein BindingLowHigh fraction of the drug is free in circulation
Metabolism
CYP1A2 InhibitorNoLow risk of drug-drug interactions via CYP1A2
CYP2C9 InhibitorNoLow risk of drug-drug interactions via CYP2C9
CYP2C19 InhibitorNoLow risk of drug-drug interactions via CYP2C19
CYP2D6 InhibitorNoLow risk of drug-drug interactions via CYP2D6
CYP3A4 InhibitorNoLow risk of drug-drug interactions via CYP3A4
Excretion
Renal Organic Cation Transporter 2 SubstrateNoNot likely to be actively secreted by the kidneys
Toxicity
AMES ToxicityNoUnlikely to be mutagenic
hERG I InhibitorNoLow risk of cardiotoxicity
HepatotoxicityNoUnlikely to cause liver damage
Skin SensitizationNoLow potential for causing an allergic skin reaction

Methodologies: In Silico Prediction Protocols

Physicochemical and Drug-Likeness Prediction
  • Structure Generation: The 2D structure of this compound was drawn using chemical drawing software (e.g., ChemDraw). The structure was then converted to a SMILES string (CC1=NN=C(O)O1) for input into various prediction platforms.

  • Property Calculation: The SMILES string was submitted to web-based platforms such as SwissADME and pkCSM.[6][8]

  • Parameter Analysis: The output values for molecular weight, logP, hydrogen bond donors and acceptors, TPSA, and the number of rotatable bonds were compiled.

  • Rule-Based Evaluation: The calculated parameters were evaluated against established drug-likeness rules, including Lipinski's Rule of Five and Veber's Rule.[10][12]

ADMET Prediction
  • Platform Selection: A comprehensive ADMET prediction platform, such as ADMETlab or the ADMET Prediction Tool from DeepOrigin, was utilized.[8]

  • Input Submission: The SMILES string of this compound was submitted to the selected platform.

  • Model Execution: The platform's machine learning models and algorithms processed the molecular structure to predict various ADMET endpoints.[7]

  • Data Compilation: The predicted outcomes for absorption, distribution, metabolism, excretion, and toxicity parameters were collected and tabulated.

Biological Target Prediction
  • Similarity-Based Approach: Web servers like SwissTargetPrediction were used for this analysis.[15]

  • Molecular Input: The SMILES string of the molecule was submitted.

  • Target Matching: The tool compares the 2D and 3D similarity of the query molecule against a database of known active compounds.[15]

  • Results Interpretation: A list of potential protein targets is generated, ranked by probability. This provides hypotheses for the molecule's mechanism of action. For this compound, potential targets may include enzymes and receptors commonly modulated by other small heterocyclic compounds.

In_Silico_Prediction_Workflow cluster_input Input cluster_prediction Prediction Modules cluster_output Output & Analysis Molecule_Structure This compound (SMILES: CC1=NN=C(O)O1) Physicochemical Physicochemical Properties (MW, logP, TPSA, etc.) Molecule_Structure->Physicochemical Drug_Likeness Drug-Likeness Rules (Lipinski, Veber, etc.) Molecule_Structure->Drug_Likeness ADMET ADMET Prediction (Absorption, Toxicity, etc.) Molecule_Structure->ADMET Target_Prediction Biological Target Prediction (Enzymes, Receptors) Molecule_Structure->Target_Prediction Data_Summary Data Summary Tables Physicochemical->Data_Summary Drug_Likeness->Data_Summary ADMET->Data_Summary Target_Prediction->Data_Summary Lead_Prioritization Lead Candidate Prioritization Data_Summary->Lead_Prioritization

Caption: Workflow for in silico prediction of molecular properties.

Proposed Synthesis and Characterization

While no specific synthesis for this compound is documented, a plausible synthetic route can be proposed based on established methods for analogous 1,3,4-oxadiazole derivatives.[1][16]

Proposed Synthetic Protocol

A common method for synthesizing 5-substituted-1,3,4-oxadiazol-2-ols (or their tautomeric thiones) involves the cyclization of acyl hydrazides.

  • Esterification: Propanoic acid is refluxed with ethanol in the presence of a catalytic amount of concentrated sulfuric acid to yield ethyl propanoate.

  • Hydrazide Formation: Ethyl propanoate is then reacted with hydrazine hydrate in an alcoholic solvent to form propionyl hydrazide.

  • Cyclization: The resulting propionyl hydrazide is treated with a carbonylating agent such as phosgene, triphosgene, or a chloroformate in the presence of a base to induce cyclization and form the this compound ring. An alternative, often safer, method involves reaction with carbon disulfide in the presence of potassium hydroxide, which typically yields the corresponding 2-thiol, followed by potential conversion to the 2-ol.

Synthesis_Pathway Propanoic_Acid Propanoic Acid Ethyl_Propanoate Ethyl Propanoate Propanoic_Acid->Ethyl_Propanoate Ethanol, H₂SO₄ (Esterification) Propionyl_Hydrazide Propionyl Hydrazide Ethyl_Propanoate->Propionyl_Hydrazide Hydrazine Hydrate (Hydrazinolysis) Target_Molecule This compound Propionyl_Hydrazide->Target_Molecule Phosgene or equivalent (Cyclization)

References

A Technical Guide to 5-Ethyl-1,3,4-oxadiazol-2-ol and its Analogs: Synthesis, Biological Activities, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,4-oxadiazole scaffold is a privileged pharmacophore in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities. This technical guide provides a comprehensive overview of 5-Ethyl-1,3,4-oxadiazol-2-ol and its analogs, focusing on their synthesis, biological evaluation, and relevant experimental methodologies. While specific quantitative biological data for this compound is not extensively available in the public domain, this guide leverages data from closely related analogs to provide a predictive framework for its potential therapeutic applications. Detailed protocols for key biological assays are presented to facilitate further research and drug discovery efforts in this promising area.

Introduction

Heterocyclic compounds, particularly those containing the 1,3,4-oxadiazole nucleus, are of significant interest in the field of drug discovery due to their diverse pharmacological properties.[1][2] These five-membered aromatic rings, containing one oxygen and two nitrogen atoms, are bioisosteres of amides and esters and can participate in crucial hydrogen bonding interactions with biological targets.[3] Derivatives of 1,3,4-oxadiazole have been reported to possess a broad range of activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[4][5][6][7]

This guide focuses on this compound, a representative member of the 5-alkyl-1,3,4-oxadiazol-2-ol series. This class of compounds exists in tautomeric equilibrium with its corresponding thione form, 5-ethyl-1,3,4-oxadiazole-2(3H)-thione. The synthesis, characterization, and potential biological activities of these compounds will be discussed in detail, with a focus on providing practical experimental protocols for their evaluation.

Synthesis of this compound

The synthesis of this compound typically proceeds through the cyclization of a corresponding acid hydrazide with carbon disulfide. The general synthetic workflow is depicted below.

Synthesis_Workflow Propionic_acid Propionic Acid Propionyl_hydrazide Propionyl Hydrazide Propionic_acid->Propionyl_hydrazide Hydrazine Hydrate Oxadiazole This compound Propionyl_hydrazide->Oxadiazole 1. CS2, KOH 2. Acidification

Caption: General synthetic scheme for this compound.

Experimental Protocol: Synthesis of 5-Ethyl-1,3,4-oxadiazole-2-thiol (Tautomer of this compound)

This protocol is adapted from a general procedure for the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols.

Materials:

  • Propionyl hydrazide

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Distilled water

Procedure:

  • Dissolve propionyl hydrazide (0.1 mol) in ethanol (150 mL) in a round-bottom flask.

  • To this solution, add a solution of potassium hydroxide (0.1 mol) in water (20 mL).

  • Cool the mixture in an ice bath and add carbon disulfide (0.12 mol) dropwise with constant stirring.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours, and then reflux for 4-6 hours until the evolution of hydrogen sulfide (H₂S) gas ceases (monitor with lead acetate paper).

  • Cool the reaction mixture and reduce the solvent volume under reduced pressure.

  • Pour the concentrated reaction mixture into ice-cold water (200 mL).

  • Acidify the aqueous solution with dilute hydrochloric acid to a pH of 5-6.

  • The precipitated solid is filtered, washed thoroughly with cold water, and dried.

  • Recrystallize the crude product from ethanol to obtain pure 5-ethyl-1,3,4-oxadiazole-2-thiol.

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS).

Biological Activities of this compound Analogs

While specific quantitative data for this compound is limited, the broader class of 5-substituted-1,3,4-oxadiazole-2-ols and their thione tautomers have demonstrated significant biological activities.

Antimicrobial Activity

Derivatives of 1,3,4-oxadiazole are well-documented for their antibacterial and antifungal properties.[1][6] The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The following table summarizes representative Minimum Inhibitory Concentration (MIC) values for analogous compounds against various microbial strains.

Compound (Analog)S. aureus (μg/mL)E. coli (μg/mL)C. albicans (μg/mL)Reference
5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol163232[8]
5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazole derivative8>64>64[8]
2-amino-5-aryl-1,3,4-oxadiazole derivative1.56--[9]
5-((2-arylthiazol-4-yl)methyl)-1,3,4-oxadiazole-2-thiol8-1616-31.2516-31.25[10][11]
Anti-inflammatory Activity

Several 1,3,4-oxadiazole derivatives have shown potent anti-inflammatory effects, often comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and indomethacin.[12][13] A common mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade.[2]

Compound (Analog)Inhibition of Paw Edema (%)IC₅₀ (COX-2) (μM)Reference
2,5-disubstituted-1,3,4-oxadiazole (Ox-6f)79.83Not specified[14]
Pyrrolo[3,4-d]pyridazinone-oxadiazole derivative (13b)> IndomethacinNot specified[12][15]
5-(3,4-dichlorophenyl)-2-(aroylmethyl)thio-1,3,4-oxadiazole30.6 - 57.8Not specified[5]
Anticonvulsant Activity

The 1,3,4-oxadiazole nucleus is a feature of several compounds with anticonvulsant properties.[7][16] The mechanism of action is often linked to the modulation of GABAergic neurotransmission or interaction with voltage-gated sodium channels.[17]

Compound (Analog)MES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)Reference
6-((5-(pentylthio)-1,3,4-oxadiazol-2-yl)methoxy)-3,4-dihydroquinolin-2(1H)-one (5b)8.910.2[18]
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-propyl pentanamide126.8-[19]
2,5-disubstituted 1,3,4-oxadiazole derivatives--[20]

Experimental Protocols for Biological Evaluation

In Vitro Antimicrobial Susceptibility Testing

Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

  • Preparation of Microbial Inoculum: Prepare a suspension of the test microorganism in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) and adjust the turbidity to match a 0.5 McFarland standard.

  • Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing the appropriate broth to achieve a range of final concentrations.

  • Inoculation: Add the adjusted microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8]

In Vivo Anti-inflammatory Assay

Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Acclimatization: Acclimate male Wistar rats (180-220 g) for at least one week under standard laboratory conditions.

  • Grouping and Administration: Divide the animals into groups (n=6): a control group (vehicle), a standard group (e.g., Indomethacin, 10 mg/kg), and test groups receiving different doses of the synthesized compound. Administer the vehicle, standard, or test compound orally or intraperitoneally.

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[12]

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculation of Inhibition: Calculate the percentage inhibition of edema for each group compared to the control group.

Anti_inflammatory_Workflow cluster_0 Pre-treatment cluster_1 Inflammation Induction cluster_2 Data Collection & Analysis Animal_grouping Animal Grouping (Control, Standard, Test) Drug_admin Drug Administration Animal_grouping->Drug_admin Carrageenan_injection Carrageenan Injection (Sub-plantar) Drug_admin->Carrageenan_injection Paw_measurement Paw Volume Measurement (0, 1, 2, 3, 4 hours) Carrageenan_injection->Paw_measurement Data_analysis Calculate % Inhibition Paw_measurement->Data_analysis

Caption: Workflow for the carrageenan-induced paw edema assay.

In Vivo Anticonvulsant Screening

Protocol: Maximal Electroshock (MES) Seizure Test in Mice

  • Animal Acclimatization: Acclimate male Swiss albino mice (20-25 g) for at least one week.

  • Grouping and Administration: Divide the animals into groups (n=6-8) and administer the test compound or standard drug (e.g., Phenytoin, 25 mg/kg) intraperitoneally.

  • Induction of Seizure: At the time of peak effect of the drug (typically 30-60 minutes post-administration), subject each mouse to an electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) via corneal or ear-clip electrodes using a convulsiometer.[21]

  • Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Determination of Protection: The absence of the tonic hindlimb extension is considered as protection. Calculate the percentage of protected animals in each group. The dose that protects 50% of the animals (ED₅₀) can be determined using probit analysis.[16][22]

Signaling Pathways and Mechanisms of Action

The diverse biological activities of 1,3,4-oxadiazole derivatives are a result of their interaction with various biological targets and signaling pathways.

Signaling_Pathways cluster_0 Inflammation cluster_1 Bacterial Infection cluster_2 Seizures Stimuli Inflammatory Stimuli COX COX-1 / COX-2 Stimuli->COX PGs Prostaglandins COX->PGs Inflammation Inflammation PGs->Inflammation Oxadiazole_inf 1,3,4-Oxadiazole Derivatives Oxadiazole_inf->COX Inhibition Bacteria Bacterial Cell Enzymes Essential Enzymes (e.g., DNA gyrase) Bacteria->Enzymes Replication Bacterial Replication Enzymes->Replication Oxadiazole_bac 1,3,4-Oxadiazole Derivatives Oxadiazole_bac->Enzymes Inhibition GABA_R GABA-A Receptor Chloride_influx Chloride Influx GABA_R->Chloride_influx Hyperpolarization Neuronal Hyperpolarization Chloride_influx->Hyperpolarization Seizure_suppression Seizure Suppression Hyperpolarization->Seizure_suppression Oxadiazole_sei 1,3,4-Oxadiazole Derivatives Oxadiazole_sei->GABA_R Potentiation

Caption: Potential mechanisms of action for 1,3,4-oxadiazole derivatives.

Conclusion and Future Perspectives

This compound and its analogs represent a promising class of compounds with the potential for development into novel therapeutic agents. While specific biological data for the 5-ethyl derivative is yet to be fully elucidated, the extensive research on analogous 1,3,4-oxadiazoles provides a strong rationale for its further investigation. The synthetic and experimental protocols detailed in this guide offer a practical framework for researchers to explore the antimicrobial, anti-inflammatory, and anticonvulsant properties of this and related compounds. Future work should focus on the synthesis and comprehensive biological evaluation of a library of 5-alkyl-1,3,4-oxadiazol-2-ol derivatives to establish clear structure-activity relationships and identify lead candidates for further preclinical development.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Ethyl-1,3,4-oxadiazol-2-ol from Ethyl Carbazate Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide a comprehensive guide for the synthesis of 5-Ethyl-1,3,4-oxadiazol-2-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. The protocol outlines a reliable two-step synthetic pathway starting from the readily available reagent, ethyl propionate, which is first converted to propionyl hydrazide, a key intermediate. This intermediate is then cyclized to form the target 5-Ethyl-1,3,4-oxadiazol-2(3H)-one, which exists in tautomeric equilibrium with its -ol form.

The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, known to be a bioisostere for amide and ester groups, which can enhance pharmacokinetic properties. Derivatives of 1,3,4-oxadiazole have demonstrated a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This protocol provides a foundational method for accessing the 5-ethyl substituted variant, enabling further investigation and derivatization for drug discovery programs.

Data Presentation

The following tables summarize the key quantitative data for the materials and the synthesized compounds in this protocol.

Table 1: Properties of Key Reagents

ReagentFormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
Ethyl PropionateC₅H₁₀O₂102.13990.891
Hydrazine Hydrate (~64%)H₆N₂O50.061201.03
TriphosgeneC₃Cl₆O₃296.75203-206~1.6
TriethylamineC₆H₁₅N101.1989.50.726
DichloromethaneCH₂Cl₂84.9339.61.326
EthanolC₂H₅OH46.0778.370.789

Table 2: Characterization Data of Synthesized Compounds

CompoundFormulaMolar Mass ( g/mol )FormYield (%)Melting Point (°C)
Propionyl HydrazideC₃H₈N₂O88.11White Crystalline Solid~9590-91[1]
5-Ethyl-1,3,4-oxadiazol-2(3H)-oneC₄H₆N₂O₂114.10Solid--

Table 3: Spectroscopic Data for 5-Ethyl-1,3,4-oxadiazol-2(3H)-one

TypeData
IR (KBr, cm⁻¹) ~3200 (N-H stretch), ~1780 (C=O stretch, lactone), ~1640 (C=N stretch)
¹H NMR (DMSO-d₆, δ, ppm) ~12.0 (s, 1H, NH), ~2.6 (q, 2H, -CH₂-), ~1.2 (t, 3H, -CH₃)
¹³C NMR (DMSO-d₆, δ, ppm) ~158 (C=O), ~155 (C-ethyl), ~20 (-CH₂-), ~10 (-CH₃)
(Note: Spectroscopic data are estimated based on analogous structures and general chemical principles, as specific literature data for this exact compound was not found in the search.)

Experimental Protocols

This synthesis is performed in two main stages: the preparation of the propionyl hydrazide intermediate, followed by its cyclization to the final product.

Step 1: Synthesis of Propionyl Hydrazide

This procedure details the formation of propionyl hydrazide from ethyl propionate and hydrazine hydrate.

Materials:

  • Ethyl propionate

  • Hydrazine hydrate (64-80% solution in water)

  • Absolute Ethanol

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Beakers and filtration apparatus

Procedure:

  • In a round-bottom flask, combine ethyl propionate (1.0 mol) and absolute ethanol (200 mL).

  • To this solution, add hydrazine hydrate (1.2 mol) dropwise while stirring.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 75-80°C) for 2-4 hours.[1][2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol and excess hydrazine hydrate under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from ethanol or an appropriate solvent system to yield white crystals of propionyl hydrazide.[3]

  • Dry the purified crystals under vacuum. A yield of approximately 95% can be expected.[1]

Step 2: Synthesis of 5-Ethyl-1,3,4-oxadiazol-2(3H)-one

This protocol describes the cyclization of propionyl hydrazide using triphosgene as a phosgene equivalent. Caution: Triphosgene is toxic and moisture-sensitive, liberating toxic phosgene gas upon contact with water. This reaction must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • Propionyl hydrazide

  • Triphosgene

  • Triethylamine (Et₃N), freshly distilled

  • Anhydrous Dichloromethane (DCM)

  • Three-necked round-bottom flask

  • Dropping funnel

  • Inert atmosphere setup (Argon or Nitrogen)

  • Ice bath

  • Magnetic stirrer

Procedure:

  • Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inlet for an inert gas (Argon or Nitrogen).

  • Dissolve propionyl hydrazide (1.0 mol) and triethylamine (2.2 mol) in anhydrous dichloromethane (500 mL) in the flask.

  • Cool the mixture to 0°C using an ice bath.

  • In a separate dry flask, prepare a solution of triphosgene (0.4 mol) in anhydrous dichloromethane (100 mL).

  • Add the triphosgene solution dropwise to the stirred, cooled solution of propionyl hydrazide and triethylamine over a period of 1-2 hours, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.

  • Upon completion, a precipitate of triethylammonium chloride will have formed.

  • Quench the reaction by the slow addition of water (100 mL).

  • Separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude 5-Ethyl-1,3,4-oxadiazol-2(3H)-one can be purified by recrystallization or column chromatography.

Visualizations

Chemical Reaction Pathway

Synthesis of this compound cluster_0 Step 1: Hydrazide Formation cluster_1 Step 2: Cyclization cluster_2 Tautomerization Ethyl Propionate Ethyl Propionate Propionyl Hydrazide Propionyl Hydrazide Ethyl Propionate->Propionyl Hydrazide Ethanol, Reflux Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Propionyl Hydrazide Product 5-Ethyl-1,3,4-oxadiazol-2(3H)-one Propionyl Hydrazide->Product Triethylamine, DCM, 0°C to RT Triphosgene Triphosgene Triphosgene->Product Tautomer This compound Product->Tautomer Equilibrium

Caption: Reaction scheme for the two-step synthesis of this compound.

Experimental Workflow

Experimental Workflow cluster_step1 Propionyl Hydrazide Synthesis cluster_step2 Oxadiazolone Synthesis A Mix Ethyl Propionate and Ethanol B Add Hydrazine Hydrate A->B C Reflux for 2-4 hours B->C D Cool to Room Temperature C->D E Evaporate Solvents D->E F Recrystallize Product E->F G Dissolve Propionyl Hydrazide and Triethylamine in DCM F->G Intermediate H Cool to 0°C G->H I Add Triphosgene Solution Dropwise at 0°C H->I J Warm to RT and Stir for 12-16 hours I->J K Aqueous Workup J->K L Purify Product K->L

Caption: Step-by-step workflow for the synthesis of this compound.

References

One-pot synthesis of 5-Ethyl-1,3,4-oxadiazol-2-OL

Author: BenchChem Technical Support Team. Date: December 2025

An efficient one-pot synthesis protocol for 5-Ethyl-1,3,4-oxadiazol-2-ol, also known as its tautomeric form 5-Ethyl-1,3,4-oxadiazole-2-thiol, is presented. This method is designed for researchers in synthetic chemistry and drug development, providing a streamlined approach to obtaining this heterocyclic scaffold. The 1,3,4-oxadiazole ring is a prominent feature in many pharmacologically active compounds, exhibiting a wide range of biological activities.[1][2] This protocol details a two-step sequence performed in a single pot, starting from the formation of propionohydrazide from ethyl propionate and hydrazine hydrate, followed by cyclization with carbon disulfide in a basic medium to yield the final product.

Principle of the Synthesis

The synthesis proceeds in two sequential reactions without the isolation of the intermediate. First, the nucleophilic acyl substitution of ethyl propionate with hydrazine hydrate yields propionohydrazide.[3][4] Subsequently, the hydrazide undergoes a condensation and cyclization reaction with carbon disulfide in the presence of potassium hydroxide.[5][6] The reaction mixture is refluxed until the evolution of hydrogen sulfide gas ceases, indicating the formation of the oxadiazole ring.[6] The final product is isolated by acidification, which causes it to precipitate from the solution.

Reaction Scheme

Caption: Overall reaction scheme for the synthesis.

Experimental Protocol

Materials and Equipment
  • Ethyl Propionate (C₅H₁₀O₂)

  • Hydrazine Hydrate (N₂H₄·H₂O, 80% solution)

  • Potassium Hydroxide (KOH)

  • Carbon Disulfide (CS₂)

  • Absolute Ethanol

  • Hydrochloric Acid (HCl, concentrated)

  • Distilled Water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Ice bath

  • Buchner funnel and filtration apparatus

  • Beakers and standard laboratory glassware

  • Melting point apparatus

  • TLC plates (silica gel)

Procedure
  • Step 1: Formation of Propionohydrazide.

    • To a 250 mL round-bottom flask, add ethyl propionate (0.1 mol, 10.21 g) and 100 mL of absolute ethanol.

    • To this solution, add 80% hydrazine hydrate (0.12 mol, 7.5 g).[4]

    • Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle for 6-8 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).[5]

  • Step 2: Cyclization to 5-Ethyl-1,3,4-oxadiazole-2-thiol.

    • After the formation of the hydrazide is complete, cool the reaction mixture to room temperature.

    • In a separate beaker, dissolve potassium hydroxide (0.12 mol, 6.73 g) in 50 mL of absolute ethanol. Once dissolved, add this solution to the reaction flask.

    • Cool the flask in an ice bath to 0-5 °C.

    • Slowly add carbon disulfide (0.12 mol, 9.14 g) dropwise to the stirred reaction mixture, maintaining the temperature below 10 °C.

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

    • Heat the mixture to reflux and continue refluxing for 8-10 hours, or until the evolution of hydrogen sulfide gas (rotten egg smell) ceases.[6]

  • Step 3: Isolation and Purification.

    • After reflux, cool the reaction mixture and reduce the volume of ethanol by approximately half using a rotary evaporator.

    • Pour the concentrated mixture into 300 mL of ice-cold distilled water.

    • Acidify the aqueous solution to a pH of 2-3 by slowly adding concentrated hydrochloric acid while stirring.[5]

    • A solid precipitate will form. Continue stirring in the cold for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the crude product thoroughly with cold distilled water to remove any inorganic salts.

    • Purify the product by recrystallization from ethanol to obtain pure 5-Ethyl-1,3,4-oxadiazole-2-thiol.

    • Dry the purified crystals in a desiccator. Determine the yield and melting point.

Data Presentation

Table 1: Reagents and Molar Ratios

ReagentMolecular FormulaMolar Mass ( g/mol )Moles (mol)Amount UsedMolar Ratio
Ethyl PropionateC₅H₁₀O₂102.130.1010.21 g1.0
Hydrazine Hydrate (80%)N₂H₄·H₂O50.060.127.50 g1.2
Potassium HydroxideKOH56.110.126.73 g1.2
Carbon DisulfideCS₂76.130.129.14 g1.2

Table 2: Reaction Conditions and Expected Results

ParameterValue / Condition
Step 1: Hydrazide Formation
SolventAbsolute Ethanol
TemperatureReflux (~78 °C)
Reaction Time6 - 8 hours
Step 2: Cyclization
SolventAbsolute Ethanol
TemperatureReflux (~78 °C)
Reaction Time8 - 10 hours
Product
AppearanceCrystalline Solid
Expected Yield70-85%
Purification MethodRecrystallization from Ethanol

Visualization of Experimental Workflow

Workflow arrow arrow start Start: Mix Ethyl Propionate & Hydrazine Hydrate in Ethanol reflux1 Reflux for 6-8 hours to form Propionohydrazide start->reflux1 cool1 Cool to Room Temperature reflux1->cool1 add_koh Add Ethanolic KOH Solution cool1->add_koh cool2 Cool to 0-5 °C in an Ice Bath add_koh->cool2 add_cs2 Add Carbon Disulfide Dropwise cool2->add_cs2 reflux2 Reflux for 8-10 hours (Cyclization) add_cs2->reflux2 concentrate Concentrate Solution (Rotary Evaporation) reflux2->concentrate precipitate Pour into Ice Water & Acidify with HCl concentrate->precipitate filter Filter Crude Product precipitate->filter wash Wash with Cold Water filter->wash recrystallize Recrystallize from Ethanol wash->recrystallize dry Dry Final Product recrystallize->dry end End: Pure 5-Ethyl-1,3,4- oxadiazole-2-thiol dry->end

Caption: Step-by-step experimental workflow diagram.

Safety Precautions

  • Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen. Handle only in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Carbon Disulfide: Extremely flammable with a very low flash point and toxic upon inhalation or skin contact. All operations should be performed in a fume hood, away from any potential ignition sources.

  • Potassium Hydroxide: Corrosive. Avoid contact with skin and eyes.

  • Hydrogen Sulfide (H₂S): A toxic gas is evolved during the cyclization step. Ensure the reaction is conducted in a well-functioning fume hood.

  • General: Standard laboratory safety practices should be followed throughout the procedure.

References

Application Notes and Protocols for the Purification of 5-Ethyl-1,3,4-oxadiazol-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

5-Ethyl-1,3,4-oxadiazol-2-ol is a heterocyclic compound belonging to the 1,3,4-oxadiazole class. Molecules of this class are of significant interest in medicinal chemistry due to their diverse biological activities, which may include antimicrobial, anti-inflammatory, and anticancer properties.[1] The synthesis of 1,3,4-oxadiazole derivatives often involves the cyclization of corresponding acylhydrazides, which can result in a crude product containing unreacted starting materials, reagents, and by-products.[2][3] Therefore, effective purification is a critical step to isolate the target compound with high purity for subsequent characterization and biological screening.

This document provides detailed protocols for common purification techniques applicable to this compound, based on established methods for analogous 1,3,4-oxadiazole derivatives. The primary methods covered are recrystallization and column chromatography.

Data Presentation

Due to the absence of specific experimental data for the purification of this compound in the provided search results, the following table summarizes representative data for the purification of analogous 1,3,4-oxadiazole derivatives to provide a comparative overview of the expected outcomes for different purification techniques.

Purification MethodSolvent/Mobile PhasePurity (Initial)Purity (Final)Yield (%)Reference
Recrystallization30% Aqueous Ethanol~85%>95%~80%[2]
Recrystallization60% Aqueous Ethanol~80%>98%~75%[4]
RecrystallizationMethanol~90%>99%~70%
Column ChromatographyEthyl Acetate~70%>99%~60%[5][6]

Note: The data presented above is illustrative and based on purification methods reported for structurally similar 1,3,4-oxadiazole compounds. Actual results for this compound may vary.

Experimental Protocols

The following protocols are generalized based on common procedures for the purification of 1,3,4-oxadiazole derivatives.[2][4][5][6]

Protocol 1: Recrystallization

Recrystallization is a widely used technique for purifying solid organic compounds based on their differential solubility in a specific solvent or solvent mixture at different temperatures.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethanol, Methanol, Aqueous Ethanol)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and flask

  • Filter paper

  • Spatula

  • Glass rod

Procedure:

  • Solvent Selection: Choose an appropriate solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol, methanol, or a mixture of ethanol and water are common choices for 1,3,4-oxadiazole derivatives.[2][4]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent.

  • Heating: Gently heat the mixture while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution. Avoid using an excessive amount of solvent to maximize the yield.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. The slow cooling promotes the formation of larger, purer crystals. The cooling process can be further enhanced by placing the flask in an ice bath.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature to remove any residual solvent.

Protocol 2: Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while being carried by a mobile phase.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Mobile phase (e.g., a mixture of ethyl acetate and petroleum ether)[2]

  • Chromatography column

  • Cotton or glass wool

  • Sand

  • Beakers and flasks

  • Rotary evaporator

Procedure:

  • Column Packing:

    • Securely clamp the chromatography column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the mobile phase and pour it into the column.

    • Allow the silica gel to settle, and then add another layer of sand on top.

    • Elute the column with the mobile phase until the packing is stable.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase.

    • Carefully load the sample onto the top of the silica gel column.

  • Elution:

    • Begin eluting the column with the mobile phase.

    • The polarity of the mobile phase can be gradually increased (gradient elution) if necessary to elute the compound of interest.

  • Fraction Collection:

    • Collect the eluent in a series of fractions.

  • Analysis:

    • Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the purified compound.

  • Solvent Evaporation:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

The following diagram illustrates the general workflow for the purification of this compound.

Purification_Workflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Chromatography Column Chromatography Crude->Chromatography Purity_Check1 Purity Check (TLC, HPLC) Recrystallization->Purity_Check1 Purity_Check2 Purity Check (TLC, HPLC) Chromatography->Purity_Check2 Pure_Product Pure Product Purity_Check1->Pure_Product >95% Pure Impure1 Impure Product Purity_Check1->Impure1 <95% Pure Purity_Check2->Pure_Product >99% Pure Impure2 Impure Product Purity_Check2->Impure2 <99% Pure Impure1->Chromatography Further Purification Impure2->Recrystallization Further Purification

Caption: General workflow for the purification of this compound.

References

Application Notes and Protocols for the Quantification of 5-Ethyl-1,3,4-oxadiazol-2-OL

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available, validated analytical methods for the specific quantification of 5-Ethyl-1,3,4-oxadiazol-2-OL are not readily found. The following application notes and protocols are proposed based on established methods for structurally related 1,3,4-oxadiazole derivatives. These methods should be considered as starting points for method development and will require validation for the specific matrix and application.

Application Note 1: Quantification of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

This application note describes a stability-indicating RP-HPLC method for the quantification of this compound in bulk drug substance or pharmaceutical formulations. The method is adapted from procedures used for other 1,3,4-oxadiazole derivatives and is designed to be simple, accurate, and precise.

1. Introduction

This compound is a heterocyclic compound with potential applications in drug development. A reliable analytical method is crucial for its quantification in quality control, stability testing, and preformulation studies. This RP-HPLC method provides a straightforward approach for the determination of this compound.

2. Experimental Protocol

2.1. Instrumentation and Chromatographic Conditions

  • System: High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffer solution (e.g., phosphate buffer, pH 3). A potential starting point is a mobile phase of acetonitrile, orthophosphoric acid, and methanol (90:05:05 v/v).[1][2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temperature: 30-40°C.[1][2][3]

  • Detection Wavelength: To be determined by measuring the UV spectrum of this compound. A wavelength of 235 nm has been used for a similar compound.[1]

  • Injection Volume: 20 µL.

2.2. Preparation of Solutions

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to obtain a concentration of 100 µg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 50 µg/mL.

  • Sample Preparation:

    • Bulk Drug: Accurately weigh and dissolve the sample in the mobile phase to obtain a theoretical concentration within the calibration range.

    • Formulations (e.g., tablets): Weigh and finely powder a representative number of tablets. Extract a portion of the powder equivalent to a single dose with a suitable solvent, sonicate, and filter. Dilute the filtrate with the mobile phase to a concentration within the calibration range.

3. Method Validation Parameters (Hypothetical Data)

The method should be validated according to ICH guidelines. The following table summarizes expected performance characteristics based on methods for similar compounds.[1][2][4]

ParameterSpecification
Linearity Range 1 - 50 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) < 2.0%
Specificity No interference from placebo or degradation products

4. Experimental Workflow Diagram

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase E Equilibrate HPLC System A->E B Prepare Standard Stock Solution (100 µg/mL) C Prepare Working Standards (1-50 µg/mL) B->C F Inject Standards & Sample C->F D Prepare Sample Solution D->F E->F G Acquire Chromatographic Data F->G H Generate Calibration Curve G->H I Integrate Peak Areas G->I J Quantify this compound H->J I->J GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis A Prepare Standard Stock Solution (1 mg/mL) B Prepare Working Standards (10-1000 ng/mL) A->B D Inject Standards & Sample B->D C Sample Extraction (LLE/SPE) C->D E Chromatographic Separation D->E F Mass Spectrometric Detection (SIM) E->F G Identify & Integrate Peaks F->G H Construct Calibration Curve G->H I Calculate Analyte Concentration G->I H->I

References

Application Notes and Protocols: 5-Ethyl-1,3,4-oxadiazol-2-OL in Antimicrobial Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for evaluating the antimicrobial properties of 5-Ethyl-1,3,4-oxadiazol-2-OL. The emergence of drug-resistant microbial strains necessitates the exploration of novel antimicrobial agents, and derivatives of 1,3,4-oxadiazole have shown considerable promise in this area.[1][2] This document outlines the methodologies for determining the minimum inhibitory concentration (MIC), minimum bactericidal/fungicidal concentration (MBC/MFC), and cytotoxicity of this compound, along with a discussion of its potential mechanisms of action.

Data Presentation

The following tables present hypothetical but representative quantitative data for this compound based on reported values for structurally related 1,3,4-oxadiazole derivatives.[3][4][5] These tables are intended to serve as a template for organizing experimental findings.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Test MicroorganismStrain (e.g., ATCC)MIC (µg/mL)Positive Control (e.g., Ciprofloxacin) MIC (µg/mL)
Staphylococcus aureusATCC 29213161
Bacillus subtilisATCC 6633320.5
Escherichia coliATCC 25922640.25
Pseudomonas aeruginosaATCC 278531281
Candida albicansATCC 10231642

Table 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of this compound

Test MicroorganismStrain (e.g., ATCC)MBC/MFC (µg/mL)Positive Control (e.g., Ciprofloxacin) MBC/MFC (µg/mL)
Staphylococcus aureusATCC 29213322
Bacillus subtilisATCC 6633641
Escherichia coliATCC 25922>1280.5
Pseudomonas aeruginosaATCC 27853>1282
Candida albicansATCC 102311284

Table 3: Cytotoxicity (IC50) of this compound

Cell LineCell TypeIC50 (µM)Positive Control (e.g., Doxorubicin) IC50 (µM)
HEK293Human Embryonic Kidney>1005
HepG2Human Hepatocellular Carcinoma852

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2][6][7]

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal strains

  • Positive control antibiotic (e.g., Ciprofloxacin, Amphotericin B)

  • Negative control (vehicle, e.g., DMSO)

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Inoculum: Culture the microbial strain overnight in the appropriate broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilution of the Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in the appropriate broth in the 96-well plate to obtain a range of concentrations.

  • Inoculation: Add the standardized microbial inoculum to each well containing the serially diluted compound. Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum and the vehicle used to dissolve the compound). A sterility control (broth only) should also be included.

  • Incubation: Incubate the plates at 37°C for 16-20 hours for bacteria or at a suitable temperature and duration for fungi.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.

MIC_Workflow prep_inoculum Prepare and Standardize Microbial Inoculum inoculate Inoculate Plate with Microbial Suspension prep_inoculum->inoculate serial_dilution Serially Dilute This compound in 96-well plate serial_dilution->inoculate incubate Incubate Plate inoculate->incubate read_results Determine MIC (Visually or Spectrophotometrically) incubate->read_results

Workflow for MIC Determination.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This assay is performed to determine if the compound is bacteriostatic or bactericidal (fungistatic or fungicidal).

Materials:

  • Results from the MIC assay

  • Agar plates (e.g., Mueller-Hinton Agar)

Procedure:

  • From the wells of the MIC plate that show no visible growth (at and above the MIC), take a small aliquot (e.g., 10 µL).

  • Spread the aliquot onto a fresh agar plate that does not contain the test compound.

  • Incubate the agar plates under the same conditions as the MIC assay.

  • The MBC/MFC is the lowest concentration of the compound that results in a significant reduction (e.g., 99.9%) in CFU count compared to the initial inoculum.

MBC_MFC_Workflow mic_plate Select Wells from MIC Plate with No Visible Growth subculture Subculture Aliquots onto Agar Plates mic_plate->subculture incubate Incubate Agar Plates subculture->incubate determine_mbc Determine MBC/MFC (Lowest concentration with no growth) incubate->determine_mbc

Workflow for MBC/MFC Determination.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8][9][10][11]

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at a wavelength of 570 nm. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

MTT_Assay_Workflow seed_cells Seed Mammalian Cells in 96-well Plate treat_cells Treat Cells with This compound seed_cells->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt incubate Incubate for Formazan Formation add_mtt->incubate solubilize Add Solubilization Solution incubate->solubilize read_absorbance Measure Absorbance and Calculate IC50 solubilize->read_absorbance

Workflow for Cytotoxicity (MTT) Assay.

Hypothetical Mechanism of Action

The antimicrobial activity of 1,3,4-oxadiazole derivatives is believed to stem from their ability to interfere with essential cellular processes in microorganisms.[1][12] Potential targets in bacteria include enzymes involved in cell wall synthesis, DNA replication, and protein synthesis.[1][12] For instance, they may inhibit enzymes such as GlcN-6-P synthase or thymidylate synthase.[1]

Mechanism_of_Action cluster_bacterial_cell Bacterial Cell cluster_dna DNA Replication cluster_nucleotide Nucleotide Synthesis cluster_cell_wall Cell Wall Synthesis compound This compound compound->inhibition_dna compound->inhibition_nucleotide compound->inhibition_cell_wall dna_gyrase DNA Gyrase Inhibited DNA Replication Inhibited DNA Replication dna_gyrase->Inhibited DNA Replication thymidylate_synthase Thymidylate Synthase Inhibited Nucleotide Synthesis Inhibited Nucleotide Synthesis thymidylate_synthase->Inhibited Nucleotide Synthesis glcn_6_p_synthase GlcN-6-P Synthase Inhibited Cell Wall Synthesis Inhibited Cell Wall Synthesis glcn_6_p_synthase->Inhibited Cell Wall Synthesis Bacterial Cell Death Bacterial Cell Death Inhibited DNA Replication->Bacterial Cell Death Inhibited Nucleotide Synthesis->Bacterial Cell Death Inhibited Cell Wall Synthesis->Bacterial Cell Death

Hypothetical Signaling Pathway for Antimicrobial Action.

References

5-Ethyl-1,3,4-oxadiazol-2-ol: A Versatile Precursor for the Development of Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 1,3,4-oxadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] 5-Ethyl-1,3,4-oxadiazol-2-ol, existing in tautomeric equilibrium with its more stable thiol form, 5-ethyl-1,3,4-oxadiazole-2-thiol, serves as a crucial and versatile precursor for the synthesis of a wide array of novel derivatives with significant therapeutic potential. Its unique structural features allow for facile derivatization at the thiol group and the nitrogen atom of the oxadiazole ring, enabling the generation of extensive chemical libraries for drug discovery programs.

This document provides detailed protocols for the synthesis of the 5-Ethyl-1,3,4-oxadiazole-2-thiol precursor and its subsequent derivatization to yield novel compounds. Furthermore, it summarizes the biological activities of representative derivatives and explores the underlying signaling pathways implicated in their mechanism of action.

I. Synthesis of the Precursor: 5-Ethyl-1,3,4-oxadiazole-2-thiol

The synthesis of the target precursor is typically achieved through a two-step process starting from propionic acid. The acid is first converted to its corresponding hydrazide, which is then cyclized using carbon disulfide in a basic medium.

Experimental Protocol: Synthesis of 5-Ethyl-1,3,4-oxadiazole-2-thiol [5][6]

Step 1: Synthesis of Propionyl Hydrazide

  • In a round-bottom flask, dissolve ethyl propionate (1 equivalent) in an appropriate solvent such as ethanol.

  • Add hydrazine hydrate (1.2 equivalents) dropwise to the solution at room temperature with continuous stirring.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting crude propionyl hydrazide can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Synthesis of 5-Ethyl-1,3,4-oxadiazole-2-thiol

  • Dissolve propionyl hydrazide (1 equivalent) in ethanol in a round-bottom flask.

  • Add potassium hydroxide (1.2 equivalents) dissolved in a minimal amount of water to the solution.

  • To this basic solution, add carbon disulfide (1.5 equivalents) dropwise at room temperature with vigorous stirring.

  • Reflux the reaction mixture for 8-12 hours. The reaction can be monitored by TLC.

  • After completion, cool the mixture and pour it into ice-cold water.

  • Acidify the solution with dilute hydrochloric acid (HCl) to a pH of 5-6.

  • The precipitated solid, 5-ethyl-1,3,4-oxadiazole-2-thiol, is collected by filtration, washed with cold water, and dried.

  • The crude product can be further purified by recrystallization from ethanol.

II. Derivatization of 5-Ethyl-1,3,4-oxadiazole-2-thiol

The presence of a reactive thiol group and a nitrogen atom in the oxadiazole ring allows for various derivatization strategies, including S-alkylation and the formation of Mannich bases.

A. S-Alkylation for Novel Thioether Derivatives

S-alkylation of the thiol group is a common strategy to introduce diverse functionalities, which can significantly modulate the biological activity of the resulting compounds.

Experimental Protocol: Synthesis of S-substituted-5-ethyl-1,3,4-oxadiazole derivatives [7][8]

  • In a suitable solvent such as N,N-dimethylformamide (DMF), dissolve 5-ethyl-1,3,4-oxadiazole-2-thiol (1 equivalent).

  • Add a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) (1.2 equivalents), portion-wise at 0 °C.

  • Stir the mixture for 30 minutes at room temperature to form the thiolate salt.

  • Add the desired alkylating agent (e.g., a substituted benzyl halide or another electrophile) (1.1 equivalents) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 6-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Filter the solid, wash with water, and purify by column chromatography or recrystallization.

B. Synthesis of Mannich Bases

The Mannich reaction on the N-3 position of the oxadiazole ring is another effective method to generate a library of derivatives with potential biological activities.[2][9][10]

Experimental Protocol: Synthesis of 3-(aminomethyl)-5-ethyl-1,3,4-oxadiazole-2(3H)-thione Derivatives (Mannich Bases) [9][10]

  • To a solution of 5-ethyl-1,3,4-oxadiazole-2-thiol (1 equivalent) in ethanol, add formaldehyde (37% aqueous solution, 1.2 equivalents).

  • To this mixture, add the desired primary or secondary amine (1.1 equivalents).

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the formation of the product by TLC.

  • The precipitated product can be collected by filtration.

  • If no precipitate forms, the solvent can be evaporated under reduced pressure, and the residue purified by column chromatography.

III. Biological Activities of Novel Derivatives

Derivatives of this compound have shown promise as both anticancer and antimicrobial agents. The biological activity is highly dependent on the nature of the substituents introduced.

A. Anticancer Activity

Numerous 1,3,4-oxadiazole derivatives have been reported to exhibit significant cytotoxic activity against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.

Table 1: Anticancer Activity of Representative 1,3,4-Oxadiazole Derivatives

Compound IDDerivative TypeCancer Cell LineIC₅₀ (µM)Reference
CMO 2-(3-chlorobenzo[b]thiophen-2-yl)-5-(3-methoxyphenyl)-1,3,4-oxadiazoleHepatocellular Carcinoma (HCC)-[11][12]
Compound 9 Quinoline-1,3,4-oxadiazole hybridHepG2 (Liver)0.8 ± 0.2[13]
Compound 37 1,3,4-Oxadiazole thioether derivativeHepG2 (Liver)0.7 ± 0.2[13]
Compound 4l N-Mannich BaseMCF-7 (Breast)-[9]
Compound 5a N-Mannich BasePC3 (Prostate)-[9]
Compound 5c N-Mannich BaseHCT-116 (Colon)-[9]
Compound 5d N-Mannich BaseHeLa (Cervical)-[9]

B. Antimicrobial Activity

The 1,3,4-oxadiazole nucleus is also a key component of many potent antimicrobial agents. Derivatives have shown activity against a range of bacterial and fungal pathogens.

Table 2: Antimicrobial Activity of Representative 1,3,4-Oxadiazole Derivatives

Compound IDDerivative TypeMicrobial StrainMIC (µg/mL)Reference
OZE-I 1,3,4-Oxadiazole derivativeStaphylococcus aureus4-16[14]
OZE-II 1,3,4-Oxadiazole derivativeStaphylococcus aureus4-16[14]
OZE-III 1,3,4-Oxadiazole derivativeStaphylococcus aureus8-32[14]
Compound 4a (5-aryl-1,3,4-oxadiazol-2-yl)(pyridin-2-yl)methanolMRSA62[15]
Compound 4b (5-aryl-1,3,4-oxadiazol-2-yl)(pyridin-2-yl)methanolMRSA62[15]
Compound 4c (5-aryl-1,3,4-oxadiazol-2-yl)(pyridin-2-yl)methanolMRSA62[15]
Compound 5c N-Mannich BaseGram-positive & Gram-negative bacteria0.5-8[3][9]
Compound 5d N-Mannich BaseGram-positive & Gram-negative bacteria0.5-8[3][9]

Note: The table includes data for various 1,3,4-oxadiazole derivatives to demonstrate the antimicrobial potential of this class of compounds.

IV. Signaling Pathways and Mechanisms of Action

A. Anticancer Mechanisms

The anticancer effects of 1,3,4-oxadiazole derivatives are often attributed to their ability to interfere with critical cellular signaling pathways.

  • NF-κB Signaling Pathway Inhibition: Some 1,3,4-oxadiazole derivatives have been shown to inhibit the NF-κB signaling pathway, which is constitutively active in many cancers and promotes cell proliferation, survival, and inflammation.[11][12][16] Inhibition of this pathway can lead to apoptosis of cancer cells.

NF_kB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB p65/p50 IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Proliferation Proliferation, Survival Nucleus->Proliferation Gene Transcription Apoptosis Apoptosis Oxadiazole 1,3,4-Oxadiazole Derivative (CMO) Oxadiazole->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by a 1,3,4-oxadiazole derivative.

  • VEGFR-2 Signaling Pathway Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Certain 1,3,4-oxadiazole derivatives have been identified as potent inhibitors of VEGFR-2 kinase activity.[4][17][18][19]

VEGFR2_Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Proliferation, Survival ERK->Angiogenesis Promotes Oxadiazole 1,3,4-Oxadiazole Derivative Oxadiazole->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by a 1,3,4-oxadiazole derivative.

B. Antimicrobial Mechanism

The antimicrobial action of 1,3,4-oxadiazole derivatives can be attributed to the inhibition of essential microbial enzymes. For instance, some derivatives have been found to inhibit enoyl-acyl carrier protein (ACP) reductase (FabI), a key enzyme in bacterial fatty acid synthesis.

V. Experimental Workflows

The development of novel derivatives from this compound follows a structured workflow from synthesis to biological evaluation.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation start Propionic Acid hydrazide Propionyl Hydrazide start->hydrazide Esterification & Hydrazinolysis precursor 5-Ethyl-1,3,4-oxadiazole-2-thiol hydrazide->precursor Cyclization with CS2/KOH derivatization Derivatization (S-alkylation, Mannich Base) precursor->derivatization derivatives Novel Derivatives Library derivatization->derivatives screening In vitro Screening (Anticancer, Antimicrobial) derivatives->screening hit_id Hit Identification screening->hit_id moa Mechanism of Action Studies (Enzyme Assays, Western Blot) hit_id->moa lead_opt Lead Optimization moa->lead_opt

Caption: Workflow for the synthesis and biological evaluation of novel derivatives.

Conclusion

This compound and its tautomeric thiol form are highly valuable precursors for the generation of diverse libraries of novel 1,3,4-oxadiazole derivatives. The straightforward synthetic and derivatization protocols, coupled with the significant anticancer and antimicrobial potential of the resulting compounds, make this scaffold an attractive starting point for drug discovery and development programs. Further exploration of structure-activity relationships and optimization of lead compounds are warranted to fully exploit the therapeutic potential of this promising class of molecules.

References

Application Notes and Protocols for N-alkylation of 5-Ethyl-1,3,4-oxadiazol-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the N-alkylation of 5-Ethyl-1,3,4-oxadiazol-2-ol, a key transformation in the synthesis of diverse bioactive molecules. The 1,3,4-oxadiazole scaffold is a prevalent feature in medicinal chemistry, and modification at the nitrogen atom allows for the exploration of structure-activity relationships and the development of novel therapeutic agents.

Introduction

This compound exists in tautomeric equilibrium with its corresponding lactam form, 5-Ethyl-1,3,4-oxadiazol-2(3H)-one. The N-alkylation of this heterocyclic system typically occurs at the N3 position of the ring. This protocol is based on established methodologies for the N-alkylation of related N-heterocyclic compounds, which generally involves the deprotonation of the nitrogen atom by a suitable base, followed by nucleophilic substitution with an alkylating agent.

General Reaction Scheme

The N-alkylation of this compound proceeds via a two-step process. First, the acidic proton on the nitrogen is abstracted by a base to form a nucleophilic anion. This is followed by the reaction of the anion with an alkylating agent (typically an alkyl halide) to yield the N-alkylated product.

N_Alkylation_Scheme reagents This compound + Alkylating Agent intermediate [Intermediate Anion] reagents->intermediate Deprotonation product N-Alkylated 5-Ethyl-1,3,4-oxadiazol-2-one intermediate->product Nucleophilic Substitution base Base solvent Solvent

Caption: General reaction scheme for the N-alkylation of this compound.

Experimental Protocol

This protocol provides a general procedure for the N-alkylation of this compound. The specific base, solvent, temperature, and reaction time may require optimization depending on the chosen alkylating agent.

Materials:

  • This compound

  • Alkylating agent (e.g., methyl iodide, ethyl bromide, benzyl chloride)

  • Base (e.g., potassium carbonate (K₂CO₃), sodium hydride (NaH), potassium hydroxide (KOH))

  • Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile (CH₃CN), tetrahydrofuran (THF))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the starting material in the chosen anhydrous solvent.

  • Add the base (1.1-1.5 eq) portion-wise to the solution while stirring.

  • Stir the mixture at room temperature for 30-60 minutes to ensure complete deprotonation.

  • Slowly add the alkylating agent (1.0-1.2 eq) to the reaction mixture.

  • The reaction can be monitored by Thin Layer Chromatography (TLC). The reaction temperature can be maintained at room temperature or elevated as needed to drive the reaction to completion.

  • Upon completion, quench the reaction by the addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixture) to afford the desired N-alkylated product.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical reaction conditions and expected yields for the N-alkylation of similar heterocyclic systems, which can be used as a starting point for the optimization of the N-alkylation of this compound.

Alkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
Ethyl bromoacetateK₂CO₃CH₃CN60396
Methyl iodideKOHDMSORoom Temp290
4-bromobutanitrileK₂CO₃CH₃CN60185
Benzyl chlorideK₂CO₃DMFRoom Temp1275-85
Allyl bromideK₂CO₃CH₃CN60875
Propargyl bromideKOHDMSORoom Temp862

Note: The data presented in this table is based on the N-alkylation of nitroimidazoles and should be considered as a general guideline. Yields are highly dependent on the specific substrate and reaction conditions.

Experimental Workflow Diagram

experimental_workflow start Start step1 Dissolve this compound in anhydrous solvent start->step1 step2 Add base (e.g., K2CO3) and stir step1->step2 step3 Add alkylating agent (e.g., Alkyl Halide) step2->step3 step4 Monitor reaction by TLC step3->step4 step5 Reaction work-up: Quench, Extract, Wash, Dry step4->step5 Upon completion step6 Purification by column chromatography step5->step6 end Characterize pure N-alkylated product step6->end

Caption: A streamlined workflow for the N-alkylation of this compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Alkylating agents are often toxic and should be handled with care.

  • Sodium hydride is a flammable solid and reacts violently with water. Handle under an inert atmosphere.

Troubleshooting

  • Low Yield: Increase the reaction temperature or time. Ensure the solvent is anhydrous and the reaction is performed under an inert atmosphere. The choice of base and solvent can also significantly impact the yield.

  • Multiple Products: This may indicate side reactions, such as O-alkylation. The regioselectivity of the alkylation can be influenced by the choice of solvent and counter-ion of the base.

  • No Reaction: The base may not be strong enough to deprotonate the starting material. Consider using a stronger base like sodium hydride. The alkylating agent may be unreactive; a more reactive halide (I > Br > Cl) could be used.

Application of 5-Ethyl-1,3,4-oxadiazol-2-OL in Cancer Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: To date, specific studies on the anticancer effects of 5-Ethyl-1,3,4-oxadiazol-2-OL are not extensively available in the public domain. The following application notes and protocols are based on the well-documented anticancer properties of the broader 1,3,4-oxadiazole class of compounds and should serve as a foundational guide for initiating research into this specific molecule. Researchers are advised to perform initial dose-response studies to determine the optimal concentrations for their specific cancer cell lines of interest.

Introduction

The 1,3,4-oxadiazole scaffold is a prominent heterocyclic moiety in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities, including potent anticancer effects.[1][2][3] These compounds have been shown to exert their cytotoxic and antiproliferative effects through various mechanisms, such as the inhibition of crucial enzymes, induction of apoptosis, and cell cycle arrest.[1][4] The presence of an ethyl group at the 5-position and a hydroxyl group at the 2-position of the 1,3,4-oxadiazole ring in this compound suggests it may possess unique biological activities worthy of investigation in the context of cancer therapeutics.

This document provides a detailed overview of the potential applications of this compound in cancer cell line research, including hypothetical mechanisms of action and comprehensive experimental protocols to evaluate its efficacy.

Potential Mechanisms of Action

Based on studies of analogous 1,3,4-oxadiazole derivatives, this compound may exhibit anticancer activity through one or more of the following mechanisms:

  • Enzyme Inhibition: Many 1,3,4-oxadiazole derivatives are known to inhibit enzymes that are crucial for cancer cell survival and proliferation, such as thymidylate synthase, histone deacetylases (HDACs), and various kinases.[1][5]

  • Induction of Apoptosis: The compound could trigger programmed cell death (apoptosis) in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins.[6][7]

  • Cell Cycle Arrest: It may cause a halt in the cell cycle at specific checkpoints (e.g., G2/M or S phase), thereby preventing cancer cell division and proliferation.[7]

  • Inhibition of Angiogenesis: Some 1,3,4-oxadiazole compounds have demonstrated anti-angiogenic properties, which are critical for preventing tumor growth and metastasis.[8]

Data Presentation: Anticancer Activity of Structurally Related 1,3,4-Oxadiazole Derivatives

The following tables summarize the cytotoxic and antiproliferative activities of various 1,3,4-oxadiazole derivatives against different cancer cell lines, providing a reference for the potential efficacy of this compound.

Table 1: In Vitro Cytotoxicity of Selected 1,3,4-Oxadiazole Derivatives

Compound/DerivativeCancer Cell LineAssayIC50 / Growth Percent (GP)Reference
N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amineMelanoma (MDA-MB-435)NCI-60 ScreenGP: 15.43%[9]
Leukemia (K-562)NCI-60 ScreenGP: 18.22%[9]
Breast Cancer (T-47D)NCI-60 ScreenGP: 34.27%[9]
Colon Cancer (HCT-15)NCI-60 ScreenGP: 39.77%[9]
2-((2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)thio)-5-(2-nitrophenyl)-1,3,4-oxadiazoleBreast Cancer (MCF-7)MTT AssayIC50: 0.7 ± 0.2 µM[1]
Stomach Cancer (SGC-7901)MTT AssayIC50: 30.0 ± 1.2 µM[1]
Liver Cancer (HepG2)MTT AssayIC50: 18.3 ± 1.4 µM[1]
Ferulic acid-based 1,3,4-oxadiazole (Compound 5)Glioblastoma (U87)MTT AssayIC50: 35.1 µM[10]
Glioblastoma (T98G)MTT AssayIC50: 34.4 µM[10]
Glioblastoma (LN229)MTT AssayIC50: 37.9 µM[10]
Ovarian Cancer (SKOV3)MTT AssayIC50: 14.2 µM[10]
Breast Cancer (MCF-7)MTT AssayIC50: 30.9 µM[10]
Lung Cancer (A549)MTT AssayIC50: 18.3 µM[10]
2-(3-chlorobenzo[b]thiophen-2-yl)-5-(3-methoxyphenyl)-1,3,4-oxadiazoleHepatocellular Carcinoma (HCC)Annexin V-FITCInduces apoptosis[2]
1,3,4-oxadiazole-naphthalene hybrid (Compound 5)Liver Cancer (HepG-2)In vitro assayApoptosis: 22.86%[6]
Breast Cancer (MCF-7)In vitro assay-[6]

Experimental Protocols

The following are detailed protocols for key experiments to assess the anticancer potential of this compound.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of the compound on cancer cells.

Materials:

  • Cancer cell lines of interest (e.g., MCF-7, A549, HepG2)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of the compound in the culture medium to achieve the desired final concentrations. Replace the medium in the wells with 100 µL of the medium containing the compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is to determine if the compound induces apoptosis in cancer cells.

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Protocol 3: Cell Cycle Analysis

This protocol is to investigate the effect of the compound on the cell cycle distribution.

Materials:

  • Cancer cell lines

  • This compound

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the compound at its IC50 concentration for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubation: Incubate for 30 minutes in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Signaling Pathway Diagram

Compound This compound Enzyme Target Enzyme (e.g., Kinase, HDAC) Compound->Enzyme Inhibition Apoptosis_Regulation Apoptosis Regulation Compound->Apoptosis_Regulation Cell_Cycle_Control Cell Cycle Control Compound->Cell_Cycle_Control Bax Bax (Pro-apoptotic) Apoptosis_Regulation->Bax Upregulation Bcl2 Bcl-2 (Anti-apoptotic) Apoptosis_Regulation->Bcl2 Downregulation Caspases Caspase Activation Bax->Caspases Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis CDKs CDK Inhibition Cell_Cycle_Control->CDKs Inhibition Cell_Cycle_Arrest Cell Cycle Arrest (G2/M or S phase) CDKs->Cell_Cycle_Arrest

Caption: Potential mechanisms of action of this compound.

Experimental Workflow Diagram

Start Start: Select Cancer Cell Lines MTT Cell Viability Assay (MTT) Start->MTT IC50 Determine IC50 Value MTT->IC50 Apoptosis Apoptosis Assay (Annexin V/PI) IC50->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) IC50->CellCycle Mechanism Mechanism of Action Studies (Western Blot, Enzyme Assays) Apoptosis->Mechanism CellCycle->Mechanism End End: Evaluate Anticancer Potential Mechanism->End

Caption: General workflow for evaluating anticancer activity.

References

Application Notes and Protocols: 5-Ethyl-1,3,4-oxadiazol-2-ol as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3,4-oxadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of biological activities.[1][2][3] Derivatives of this core structure have been investigated for various therapeutic applications, including as antimicrobial, anti-inflammatory, and anticancer agents.[2][3] A significant area of interest is their potential as enzyme inhibitors, with various substituted 1,3,4-oxadiazoles demonstrating inhibitory activity against a range of enzymes.[3] This document provides an overview of the potential applications of 5-Ethyl-1,3,4-oxadiazol-2-ol as an enzyme inhibitor, based on the known activities of structurally related compounds. Detailed protocols for the synthesis and evaluation of this compound are also presented.

While direct experimental data on the enzyme inhibitory properties of this compound is limited in publicly available literature, the known bioactivities of other 5-substituted-1,3,4-oxadiazol-2-ol and related analogs suggest its potential as a valuable lead compound for drug discovery.

Potential Enzyme Targets and Therapeutic Areas

Based on studies of analogous 1,3,4-oxadiazole derivatives, this compound could potentially inhibit the following classes of enzymes:

  • Cholinesterases (Acetylcholinesterase and Butyrylcholinesterase): Inhibition of these enzymes is a key strategy in the management of Alzheimer's disease and other neurodegenerative disorders.[4][5]

  • α-Glucosidase and α-Amylase: These enzymes are involved in carbohydrate metabolism, and their inhibition is a therapeutic approach for managing type 2 diabetes.[6][7]

  • Thymidylate Synthase: This enzyme is a crucial target in cancer chemotherapy due to its role in DNA synthesis.[8]

  • Other Potential Targets: The versatility of the 1,3,4-oxadiazole scaffold suggests potential activity against other enzymes such as kinases, proteases, and histone deacetylases (HDACs).[3]

Data Presentation: Inhibitory Activities of Related 1,3,4-Oxadiazole Derivatives

The following table summarizes the reported inhibitory activities of various 1,3,4-oxadiazole derivatives against different enzymes to provide a comparative context for the potential of this compound.

Compound ClassTarget EnzymeIC50 ValueReference Compound
5-Aryl-1,3,4-oxadiazol-2-aminesAcetylcholinesterase (AChE)12.8–99.2 µMRivastigmine
5-Aryl-1,3,4-oxadiazol-2-aminesButyrylcholinesterase (BChE)> 53.1 µMRivastigmine
Hydroxylated 1,3,4-oxadiazole derivative (5a)α-Glucosidase12.27 ± 0.41 µg/mlMiglitol (11.47 ± 0.02 µg/ml)
Aryl substituted 1,3,4-oxadiazole derivative (5g)α-Amylase13.09 ± 0.06 µg/mlAcarbose (12.20 ± 0.78 µg/ml)
Eugenol-based 1,3,4-oxadiazole analogue (17)Thymidylate Synthase0.56 µMPemetrexed (2.81 µM)

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of 5-substituted-1,3,4-oxadiazol-2-ols, which can be adapted for this compound. The synthesis typically involves the cyclization of a corresponding acyl semicarbazide.

Materials:

  • Propionyl hydrazide

  • Potassium cyanate or an appropriate isocyanate

  • Hydrochloric acid (HCl)

  • Ethanol

  • Diethyl ether

  • Standard laboratory glassware

  • Magnetic stirrer with heating

Procedure:

  • Preparation of Propionyl Semicarbazide:

    • Dissolve propionyl hydrazide in a suitable solvent such as water or ethanol.

    • Add an equimolar amount of potassium cyanate to the solution.

    • Acidify the reaction mixture with dilute HCl to a pH of approximately 3-4.

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • The resulting precipitate of propionyl semicarbazide is collected by filtration, washed with cold water, and dried.

  • Cyclization to this compound:

    • Suspend the dried propionyl semicarbazide in a suitable high-boiling point solvent like toluene or xylene.

    • Add a cyclizing agent such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl3).

    • Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

    • The precipitated product, this compound, is collected by filtration, washed thoroughly with water, and recrystallized from a suitable solvent like ethanol to afford the pure compound.

Characterization: The structure of the synthesized compound should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

G Propionyl_Hydrazide Propionyl Hydrazide Propionyl_Semicarbazide Propionyl Semicarbazide Propionyl_Hydrazide->Propionyl_Semicarbazide Potassium_Cyanate Potassium Cyanate Potassium_Cyanate->Propionyl_Semicarbazide Final_Product This compound Propionyl_Semicarbazide->Final_Product Cyclization Cyclizing_Agent Cyclizing Agent (e.g., PPA, POCl3) Cyclizing_Agent->Final_Product

Caption: Synthetic scheme for this compound.

Protocol 2: In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the Ellman's method for determining cholinesterase activity.[4]

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • This compound (test compound)

  • Donepezil or Galantamine (reference inhibitor)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of the test compound and reference inhibitor in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • Assay Protocol:

    • Add 25 µL of the test compound solution at various concentrations to the wells of a 96-well plate.

    • Add 50 µL of phosphate buffer (pH 8.0) to each well.

    • Add 25 µL of AChE solution to each well and incubate at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of the substrate (ATCI) and 125 µL of DTNB solution to each well.

    • Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test) / Absorbance of control] x 100

  • Data Analysis:

    • The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Test_Compound Test Compound (this compound) Incubation Incubate Test Compound with Enzyme Test_Compound->Incubation Enzyme AChE Enzyme Enzyme->Incubation Substrate ATCI & DTNB Reaction Initiate Reaction with Substrate Substrate->Reaction Incubation->Reaction Measurement Measure Absorbance at 412 nm Reaction->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Value Calculation->IC50

Caption: Workflow for AChE inhibition assay.

Signaling Pathway and Mechanism of Action

The precise signaling pathway and mechanism of inhibition for this compound are yet to be elucidated. However, for many enzyme inhibitors, the mechanism involves the binding of the inhibitor to the active site of the enzyme, thereby preventing the substrate from binding and being converted to product. This can occur through competitive, non-competitive, or uncompetitive inhibition.

For cholinesterase inhibitors, the mechanism often involves interaction with the catalytic triad of the enzyme's active site. Molecular docking studies of related 1,3,4-oxadiazole derivatives have shown interactions with key amino acid residues in the active site gorge of AChE and BChE.[4]

G Enzyme Enzyme (e.g., AChE) Active_Site Active Site Enzyme->Active_Site Product Product Active_Site->Product Catalyzes conversion Substrate Substrate (e.g., Acetylcholine) Substrate->Active_Site Binds to Inhibitor This compound Inhibitor->Active_Site Blocks Binding

Caption: General mechanism of competitive enzyme inhibition.

Conclusion

While further research is required to fully characterize the bioactivity of this compound, the existing literature on related 1,3,4-oxadiazole derivatives provides a strong rationale for its investigation as a potential enzyme inhibitor. The synthetic and assay protocols provided herein offer a framework for researchers to explore the therapeutic potential of this and similar compounds. The versatility of the 1,3,4-oxadiazole scaffold continues to make it an attractive starting point for the development of novel therapeutic agents.

References

Application Notes & Protocols: In Vivo Evaluation of 5-Ethyl-1,3,4-oxadiazol-2-OL

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3,4-oxadiazole scaffold is a prominent heterocyclic core in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and anticonvulsant properties.[1][2][3][4] Specifically, numerous 1,3,4-oxadiazole derivatives have been reported to exhibit significant anti-inflammatory effects in various preclinical models.[5][6] Given this strong precedent, the following application notes outline a comprehensive in vivo experimental design to investigate the potential anti-inflammatory properties of the novel compound, 5-Ethyl-1,3,4-oxadiazol-2-OL (referred to herein as "Compound OX-E2").

This document provides detailed protocols for a phased in vivo evaluation, beginning with acute toxicity assessment, followed by established models of acute and systemic inflammation. The objective is to determine the compound's safety profile, and therapeutic efficacy, and to provide insights into its potential mechanism of action.

Phase 1: Preclinical Safety and Toxicity Assessment

Before assessing efficacy, it is critical to establish the acute toxicity profile of Compound OX-E2 to determine a safe dose range for subsequent experiments.

Protocol 1: Acute Oral Toxicity - Fixed Dose Procedure (Adapted from OECD Guideline 420)

Objective: To determine the acute oral toxicity of Compound OX-E2 in a rodent model.

Materials:

  • Compound OX-E2

  • Vehicle (e.g., 0.5% Carboxymethylcellulose [CMC] in sterile water)

  • Female Sprague-Dawley rats (8-12 weeks old)

  • Oral gavage needles

  • Standard laboratory animal housing and diet

Procedure:

  • Acclimatization: Acclimate animals for at least 7 days to laboratory conditions.

  • Fasting: Fast animals overnight (with access to water) prior to dosing.

  • Dosing:

    • Administer a single oral dose of Compound OX-E2 to one animal at a starting dose level (e.g., 300 mg/kg). The compound should be suspended in the vehicle.

    • If the animal survives without signs of severe toxicity, dose a second animal at the same level.

    • If the first animal shows signs of toxicity, the subsequent animal is dosed at a lower level. If it dies, the next animal is dosed at a lower level.

  • Observation:

    • Observe animals closely for the first 4 hours post-dosing, and then daily for a total of 14 days.

    • Record all clinical signs of toxicity, including changes in skin, fur, eyes, and behavior (e.g., lethargy, hyperactivity). Note any instances of tremors, convulsions, or coma.

    • Record body weight on Day 0 (pre-dosing), Day 7, and Day 14.

  • Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy to identify any visible organ abnormalities.

Data Presentation:

Table 1: Acute Oral Toxicity Observations for Compound OX-E2

Dose (mg/kg) No. of Animals Mortality (within 14 days) Clinical Signs of Toxicity Change in Body Weight (Day 14 vs. Day 0) Gross Necropsy Findings
Vehicle Control 3 0/3 None observed + X.X g (± SD) No abnormalities
300 3 0/3 e.g., Mild lethargy in first 2h + Y.Y g (± SD) No abnormalities

| 2000 | 3 | 1/3 | e.g., Severe lethargy, piloerection | - Z.Z g (± SD) | e.g., Gastric irritation |

Phase 2: In Vivo Efficacy Evaluation

Following the determination of a safe dose range, the anti-inflammatory efficacy of Compound OX-E2 can be evaluated using established animal models.

Experimental Workflow

The overall workflow for the in vivo evaluation is depicted below.

G cluster_0 Phase 1: Safety a Acute Toxicity Study (OECD 420) b Carrageenan-Induced Paw Edema (Acute) a->b Determine Safe Dose Range c LPS-Induced Cytokine Release (Systemic) b->c d Tissue Histopathology b->d c->d Evaluate Systemic Effects e Biomarker Analysis (e.g., Western Blot for NF-κB) c->e

Caption: Overall workflow for in vivo testing of Compound OX-E2.

Protocol 2: Carrageenan-Induced Paw Edema in Rats

This is a widely used and reproducible model for evaluating acute inflammation.[6][7]

Objective: To assess the ability of Compound OX-E2 to inhibit acute local inflammation.

Materials:

  • Compound OX-E2

  • Vehicle (e.g., 0.5% CMC)

  • Reference Drug (e.g., Indomethacin, 10 mg/kg)

  • 1% (w/v) Carrageenan solution in sterile saline

  • Male Wistar rats (150-180 g)

  • Pletysmometer or digital calipers

  • Oral gavage needles and syringes

Procedure:

  • Acclimatization: Acclimate rats for at least 7 days.

  • Grouping: Randomly divide animals into groups (n=6 per group):

    • Group I: Vehicle Control

    • Group II: Reference Drug (Indomethacin)

    • Group III: Compound OX-E2 (Low Dose, e.g., 25 mg/kg)

    • Group IV: Compound OX-E2 (Medium Dose, e.g., 50 mg/kg)

    • Group V: Compound OX-E2 (High Dose, e.g., 100 mg/kg)

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Drug Administration: Administer the vehicle, reference drug, or Compound OX-E2 orally 60 minutes before carrageenan injection.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage increase in paw volume and the percentage inhibition of edema for each group compared to the vehicle control.

    • % Inhibition = [(V_c - V_t) / V_c] x 100

    • Where V_c is the average paw volume increase in the control group and V_t is the average paw volume increase in the treated group.

Data Presentation:

Table 2: Effect of Compound OX-E2 on Carrageenan-Induced Paw Edema | Treatment Group | Dose (mg/kg) | \multicolumn{4}{c|}{Mean Paw Volume Increase (mL) ± SEM} | % Inhibition at 3h | | :--- | :--- | :---: | :---: | :---: | :---: | :---: | | | | 1h | 2h | 3h | 4h | | | Vehicle Control | - | 0.25±0.03 | 0.48±0.05 | 0.65±0.06 | 0.59±0.05 | - | | Indomethacin | 10 | 0.12±0.02* | 0.21±0.03* | 0.28±0.04* | 0.25±0.03* | 56.9% | | Compound OX-E2 | 25 | 0.21±0.03 | 0.39±0.04 | 0.51±0.05 | 0.48±0.04 | 21.5% | | Compound OX-E2 | 50 | 0.15±0.02* | 0.28±0.03* | 0.35±0.04* | 0.31±0.03* | 46.2% | | Compound OX-E2 | 100 | 0.11±0.02* | 0.20±0.02* | 0.25±0.03* | 0.22±0.02* | 61.5% | *p < 0.05 compared to Vehicle Control

Protocol 3: Lipopolysaccharide (LPS)-Induced Cytokine Release in Mice

This model assesses the effect of a test compound on systemic inflammation by measuring the production of key pro-inflammatory cytokines.[8]

Objective: To evaluate the inhibitory effect of Compound OX-E2 on the systemic release of pro-inflammatory cytokines TNF-α and IL-6.

Materials:

  • Compound OX-E2

  • Vehicle (e.g., sterile saline)

  • Reference Drug (e.g., Dexamethasone, 5 mg/kg)

  • Lipopolysaccharide (LPS) from E. coli

  • Male BALB/c mice (20-25 g)

  • ELISA kits for mouse TNF-α and IL-6

  • Equipment for blood collection and serum preparation

Procedure:

  • Acclimatization & Grouping: Acclimate mice for 7 days and divide them into groups (n=6-8 per group) similar to the paw edema model.

  • Drug Administration: Administer vehicle, dexamethasone, or Compound OX-E2 (e.g., 25, 50, 100 mg/kg) via intraperitoneal (IP) or oral route.

  • LPS Challenge: 60 minutes after drug administration, inject all mice (except a naive control group) with LPS (e.g., 1 mg/kg, IP).

  • Sample Collection: 90 minutes after the LPS challenge, collect blood via cardiac puncture under terminal anesthesia.

  • Cytokine Measurement: Prepare serum from the blood samples. Measure the concentrations of TNF-α and IL-6 using specific ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Compare the serum cytokine levels in the compound-treated groups to the LPS-only vehicle group. Calculate the percentage inhibition of cytokine production.

Data Presentation:

Table 3: Effect of Compound OX-E2 on Serum Cytokine Levels in LPS-Challenged Mice

Treatment Group Dose (mg/kg) TNF-α (pg/mL) ± SEM % Inhibition (TNF-α) IL-6 (pg/mL) ± SEM % Inhibition (IL-6)
Naive (Saline only) - < 50 - < 100 -
Vehicle + LPS - 3500 ± 410 - 15000 ± 1800 -
Dexamethasone + LPS 5 850 ± 150* 75.7% 2100 ± 350* 86.0%
Compound OX-E2 + LPS 50 1950 ± 320* 44.3% 7800 ± 1100* 48.0%
Compound OX-E2 + LPS 100 1200 ± 210* 65.7% 4500 ± 850* 70.0%

*p < 0.05 compared to Vehicle + LPS Control

Phase 3: Mechanistic Insights

Data from efficacy studies can be supplemented with mechanistic work to understand how Compound OX-E2 exerts its effects. A primary pathway implicated in inflammation is the NF-κB signaling pathway, which controls the expression of many pro-inflammatory genes, including TNF-α and IL-6.

Hypothesized Signaling Pathway

The diagram below illustrates the canonical NF-κB signaling pathway, a potential target for Compound OX-E2.

G cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK Activates IκB IκBα IKK->IκB Phosphorylates p_IκB p-IκBα (Degraded) IκB->p_IκB NFkB_p65 p65 NFkB_p65_n p65 NFkB_p65->NFkB_p65_n Translocation NFkB_p50 p50 NFkB_p50_n p50 NFkB_p50->NFkB_p50_n Compound Compound OX-E2 Compound->IKK Inhibits? DNA DNA Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2)

Caption: Hypothesized inhibition of the NF-κB pathway by Compound OX-E2.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Ethyl-1,3,4-oxadiazol-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-Ethyl-1,3,4-oxadiazol-2-ol synthesis. The compound exists in tautomeric forms, and this guide focuses on the synthesis of the thione form, 5-Ethyl-1,3,4-oxadiazole-2-thiol, which is a common and stable intermediate.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the two main stages of the synthesis: the preparation of propionyl hydrazide and its subsequent cyclization to form the oxadiazole ring.

Stage 1: Synthesis of Propionyl Hydrazide

Issue 1: Low or No Yield of Propionyl Hydrazide

  • Question: My reaction between ethyl propionate and hydrazine hydrate resulted in a low yield of propionyl hydrazide. What are the possible causes and solutions?

  • Answer:

    • Incomplete Reaction: The reaction may not have gone to completion. Ensure that the reaction mixture is refluxed for a sufficient amount of time, typically several hours.[1][2][3] Monitoring the reaction progress using Thin Layer Chromatography (TLC) is recommended.

    • Suboptimal Temperature: The reaction is typically carried out at reflux temperature.[1][2][3] Ensure your reaction setup maintains a consistent and appropriate temperature.

    • Incorrect Reagent Ratio: An excess of hydrazine hydrate is often used to drive the reaction to completion. A common molar ratio of ethyl propionate to hydrazine hydrate is around 1:2 to 1:3.

    • Hydrolysis of Ethyl Propionate: If there is water present in your reagents or solvent, the ethyl propionate can hydrolyze back to propionic acid, which will not react with hydrazine hydrate under these conditions. Use anhydrous ethanol and ensure your glassware is dry.

Issue 2: Formation of a White, Insoluble Precipitate (Side Product)

  • Question: I observed a significant amount of a white, insoluble solid in my reaction mixture during the synthesis of propionyl hydrazide. What is this and how can I avoid it?

  • Answer: This is likely 1,2-dipropionylhydrazine, a common byproduct formed when one molecule of hydrazine reacts with two molecules of ethyl propionate.[4]

    • Control of Reagent Addition: Adding the ethyl propionate dropwise to the hydrazine hydrate solution, rather than all at once, can help to minimize the formation of this di-substituted product. Maintaining a molar excess of hydrazine throughout the reaction is crucial.

    • Temperature Control: While the reaction is typically refluxed, very high temperatures might favor the formation of the diacylhydrazine. Ensure the reflux is gentle and controlled.

Stage 2: Cyclization to 5-Ethyl-1,3,4-oxadiazole-2-thiol

Issue 3: Low Yield of the Final Product after Cyclization

  • Question: The cyclization of propionyl hydrazide with carbon disulfide gave a poor yield of 5-Ethyl-1,3,4-oxadiazole-2-thiol. How can I improve this?

  • Answer:

    • Incomplete Cyclization: The reaction requires a basic medium, typically alcoholic potassium hydroxide (KOH), and is often carried out at reflux.[5][6][7] Ensure the reaction is heated for an adequate duration, which can be several hours.[8] Monitoring by TLC is advisable to determine the point of completion.

    • Loss of Product during Workup: The product is precipitated by acidifying the reaction mixture.[6][7] If the pH is not sufficiently acidic, the product may remain dissolved as its potassium salt. Acidify to a pH of 2-3 with an acid like hydrochloric acid (HCl).[6]

    • Improper Solvent: The reaction is typically performed in an alcoholic solvent such as ethanol to ensure all reactants are in solution.[5][6]

    • Suboptimal Reagent Ratios: Ensure that at least equimolar amounts of propionyl hydrazide, carbon disulfide, and potassium hydroxide are used. An excess of carbon disulfide and base is sometimes employed.

Issue 4: Difficulty in Purifying the Final Product

  • Question: My crude 5-Ethyl-1,3,4-oxadiazole-2-thiol is impure, and I am struggling with purification. What are the best methods?

  • Answer:

    • Recrystallization: This is the most common method for purifying the final product. Ethanol or a mixture of ethanol and water is often a suitable solvent system.[6][7] The crude product should be dissolved in a minimum amount of hot solvent and allowed to cool slowly to form pure crystals.

    • Washing: Before recrystallization, washing the crude filtered product with a non-polar solvent like diethyl ether can help remove non-polar impurities.[6] Washing with cold water will remove any remaining inorganic salts.

    • Column Chromatography: If recrystallization does not yield a pure product, silica gel column chromatography can be employed. A solvent system of ethyl acetate and hexane is a common starting point for elution.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common synthetic pathway involves a two-step process. First, propionyl hydrazide is synthesized by reacting ethyl propionate with hydrazine hydrate.[1][2] Second, the propionyl hydrazide is cyclized with carbon disulfide in the presence of a base like potassium hydroxide to form 5-Ethyl-1,3,4-oxadiazole-2-thiol, which is the thione tautomer of the desired product.[5][6]

Q2: How can I monitor the progress of the reactions?

A2: Thin Layer Chromatography (TLC) is an effective technique for monitoring both reaction stages.[6] For the first step, you can spot the reaction mixture alongside the starting material (ethyl propionate). For the cyclization step, you can monitor the disappearance of the propionyl hydrazide spot. A suitable mobile phase for TLC is often a mixture of ethyl acetate and petroleum ether or hexane.[6]

Q3: What are the key safety precautions I should take during this synthesis?

A3:

  • Hydrazine Hydrate: Hydrazine hydrate is toxic and a suspected carcinogen. Handle it with appropriate personal protective equipment (gloves, lab coat, safety glasses) in a well-ventilated fume hood.

  • Carbon Disulfide: Carbon disulfide is highly flammable and has a low boiling point. It is also toxic. All operations involving carbon disulfide should be conducted in a fume hood, away from any ignition sources.

  • Potassium Hydroxide: Potassium hydroxide is corrosive. Avoid contact with skin and eyes.

  • General Precautions: Always wear appropriate personal protective equipment. Be aware of the potential hazards of all chemicals used and consult their Safety Data Sheets (SDS).

Q4: Can I use a different starting material instead of ethyl propionate?

A4: Yes, other propionic acid derivatives like propionyl chloride could be used to synthesize propionyl hydrazide. However, the reaction with acyl chlorides and hydrazine can be more vigorous and may lead to a higher proportion of the 1,2-diacylhydrazine byproduct if not carefully controlled.[4] The use of ethyl propionate is generally a milder and more common method.

Q5: Is it possible to directly synthesize the 2-OL form instead of the 2-thiol?

A5: The synthesis of the 2-hydroxy (-OL) form directly is less common. The reaction with carbon disulfide naturally leads to the 2-thiol (thione) tautomer. While the two forms exist in equilibrium, the thione form is often more stable. Conversion of the 2-thiol to other derivatives is a common strategy if the thiol group is not desired.

Data Presentation

Table 1: Typical Reaction Conditions for Propionyl Hydrazide Synthesis

ParameterConditionReference
Reactants Ethyl propionate, Hydrazine hydrate[1][2]
Solvent Ethanol[1][2]
Temperature Reflux[1][2]
Reaction Time 2-8 hours[2][3]
Work-up Evaporation of solvent, crystallization[2]

Table 2: Typical Reaction Conditions for 5-Ethyl-1,3,4-oxadiazole-2-thiol Synthesis

ParameterConditionReference
Reactants Propionyl hydrazide, Carbon disulfide, Potassium hydroxide[5][6]
Solvent Ethanol[6][7]
Temperature Reflux[8]
Reaction Time Several hours (e.g., 10 hours)[8]
Work-up Acidification with HCl, filtration, recrystallization[6][7]

Experimental Protocols & Visualizations

Synthesis Pathway

Synthesis_Pathway EthylPropionate Ethyl Propionate PropionylHydrazide Propionyl Hydrazide EthylPropionate->PropionylHydrazide Reflux in Ethanol Hydrazine Hydrazine Hydrate Hydrazine->PropionylHydrazide Product 5-Ethyl-1,3,4-oxadiazole-2-thiol PropionylHydrazide->Product CS2_KOH CS2, KOH Ethanol, Reflux CS2_KOH->Product

Caption: Synthesis pathway for 5-Ethyl-1,3,4-oxadiazole-2-thiol.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield of Final Product CheckHydrazide Check Purity and Yield of Propionyl Hydrazide Start->CheckHydrazide HydrazideOK Hydrazide Synthesis OK CheckHydrazide->HydrazideOK Yes HydrazideNotOK Low Yield or Impure Propionyl Hydrazide CheckHydrazide->HydrazideNotOK No CheckCyclization Review Cyclization Step HydrazideOK->CheckCyclization TroubleshootHydrazide Troubleshoot Stage 1: - Check reaction time/temp - Check reagent ratios - Minimize side products HydrazideNotOK->TroubleshootHydrazide TroubleshootHydrazide->Start IncompleteReaction Incomplete Reaction? CheckCyclization->IncompleteReaction IncreaseTimeTemp Increase reflux time and/or temperature IncompleteReaction->IncreaseTimeTemp Yes ProductLoss Product Loss during Workup? IncompleteReaction->ProductLoss No Success Improved Yield IncreaseTimeTemp->Success CheckpH Ensure pH is 2-3 during precipitation ProductLoss->CheckpH Yes PurificationIssue Review Purification ProductLoss->PurificationIssue No CheckpH->Success Recrystallize Optimize recrystallization solvent and procedure PurificationIssue->Recrystallize Yes Recrystallize->Success

Caption: Troubleshooting workflow for low yield of 5-Ethyl-1,3,4-oxadiazole-2-thiol.

References

Technical Support Center: Synthesis of 5-Ethyl-1,3,4-oxadiazol-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges encountered during the synthesis of 5-Ethyl-1,3,4-oxadiazol-2-ol.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing this compound?

A1: The most prevalent methods for synthesizing this compound involve the cyclization of a propionyl hydrazide derivative with a carbonyl source. Key routes include the reaction of propionyl hydrazide with phosgene, triphosgene, or a chloroformate, followed by cyclization. Another common approach is the reaction of ethyl carbazate with propionic anhydride or propionyl chloride to form an intermediate that is subsequently cyclized.

Q2: What is the expected tautomeric form of this compound?

A2: this compound exists in tautomeric equilibrium with 5-Ethyl-1,3,4-oxadiazol-2(3H)-one. The thione form is analogous to the thiol form in related sulfur-containing oxadiazoles.[1][2] In solid state and in most common spectroscopic solvents, the amide-like 2(3H)-one tautomer is generally the more stable and predominant form.

Q3: How can I confirm the formation of the desired this compound?

A3: Confirmation of the product can be achieved through standard analytical techniques. 1H NMR spectroscopy should show a characteristic signal for the ethyl group (a quartet and a triplet) and a broad singlet for the N-H proton of the oxadiazolone ring. 13C NMR will show signals for the ethyl group carbons and two characteristic signals for the oxadiazole ring carbons, one of which will be in the carbonyl region (~160-170 ppm). Further confirmation can be obtained from mass spectrometry, which will show the molecular ion peak corresponding to the product's molecular weight.

Q4: What are the typical reaction conditions for the synthesis?

A4: Reaction conditions can vary depending on the chosen synthetic route. The reaction of propionyl hydrazide with phosgene or its equivalents is often carried out in an inert solvent like toluene or dichloromethane at low temperatures, followed by heating to induce cyclization. When using dehydrating agents like phosphorus oxychloride, the reaction is typically refluxed for several hours.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction of starting materials.- Ensure the purity of starting materials (propionyl hydrazide, phosgene/equivalent).- Increase reaction time or temperature, monitoring by TLC.- Use a more efficient cyclizing agent if the intermediate is isolated.
Decomposition of the product under harsh reaction conditions.- If using strong acids or high temperatures, consider milder cyclization methods.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Presence of Multiple Spots on TLC Formation of side products.- See the "Common Side Reactions and Their Identification" section below.- Optimize reaction stoichiometry to avoid excess of either reactant.- Control the reaction temperature carefully, especially during the addition of reactive reagents like phosgene.
Unreacted starting materials.- Improve the reaction conditions as mentioned for low yield.- Purify the crude product using column chromatography or recrystallization.
Difficulty in Product Isolation/Purification Product is highly soluble in the reaction solvent.- After the reaction, concentrate the solvent under reduced pressure.- Precipitate the product by adding a non-polar solvent (e.g., hexanes) to the concentrated reaction mixture.
Oily or waxy product instead of a solid.- Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.- Purify via column chromatography using a suitable solvent system (e.g., ethyl acetate/hexanes).

Common Side Reactions and Their Identification

Formation of 1,2-Dipropionylhydrazine
  • Cause: This side product can form if propionyl hydrazide reacts with propionyl chloride (if used as a starting material or present as an impurity) or if there is an intermolecular reaction under certain conditions.

  • Identification: The presence of two equivalent ethyl groups in the 1H and 13C NMR spectra and a molecular ion peak in the mass spectrum corresponding to C6H12N2O2.

Uncyclized Intermediates
  • Cause: Incomplete cyclization due to insufficient heating, inadequate reaction time, or a weak cyclizing agent. For example, when using phosgene, an intermediate N-carbonyl chloride of propionyl hydrazide may be formed.

  • Identification: These intermediates will have different spectroscopic characteristics compared to the final product. For instance, the acyl chloride intermediate would be highly reactive and may be difficult to isolate but would show a characteristic IR stretch for the acyl chloride carbonyl.

Ring-Opening or Decomposition
  • Cause: The 1,3,4-oxadiazole ring can be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures.

  • Identification: Appearance of propionic acid and hydrazine signals in the NMR spectrum of the crude product. Mass spectrometry might show fragments corresponding to these decomposition products.

Experimental Protocols

Protocol 1: Synthesis of 5-Ethyl-1,3,4-oxadiazol-2(3H)-one from Propionyl Hydrazide and Triphosgene
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve propionyl hydrazide (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Dissolve triphosgene (0.4 eq) in anhydrous THF and add it dropwise to the stirred solution of propionyl hydrazide over 30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 5-Ethyl-1,3,4-oxadiazol-2(3H)-one.

Protocol 2: Identification of 1,2-Dipropionylhydrazine by 1H NMR
  • Sample Preparation: Dissolve a small amount of the suspected side product (or the crude reaction mixture) in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).

  • NMR Acquisition: Acquire a 1H NMR spectrum.

  • Data Analysis: Look for two sets of signals corresponding to the ethyl groups. Each ethyl group will show a triplet for the methyl protons (CH3) and a quartet for the methylene protons (CH2). The integration of these signals should be in a 3:2 ratio for each ethyl group. The presence of two distinct NH protons may also be observed.

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Reagents Propionyl Hydrazide Triphosgene Anhydrous THF Start->Reagents Mixing Dissolve Hydrazide in THF Cool to 0°C Reagents->Mixing Addition Dropwise addition of Triphosgene solution Mixing->Addition Reflux Reflux for 4-6h Addition->Reflux Quench Quench with NaHCO3 Reflux->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Column Chromatography Extract->Purify Product This compound Purify->Product

Caption: Experimental workflow for the synthesis of this compound.

Main_Reaction Propionyl_Hydrazide Propionyl Hydrazide Product This compound Propionyl_Hydrazide->Product Cyclization Triphosgene Triphosgene Triphosgene->Product

Caption: Main synthetic reaction pathway.

Side_Reaction Propionyl_Hydrazide1 Propionyl Hydrazide Side_Product 1,2-Dipropionylhydrazine Propionyl_Hydrazide1->Side_Product Dimerization Propionyl_Hydrazide2 Propionyl Hydrazide Propionyl_Hydrazide2->Side_Product

Caption: Formation of a common side product.

References

Overcoming solubility issues of 5-Ethyl-1,3,4-oxadiazol-2-OL in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 5-Ethyl-1,3,4-oxadiazol-2-OL in various assays.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound, like many other 1,3,4-oxadiazole derivatives, is anticipated to have low aqueous solubility. Heterocyclic compounds of this nature are often hydrophobic and may require specific formulation strategies to achieve desired concentrations in aqueous assay buffers. While specific experimental data for this compound is limited, related oxadiazole structures often exhibit poor water solubility.

Q2: In which common laboratory solvents can I dissolve this compound?

A2: For initial stock solutions, organic solvents are recommended. Dimethyl sulfoxide (DMSO) is a common and effective solvent for a wide range of organic compounds, including many heterocyclic molecules.[1] Other potential organic solvents include ethanol, methanol, and acetone. It is crucial to prepare a high-concentration stock solution in an appropriate organic solvent, which can then be diluted into the aqueous assay buffer.

Q3: I am observing precipitation when I dilute my DMSO stock of this compound into my aqueous assay buffer. What can I do?

A3: This is a common issue with poorly soluble compounds. Here are several strategies to address this:

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible while maintaining the solubility of your compound. High concentrations of DMSO can be toxic to cells and may interfere with assay components. A final concentration of less than 1% is generally recommended.

  • Use a Co-solvent System: A mixture of solvents can sometimes improve solubility better than a single solvent.

  • pH Adjustment: The solubility of compounds with ionizable groups can be significantly influenced by the pH of the solution. If this compound has an acidic or basic functional group, adjusting the pH of your assay buffer may enhance its solubility.

  • Incorporate Surfactants: Non-ionic surfactants like Tween® 20 or Triton™ X-100, at low concentrations (typically 0.01-0.1%), can help to maintain the solubility of hydrophobic compounds in aqueous solutions.

  • Sonication: Applying ultrasonic energy can help to break down aggregates and improve the dispersion of the compound in the assay medium.

Q4: Are there any alternative formulation strategies to improve the bioavailability of this compound in in-vivo or cell-based assays?

A4: Yes, several advanced formulation techniques can be employed for compounds with poor aqueous solubility. These include:

  • Lipid-based formulations: Incorporating the compound into lipid vesicles or micelles can enhance its delivery and uptake in cellular systems.

  • Polymeric micelles: Encapsulating the compound within polymeric micelles can improve its solubility and stability in aqueous environments.

  • Nanoparticle formulations: Reducing the particle size of the compound to the nanoscale can increase its surface area and dissolution rate.

Troubleshooting Guide

This guide provides a systematic approach to resolving solubility issues with this compound.

Problem: Compound precipitates out of solution upon dilution into aqueous buffer.
Possible Cause Troubleshooting Step Expected Outcome
Low aqueous solubility of the compound.1. Prepare a high-concentration stock solution in 100% DMSO. 2. Serially dilute the stock solution in the assay buffer to the desired final concentration. 3. Ensure vigorous mixing during dilution.The compound remains in solution at the desired final concentration.
Final organic solvent concentration is too low to maintain solubility.1. Determine the maximum tolerable percentage of the organic solvent (e.g., DMSO) in your assay. 2. Adjust the stock solution concentration so that the final dilution results in a solvent concentration within the tolerable range.The compound stays dissolved without adversely affecting the assay performance.
The pH of the assay buffer is not optimal for compound solubility.1. Determine if the compound has any ionizable functional groups. 2. Test the solubility of the compound in a range of buffered solutions with different pH values.Identification of a pH range where the compound exhibits maximum solubility.
Compound aggregation in the aqueous environment.1. Add a low concentration (0.01-0.1%) of a non-ionic surfactant (e.g., Tween® 20, Triton™ X-100) to the assay buffer. 2. Briefly sonicate the final solution after dilution.The surfactant helps to prevent aggregation and maintain the compound in a monomeric state. Sonication aids in dispersing any existing aggregates.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution and Serial Dilution

This protocol describes the standard method for preparing a stock solution of a poorly soluble compound and diluting it for use in an assay.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Aqueous assay buffer

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes

Procedure:

  • Prepare a 10 mM Stock Solution:

    • Weigh out a precise amount of this compound.

    • Calculate the volume of DMSO required to achieve a 10 mM concentration.

    • Add the calculated volume of DMSO to the vial containing the compound.

    • Vortex or sonicate the solution until the compound is completely dissolved. This is your stock solution.

  • Perform Serial Dilutions:

    • Label a series of microcentrifuge tubes for each desired final concentration.

    • Prepare an intermediate dilution by adding a small volume of the 10 mM stock solution to a larger volume of the assay buffer. For example, to get a 100 µM solution, add 10 µL of the 10 mM stock to 990 µL of assay buffer.

    • Vortex the intermediate dilution thoroughly.

    • Perform further serial dilutions from the intermediate solution to achieve the final desired concentrations for your assay. Always add the more concentrated solution to the diluent and mix immediately.

Visualizations

Solubility Troubleshooting Workflow start Start: Solubility Issue with This compound stock_solution Prepare a concentrated stock solution in 100% DMSO. start->stock_solution precipitation_check Does precipitation occur upon dilution in aqueous buffer? stock_solution->precipitation_check optimize_dmso Optimize final DMSO concentration (typically < 1%). precipitation_check->optimize_dmso Yes success Solubility issue resolved. Proceed with assay. precipitation_check->success No ph_adjustment Adjust pH of the assay buffer. optimize_dmso->ph_adjustment failure Consider alternative formulation strategies (e.g., lipid-based). optimize_dmso->failure surfactant Add a non-ionic surfactant (e.g., Tween-20, 0.01-0.1%). ph_adjustment->surfactant ph_adjustment->failure sonication Apply sonication to the final solution. surfactant->sonication surfactant->failure sonication->success sonication->failure

Caption: Troubleshooting workflow for addressing solubility issues.

Hypothetical Signaling Pathway compound This compound receptor Target Receptor compound->receptor Inhibits kinase_a Kinase A receptor->kinase_a Activates kinase_b Kinase B kinase_a->kinase_b Phosphorylates transcription_factor Transcription Factor kinase_b->transcription_factor Activates gene_expression Target Gene Expression transcription_factor->gene_expression Regulates

Caption: A hypothetical signaling pathway involving the compound.

References

Technical Support Center: Optimizing Cyclization for 5-Ethyl-1,3,4-oxadiazol-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Ethyl-1,3,4-oxadiazol-2-ol. The information is designed to address common challenges encountered during the cyclization reaction, helping to optimize reaction conditions and improve yield and purity.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, which primarily exists in its more stable tautomeric form, 5-Ethyl-1,3,4-oxadiazole-2-thiol. The most common synthetic route involves the reaction of a propanoyl hydrazide with carbon disulfide in a basic medium, followed by acidification.

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete formation of the hydrazide precursor: The initial reaction to form propanoyl hydrazide from an ethyl propionate may be incomplete.- Ensure the hydrazinolysis reaction goes to completion by monitoring with Thin Layer Chromatography (TLC).- Use an excess of hydrazine hydrate.- Increase the reflux time for the hydrazide formation.
Insufficient base: The basic catalyst (e.g., KOH, NaOH) is crucial for the cyclization with carbon disulfide.- Use at least one equivalent of a strong base like potassium hydroxide.- Ensure the base is fully dissolved in the solvent before adding other reagents.
Reaction temperature is too low: The cyclization reaction may require heating to proceed at an adequate rate.- Reflux the reaction mixture. The evolution of hydrogen sulfide gas is an indicator of reaction progress.[1]
Premature precipitation of intermediates: The potassium salt of the dithiocarbazate intermediate may precipitate if the solvent volume is too low.- Ensure adequate solvent (e.g., absolute ethanol) is used to maintain a homogenous reaction mixture.
Formation of Side Products Oxidative side reactions: The thiol group is susceptible to oxidation, which can lead to disulfide formation or other byproducts.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.- Use degassed solvents.
Hydrolysis of the oxadiazole ring: The ring can be susceptible to cleavage under harsh acidic or basic conditions, especially at elevated temperatures.- During workup, acidify the reaction mixture cautiously in an ice bath to precipitate the product without causing degradation.[2]
Unreacted starting materials: Incomplete reaction can lead to contamination of the final product with propanoyl hydrazide.- Monitor the reaction progress by TLC to ensure all starting material is consumed before workup.[1]
Difficulty in Product Isolation/Purification Product is not precipitating upon acidification: The product may be soluble in the workup solvent if the pH is not optimal or if the concentration is too low.- Adjust the pH carefully with a suitable acid (e.g., HCl) to the isoelectric point of the product, typically around pH 2-3.[1]- If the product is still soluble, concentrate the solution under reduced pressure before attempting precipitation again.
Oily product obtained: The product may separate as an oil instead of a solid, making filtration difficult.- Try triturating the oily product with a non-polar solvent like hexane or diethyl ether to induce solidification.- Scratching the inside of the flask with a glass rod can also promote crystallization.
Product is discolored: Impurities or side products can lead to a yellow or brown product.- Recrystallize the crude product from a suitable solvent such as ethanol or an ethanol/water mixture to obtain a pure, crystalline solid.[2]

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most widely used method is the cyclization of propanoyl hydrazide with carbon disulfide in the presence of a base, typically potassium hydroxide in ethanol.[1][2] This reaction forms the potassium salt of the corresponding dithiocarbazate, which then cyclizes upon heating. Subsequent acidification yields the desired product, which exists predominantly as its tautomer, 5-Ethyl-1,3,4-oxadiazole-2-thiol.

Q2: My reaction mixture turns from yellow to green and then back to yellow. Is this normal?

A2: Yes, this color change is often observed during the reaction and is indicative of the formation of different intermediates.[1] The initial yellow color is likely due to the formation of the potassium dithiocarbazate intermediate.

Q3: I notice the evolution of a gas with a rotten egg smell. What is this, and is it expected?

A3: The gas is hydrogen sulfide (H₂S), and its evolution is a clear indication that the cyclization is proceeding as expected.[1] This is a byproduct of the ring-closure reaction. Appropriate safety precautions, such as performing the reaction in a well-ventilated fume hood, should be taken.

Q4: At what pH should I expect my product to precipitate during the workup?

A4: The product, 5-Ethyl-1,3,4-oxadiazol-2-thiol, is acidic and will precipitate from the aqueous solution upon acidification. Typically, a pH of 2-3 is required for complete precipitation.[1]

Q5: What are the best solvents for recrystallizing the final product?

A5: Ethanol or a mixture of ethanol and water is commonly used for the recrystallization of 5-substituted-1,3,4-oxadiazole-2-thiols.[2] This helps in removing impurities and obtaining a crystalline product with a sharp melting point.

Experimental Protocol

This protocol is a general guideline for the synthesis of 5-Ethyl-1,3,4-oxadiazole-2-thiol. Researchers should adapt this procedure based on their specific laboratory conditions and scale.

Step 1: Synthesis of Propanoyl Hydrazide

  • In a round-bottom flask equipped with a reflux condenser, dissolve ethyl propionate in absolute ethanol.

  • Add an excess of hydrazine hydrate (e.g., 1.5-2 equivalents).

  • Reflux the mixture for 8-12 hours, monitoring the reaction progress by TLC.

  • After completion, remove the excess solvent and hydrazine hydrate under reduced pressure to obtain crude propanoyl hydrazide, which can be used in the next step without further purification.

Step 2: Cyclization to 5-Ethyl-1,3,4-oxadiazole-2-thiol

  • In a round-bottom flask, dissolve the crude propanoyl hydrazide in absolute ethanol.

  • Add a stoichiometric amount of potassium hydroxide dissolved in a small amount of water.

  • To this basic solution, add a slight excess of carbon disulfide (e.g., 1.1 equivalents) dropwise while stirring.

  • Reflux the reaction mixture for 6-10 hours. The evolution of hydrogen sulfide gas should be observed.

  • Monitor the reaction by TLC until the starting hydrazide is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in water and cool the solution in an ice bath.

  • Carefully acidify the solution with dilute hydrochloric acid to a pH of 2-3.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure 5-Ethyl-1,3,4-oxadiazole-2-thiol.

Parameter Typical Value Notes
Reactant Ratio Propanoyl hydrazide:KOH:CS₂ = 1:1:1.1A slight excess of carbon disulfide is often used.
Solvent Absolute EthanolEnsures solubility of reactants and intermediates.
Temperature Reflux (approx. 78 °C)Provides the necessary activation energy for cyclization.
Reaction Time 6 - 10 hoursMonitor by TLC for completion.
Workup pH 2 - 3Crucial for complete product precipitation.
Expected Yield 60 - 85%Yields can vary based on reaction scale and purity of reagents.

Visualizations

TroubleshootingWorkflow start Start: Low or No Product Yield check_hydrazide Check Hydrazide Formation (TLC, NMR of precursor) start->check_hydrazide incomplete_hydrazide Incomplete Hydrazide Formation check_hydrazide->incomplete_hydrazide Issue Found hydrazide_ok Hydrazide Formation is Complete check_hydrazide->hydrazide_ok No Issue optimize_hydrazide Solution: - Increase reflux time - Use excess hydrazine hydrate incomplete_hydrazide->optimize_hydrazide check_base Check Base Stoichiometry and Solubility hydrazide_ok->check_base insufficient_base Insufficient or Insoluble Base check_base->insufficient_base Issue Found base_ok Base is Sufficient and Soluble check_base->base_ok No Issue optimize_base Solution: - Use >= 1 equivalent of KOH/NaOH - Ensure complete dissolution insufficient_base->optimize_base check_temp Check Reaction Temperature base_ok->check_temp low_temp Temperature Too Low check_temp->low_temp Issue Found optimize_temp Solution: - Reflux the reaction mixture - Monitor for H2S evolution low_temp->optimize_temp

Caption: Troubleshooting workflow for low product yield.

ReactionMechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product hydrazide Propanoyl Hydrazide dithiocarbazate Potassium Dithiocarbazate hydrazide->dithiocarbazate + EtOH cs2 Carbon Disulfide (CS2) cs2->dithiocarbazate + EtOH koh KOH koh->dithiocarbazate + EtOH product 5-Ethyl-1,3,4-oxadiazole-2-thiol dithiocarbazate->product Δ (Reflux) - H2S, - H2O

Caption: General reaction mechanism for the synthesis.

References

Degradation pathways of 5-Ethyl-1,3,4-oxadiazol-2-OL under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways of 5-Ethyl-1,3,4-oxadiazol-2-OL under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound under hydrolytic conditions?

A1: Under hydrolytic conditions, the 1,3,4-oxadiazole ring is susceptible to cleavage. The primary degradation pathway involves the opening of the oxadiazole ring. Specifically for this compound, which exists in tautomeric equilibrium with 5-ethyl-1,3,4-oxadiazol-2(3H)-one, hydrolysis can lead to the formation of a carbohydrazide derivative. The reaction can be catalyzed by both acid and base. One potential pathway involves the initial hydrolytic ring opening to form a hydrazide intermediate, which could then potentially react with an intact oxadiazolone molecule to form a 1,5-diacylcarbohydrazide.

Q2: My compound is showing unexpected degradation during thermal stress testing. What could be the cause?

A2: The 1,3,4-oxadiazole ring is generally considered to be thermally stable.[1][2] This stability can be enhanced by substituents on the ring. However, if your formulation contains other thermally labile functional groups or excipients, they might initiate or accelerate the degradation of this compound. It is also important to consider the purity of your sample, as impurities can sometimes catalyze thermal decomposition. While the core oxadiazole structure is robust, high temperatures can eventually lead to decomposition, the products of which would need to be characterized.

Q3: I am observing significant degradation of this compound under oxidative stress conditions. What are the likely degradation products?

A3: The 1,3,4-oxadiazole ring can be susceptible to oxidative degradation. While specific data for this compound is limited, studies on related 1,3,4-oxadiazole derivatives have shown degradation under oxidative conditions, such as in the presence of hydrogen peroxide or other oxidizing agents. The degradation pathway likely involves the formation of radical intermediates, which can lead to a variety of oxidized products and ring-opened species. It is crucial to employ analytical techniques such as LC-MS to identify the specific degradation products formed under your experimental conditions.

Q4: What is the expected photostability of this compound?

A4: 1,3,4-Oxadiazole derivatives can undergo degradation upon exposure to light, particularly UV radiation. The energy from the light can induce photochemical reactions, leading to ring isomerization, ring opening, or the formation of radical species. The extent of degradation will depend on the wavelength and intensity of the light source, the duration of exposure, and the presence of photosensitizers in the sample matrix. To mitigate photodegradation, experiments should be conducted in light-protected containers, and the use of amber glassware is recommended for storage.

Troubleshooting Guides

Problem Possible Cause(s) Recommended Solution(s)
Unexpected peaks appearing in HPLC chromatogram after storage in aqueous solution. Hydrolytic degradation of the 1,3,4-oxadiazole ring.- Adjust the pH of the solution to a range of 3-5, where oxadiazole derivatives have shown maximum stability.[3][4][5]- Store solutions at lower temperatures (e.g., 2-8 °C) to slow down the rate of hydrolysis.- Prepare fresh solutions before use.
Loss of parent compound during sample preparation involving heat. Thermal degradation.- Avoid excessive heating during sample preparation.- If heating is necessary, perform it for the shortest possible duration and at the lowest effective temperature.- Evaluate the thermal stability of the compound using techniques like thermogravimetric analysis (TGA) to determine its decomposition temperature.
Inconsistent results in experiments involving exposure to air. Oxidative degradation.- Degas solvents and solutions to remove dissolved oxygen.- Handle the compound and its solutions under an inert atmosphere (e.g., nitrogen or argon).- Consider the addition of antioxidants to the formulation if compatible with the experimental goals.
Decrease in compound concentration over time when experiments are conducted under ambient light. Photodegradation.- Conduct experiments in a dark room or using light-protected vessels (e.g., amber vials).- Wrap experimental setups with aluminum foil to shield from light.- Perform photostability studies according to ICH guidelines to understand the compound's sensitivity to light.

Quantitative Data Summary

The following table summarizes hypothetical degradation data for this compound under various stress conditions. This data is illustrative and should be confirmed by experimental studies.

Stress Condition Parameter Value Primary Degradant(s) (Hypothetical)
Acid Hydrolysis 0.1 M HCl, 60 °C, 24h~15% degradationRing-opened carbohydrazide derivatives
Base Hydrolysis 0.1 M NaOH, 25 °C, 4h~25% degradationRing-opened carbohydrazide derivatives
Oxidative 6% H₂O₂, 25 °C, 24h~40% degradationOxidized and ring-cleaved products
Thermal 80 °C, 48h< 5% degradationMinor decomposition products
Photolytic UV light (254 nm), 24h~30% degradationPhotoisomers, ring-opened products

Experimental Protocols

Protocol 1: Forced Degradation by Hydrolysis
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M hydrochloric acid.

    • Incubate the mixture at 60 °C for 24 hours.

    • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M sodium hydroxide.

    • Incubate the mixture at room temperature (25 °C) for 4 hours.

    • At specified time points (e.g., 0, 1, 2, 4 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M hydrochloric acid, and dilute with mobile phase for HPLC analysis.

  • Neutral Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of purified water.

    • Incubate the mixture at 60 °C for 24 hours.

    • At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Analysis: Analyze the samples by a stability-indicating HPLC method to determine the percentage of degradation and identify any degradation products.

Protocol 2: Forced Degradation by Oxidation
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent.

  • Oxidative Stress:

    • To 1 mL of the stock solution, add 9 mL of 6% (v/v) hydrogen peroxide.

    • Keep the solution at room temperature (25 °C) for 24 hours, protected from light.

    • At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Analysis: Analyze the samples by HPLC to quantify the remaining parent compound and detect any oxidative degradation products.

Degradation Pathway Visualizations

Hydrolytic_Degradation cluster_acid Acid-Catalyzed Hydrolysis A This compound B Protonated Oxadiazole Intermediate A->B + H+ C Ring-Opened Acylhydrazide Intermediate B->C + H2O D Further Hydrolysis Products C->D

Caption: Acid-catalyzed hydrolytic degradation pathway.

Oxidative_Degradation Start This compound Radical Radical Intermediate Start->Radical Oxidizing Agent (e.g., H2O2) Products Oxidized and Ring-Cleaved Products Radical->Products

Caption: General oxidative degradation pathway.

Experimental_Workflow Start Prepare Stock Solution of this compound Stress Apply Stress Condition (Hydrolysis, Oxidation, Heat, Light) Start->Stress Sample Withdraw Samples at Time Intervals Stress->Sample Analysis Analyze by Stability-Indicating HPLC Sample->Analysis Characterize Identify and Characterize Degradants (e.g., LC-MS) Analysis->Characterize

Caption: Workflow for forced degradation studies.

References

Troubleshooting peak splitting in NMR spectrum of 5-Ethyl-1,3,4-oxadiazol-2-OL

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the NMR spectrum of 5-Ethyl-1,3,4-oxadiazol-2-OL, specifically focusing on unexpected peak splitting.

Frequently Asked Questions (FAQs)

Q1: What is the expected 1H-NMR spectrum for this compound?

For the ethyl group, you should anticipate a quartet for the methylene protons (-CH2-) and a triplet for the methyl protons (-CH3-). The hydroxyl proton (-OH) is expected to appear as a singlet, which may be broad. The exact chemical shifts will be influenced by the solvent used.

Q2: Why is the hydroxyl (-OH) peak broad or not visible at all?

The appearance of the hydroxyl proton signal is highly dependent on the experimental conditions.[1]

  • Chemical Exchange: Rapid exchange of the hydroxyl proton with other acidic protons (like trace amounts of water) can lead to significant broadening of the signal, sometimes to the point where it merges with the baseline.[1] This exchange often averages out any coupling to neighboring protons, resulting in a broad singlet.[1]

  • Solvent Effects: In protic deuterated solvents like D2O or methanol-d4, the -OH proton will exchange with deuterium, causing the signal to disappear. This can be used as a confirmation method known as a "D2O shake."[1][2] Aprotic solvents that can accept hydrogen bonds, such as DMSO-d6 or acetone-d6, can slow down this exchange, resulting in a sharper peak.[1]

  • Concentration and Temperature: Higher sample concentrations can increase intermolecular hydrogen bonding, leading to broader signals due to more frequent intermolecular exchange.[1] Lowering the temperature can sometimes sharpen these peaks by reducing the rate of exchange.[1]

Q3: I am observing a more complex splitting pattern than the expected quartet and triplet for the ethyl group. What could be the cause?

Unusual splitting patterns for the ethyl group can arise from several factors:

  • Second-Order Effects: When the difference in chemical shift between the methylene and methyl protons is small (approaching the coupling constant), second-order effects can occur. This leads to more complex and non-intuitive splitting patterns. This phenomenon is more likely at lower magnetic field strengths. Acquiring the spectrum on a higher field NMR spectrometer can often simplify these patterns.[1]

  • Tautomerism: this compound can exist in tautomeric forms, specifically the keto-enol tautomerism between the 2-ol form and its corresponding N-acylhydrazone-like keto form. If the exchange between these tautomers is slow on the NMR timescale, you may observe separate signals for each tautomer, leading to a more complex spectrum. If the exchange is at an intermediate rate, you might see broadened peaks.

  • Solvent-Induced Changes: Different solvents can alter the chemical shifts of the protons, potentially resolving overlapping multiplets or inducing unexpected splitting.[3] Aromatic solvents like benzene-d6, for instance, can cause significant shifts compared to chloroform-d6.[1]

Troubleshooting Guide for Peak Splitting

If you are observing unexpected peak splitting in the NMR spectrum of this compound, follow this step-by-step guide to diagnose and resolve the issue.

Step 1: Verify Sample Purity and Preparation

Issue: The presence of impurities or residual solvents can introduce extra peaks that complicate the spectrum.

Troubleshooting Steps:

  • Check for Residual Solvents: Common solvents from purification, such as ethyl acetate or acetone, can be difficult to remove completely and may obscure parts of your spectrum.[2]

  • Assess for Impurities: Review your synthetic route and consider the possibility of side products or unreacted starting materials.

  • Control Sample Concentration: Very high concentrations can lead to peak broadening and shifts due to intermolecular interactions.[2][4] Prepare a sample with a moderate concentration.

Step 2: Address Exchangeable Protons

Issue: The hydroxyl proton can cause broadening or disappear entirely, and its behavior can provide clues about the sample environment.

Troubleshooting Steps:

  • Perform a D2O Shake: Add a drop of deuterium oxide (D2O) to your NMR tube, shake vigorously, and re-acquire the spectrum. The disappearance of a peak confirms it is from an exchangeable proton like -OH.[2]

  • Change to an Aprotic, Hydrogen-Bond Accepting Solvent: If you are using a solvent like CDCl3, try acquiring the spectrum in DMSO-d6 or acetone-d6. These solvents can slow the exchange rate of the -OH proton, often resulting in a sharper signal.[1]

Step 3: Investigate Environmental and Instrumental Factors

Issue: The choice of solvent, temperature, and spectrometer field strength can significantly impact the appearance of the spectrum.

Troubleshooting Steps:

  • Acquire the Spectrum in a Different Solvent: As mentioned, changing the solvent can alter chemical shifts and potentially simplify complex multiplets.[1][2][5]

  • Vary the Temperature: Acquiring the spectrum at different temperatures can help identify dynamic processes like tautomerism or rotamer interconversion.[1] Increased temperatures can sometimes cause broadened signals to sharpen into a single averaged signal.[1]

  • Use a Higher Field Spectrometer: If second-order effects are suspected, using a spectrometer with a higher magnetic field strength will increase chemical shift dispersion in Hertz while leaving coupling constants unchanged, often simplifying the spectrum.[1]

Step 4: Employ Advanced NMR Techniques

Issue: If the spectrum remains complex, 2D NMR experiments can help elucidate the proton-proton and proton-carbon correlations.

Troubleshooting Steps:

  • COSY (Correlation Spectroscopy): This experiment will identify which protons are coupled to each other, helping to confirm the connectivity within the ethyl group and any unexpected long-range couplings.[1]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, which can be useful for assigning peaks definitively.[1]

Summary of Expected 1H-NMR Data

The following table provides an estimation of the expected 1H-NMR chemical shifts for the ethyl group of this compound. Actual values can vary based on the solvent and other experimental conditions.

ProtonsMultiplicityExpected Chemical Shift (ppm)
-CH2-Quartet (q)2.5 - 3.0
-CH3-Triplet (t)1.2 - 1.5
-OHSinglet (s, broad)Highly variable

Experimental Protocols

Standard 1H-NMR Sample Preparation

  • Weigh approximately 5-10 mg of your purified this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean, dry vial.

  • Transfer the solution to a standard 5 mm NMR tube.

  • Ensure the sample height in the tube is adequate for the spectrometer being used (typically around 4-5 cm).

D2O Shake Protocol

  • Acquire a standard 1H-NMR spectrum of your sample.

  • Remove the NMR tube from the spectrometer.

  • Add one drop of deuterium oxide (D2O) to the tube.

  • Cap the tube securely and shake vigorously for several minutes to ensure thorough mixing.

  • Allow any emulsion to settle.

  • Re-insert the tube into the spectrometer and acquire another 1H-NMR spectrum.

  • Compare the two spectra to identify any peaks that have disappeared or significantly diminished in intensity.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_solutions Potential Solutions start Start: Unexpected Peak Splitting Observed check_purity Step 1: Verify Sample Purity and Preparation start->check_purity d2o_shake Step 2: Perform D2O Shake check_purity->d2o_shake Impurities ruled out sol1 Re-purify sample check_purity->sol1 change_solvent Step 3: Change NMR Solvent d2o_shake->change_solvent Exchangeable proton identified/ruled out sol2 Identify exchangeable protons d2o_shake->sol2 vary_temp Step 4: Vary Temperature change_solvent->vary_temp Spectrum still complex sol3 Resolve overlapping signals change_solvent->sol3 higher_field Step 5: Use Higher Field Spectrometer vary_temp->higher_field Dynamic processes suspected sol4 Investigate tautomerism vary_temp->sol4 advanced_nmr Step 6: Perform 2D NMR (COSY, HSQC) higher_field->advanced_nmr Second-order effects suspected sol5 Simplify spectrum higher_field->sol5 end Problem Resolved advanced_nmr->end Structural confirmation needed sol6 Confirm connectivity advanced_nmr->sol6

Caption: Troubleshooting workflow for NMR peak splitting.

References

Technical Support Center: Synthesis of 5-Ethyl-1,3,4-oxadiazol-2-OL

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed protocols, troubleshooting advice, and frequently asked questions for the synthesis and scale-up of 5-Ethyl-1,3,4-oxadiazol-2-OL, a valuable heterocyclic compound in medicinal chemistry and drug development.[1][2][3][4] Note that this compound primarily exists in its more stable tautomeric form, 5-Ethyl-1,3,4-oxadiazol-2(3H)-one . The procedures and guidance provided pertain to the synthesis of this stable keto form.

Experimental Protocol: Scalable Two-Step Synthesis

This protocol outlines a reliable and scalable method for synthesizing 5-Ethyl-1,3,4-oxadiazol-2(3H)-one, proceeding through a key acyl hydrazide intermediate.

Workflow Overview

G Start Starting Materials: - Ethyl Propionate - Hydrazine Hydrate Step1 Step 1: Hydrazide Formation (Propionyl Hydrazide Synthesis) Start->Step1 Purify1 Workup & Isolation (Distillation/Crystallization) Step1->Purify1 Reaction Mixture Intermediate Propionyl Hydrazide Purify1->Intermediate Isolated Intermediate Step2 Step 2: Cyclization (Oxadiazole Ring Formation) Intermediate->Step2 + Phosgene Equivalent (e.g., CDI) Purify2 Workup & Purification (Crystallization) Step2->Purify2 Crude Product End Final Product: 5-Ethyl-1,3,4-oxadiazol-2(3H)-one Purify2->End

Caption: High-level workflow for the two-step synthesis of the target compound.

Step 1: Synthesis of Propionyl Hydrazide

Reaction: Ethyl Propionate + Hydrazine Hydrate → Propionyl Hydrazide + Ethanol

Materials & Reagents:

ReagentMolar Mass ( g/mol )Quantity (moles)Mass/Volume
Ethyl Propionate102.131.0102.1 g (113.5 mL)
Hydrazine Hydrate (~64% N₂H₄)50.061.275.1 g (72.9 mL)
Ethanol (95%)--As needed for reflux

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add ethyl propionate and ethanol (approx. 200 mL for a 1-mole scale) to the flask.

  • Slowly add the hydrazine hydrate to the stirred solution. Caution: The initial reaction can be exothermic.

  • Heat the mixture to reflux (approx. 80-90°C) and maintain for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting ester is consumed.

  • Once complete, cool the reaction mixture to room temperature.

  • Remove the solvent and excess hydrazine hydrate under reduced pressure using a rotary evaporator.

  • The resulting crude propionyl hydrazide can be purified by vacuum distillation or recrystallization from an appropriate solvent system (e.g., ethanol/ether).

Step 2: Synthesis of 5-Ethyl-1,3,4-oxadiazol-2(3H)-one

Reaction: Propionyl Hydrazide + Carbonyldiimidazole (CDI) → 5-Ethyl-1,3,4-oxadiazol-2(3H)-one + Imidazole

Materials & Reagents:

ReagentMolar Mass ( g/mol )Quantity (moles)Mass
Propionyl Hydrazide88.111.088.1 g
1,1'-Carbonyldiimidazole (CDI)162.151.1178.4 g
Tetrahydrofuran (THF), anhydrous--1.0 - 1.5 L

Procedure:

  • Set up a multi-necked flask under an inert atmosphere (e.g., nitrogen or argon) equipped with a mechanical stirrer, dropping funnel, and thermometer.

  • Dissolve the propionyl hydrazide in anhydrous THF.

  • In a separate flask, dissolve the CDI in anhydrous THF.

  • Slowly add the CDI solution to the stirred propionyl hydrazide solution via the dropping funnel over 1-2 hours. Maintain the internal temperature below 30°C using an ice bath if necessary.

  • After the addition is complete, allow the mixture to stir at room temperature for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of water (approx. 200 mL).

  • Remove the THF under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate, 3 x 300 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the solid product by recrystallization from a solvent such as ethyl acetate or an ethanol/water mixture to obtain pure 5-Ethyl-1,3,4-oxadiazol-2(3H)-one.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and scale-up process.

G Start Problem Detected: Low Yield or Impure Product CheckStep Which step shows the issue? Start->CheckStep Step1 Step 1: Hydrazide Formation CheckStep->Step1 Hydrazide Stage Step2 Step 2: Cyclization CheckStep->Step2 Cyclization Stage S1_Check TLC/GC shows unreacted ester? Step1->S1_Check S2_Check TLC/LCMS shows unreacted hydrazide? Step2->S2_Check S1_Sol1 Increase reflux time. Ensure sufficient hydrazine. S1_Check->S1_Sol1 Yes S1_Check2 Difficulty isolating hydrazide? S1_Check->S1_Check2 No S1_Sol2 Ensure complete removal of solvent. Use vacuum distillation for purification. S1_Check2->S1_Sol2 Yes S2_Sol1 Use anhydrous solvents. Check purity/activity of CDI. Increase reaction time. S2_Check->S2_Sol1 Yes S2_Check2 Multiple byproduct spots? S2_Check->S2_Check2 No S2_Sol2 Control temperature during CDI addition. Ensure slow, controlled addition rate. S2_Check2->S2_Sol2 Yes

Caption: A decision tree for troubleshooting common synthesis problems.

Issue Stage Potential Cause(s) Recommended Solution(s)
Low or No Hydrazide Formation Step 11. Insufficient reflux time or temperature.2. Low-quality hydrazine hydrate.3. Inefficient stirring on a larger scale.1. Extend reflux time to 8-10 hours; ensure the correct temperature is reached.2. Use a fresh, properly stored bottle of hydrazine hydrate.3. Switch to mechanical stirring for better mixing in large flasks.
Hydrazide is Oily / Difficult to Purify Step 11. Incomplete removal of ethanol or water.2. Product is inherently low-melting.1. Use high-vacuum distillation to remove all volatiles.2. Purify via vacuum distillation instead of crystallization. Cool the receiving flask to induce solidification.
Low Yield of Final Product Step 21. Moisture in the reaction; CDI is highly moisture-sensitive.2. Insufficient reaction time.3. Side reactions due to poor temperature control.1. Use anhydrous solvents and perform the reaction under an inert atmosphere.2. Extend the reaction time to 24 hours.3. Add the CDI solution slowly and use an ice bath to maintain T < 30°C.
Formation of Multiple Byproducts Step 21. Reaction temperature was too high during CDI addition, leading to side products.2. Impure propionyl hydrazide starting material.1. Strictly control the addition rate and temperature.2. Ensure the hydrazide intermediate is pure (>95%) before proceeding to the cyclization step.
Product Fails to Crystallize Step 21. Presence of impurities (e.g., imidazole, unreacted starting material).2. Incorrect crystallization solvent.1. Wash the crude product thoroughly to remove water-soluble impurities like imidazole.2. Perform solvent screening; try different solvents like isopropanol, ethyl acetate/hexane, or toluene.

Frequently Asked Questions (FAQs)

Q1: Why is the product named 5-Ethyl-1,3,4-oxadiazol-2(3H)-one instead of the -OL form? A: 1,3,4-Oxadiazol-2-ols exist in a tautomeric equilibrium with their corresponding 2-one form. The keto (one) form is thermodynamically more stable and is the predominant, isolable species. Analytical data (like ¹³C NMR and IR) will confirm the presence of a carbonyl group.

Q2: What are the most critical safety precautions for this synthesis? A: Hydrazine hydrate is toxic and corrosive; always handle it in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat). The cyclization step should be conducted under an inert atmosphere as CDI is highly reactive towards moisture.

Q3: Can I use a different cyclizing agent for scale-up? A: Yes. While CDI is effective and relatively safe, other phosgene equivalents can be used. Triphosgene is a common choice for industrial scale-up but is highly toxic and requires specialized handling procedures. Disuccinimidyl carbonate (DSC) is another safer, solid alternative.

Q4: How do I confirm the identity and purity of the final product? A: Standard analytical techniques should be used:

  • ¹H NMR: To confirm the ethyl group and the N-H proton.

  • ¹³C NMR: To identify the carbonyl carbon (typically ~160 ppm) and other carbons in the structure.

  • FT-IR: To detect the C=O stretch (around 1750 cm⁻¹) and N-H stretch.

  • LC-MS: To confirm the molecular weight (M+H⁺ for C₄H₆N₂O₂ should be ~115.05).

  • Melting Point: A sharp melting point indicates high purity.

Q5: What is the typical yield for this synthesis on a larger scale? A: With optimized conditions, the yield for the hydrazide formation (Step 1) can be >90%. The cyclization and purification (Step 2) typically yield between 70-85%. An overall yield of 60-75% is a realistic target for a scaled-up process.

Q6: My reaction stalls during the cyclization step. What should I do? A: First, re-check the quality of your reagents, especially the CDI and the dryness of your solvent. If these are fine, a small amount of a non-nucleophilic base like triethylamine (TEA) can sometimes help drive the reaction to completion, but be cautious as it may also promote side reactions. Alternatively, gentle heating to 40-50°C for a few hours after the initial room temperature stirring can be effective.

References

Method refinement for consistent results with 5-Ethyl-1,3,4-oxadiazol-2-OL

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Ethyl-1,3,4-oxadiazol-2-ol. The information is designed to ensure consistent and reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the correct chemical representation of this compound?

A1: this compound exists in a tautomeric equilibrium with its thiol form, 5-ethyl-1,3,4-oxadiazole-2-thiol. The thione form is generally more stable in the solid state, while the thiol form can be present in solution. This equilibrium is a critical factor to consider in your experiments as it can affect reactivity and spectroscopic characterization.[1][2]

Q2: What are the primary applications of this compound and its derivatives?

A2: Derivatives of 1,3,4-oxadiazole are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities. These include anticancer, antimicrobial (antibacterial and antifungal), anti-inflammatory, antiviral, and anticonvulsant properties.[1][3][4][5][6] The specific ethyl-substituted compound is a valuable intermediate for synthesizing more complex molecules with potential therapeutic applications.

Q3: What are the recommended storage and handling procedures for this compound?

A3: this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. Avoid exposure to moisture and strong oxidizing agents. When handling, it is recommended to use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, to prevent skin and eye contact.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis and use of this compound.

Synthesis and Purification

Issue 1: Low Yield of the Final Product

Potential Cause Troubleshooting Step
Incomplete reaction of the hydrazide with carbon disulfide.Ensure the reaction is carried out under anhydrous conditions. The presence of water can hydrolyze the starting materials and intermediates. Monitor the reaction progress using Thin Layer Chromatography (TLC).[3] Consider extending the reflux time if the reaction is incomplete.
Suboptimal reaction temperature.The optimal temperature for the cyclization reaction can vary. If the yield is low, consider optimizing the temperature. A stepwise increase in temperature while monitoring the reaction progress can help identify the optimal condition.
Degradation of the product during workup.Acidification of the reaction mixture to precipitate the product should be done carefully. Over-acidification or prolonged exposure to strong acid can lead to degradation. Maintain the pH between 2-3 during precipitation.[3]
Loss of product during recrystallization.Choose an appropriate solvent system for recrystallization. Ethanol or a mixture of ethanol and water is commonly used.[3] Avoid using an excessive amount of solvent. Cool the solution slowly to maximize crystal formation.

Issue 2: Impure Final Product

Potential Cause Troubleshooting Step
Presence of unreacted starting materials.Ensure the correct stoichiometry of reactants. Use a slight excess of carbon disulfide to drive the reaction to completion. Monitor the reaction by TLC to confirm the consumption of the starting hydrazide.
Formation of byproducts.Side reactions can lead to the formation of impurities. Purification by recrystallization is often sufficient.[3] If impurities persist, consider column chromatography on silica gel. The choice of eluent will depend on the polarity of the impurities.
Contamination with potassium salts.During the workup, ensure the precipitated product is thoroughly washed with water to remove any residual potassium salts from the reaction.
Experimental Inconsistency

Issue 3: Variable Spectroscopic Data (NMR, IR)

Potential Cause Troubleshooting Step
Thiol-thione tautomerism.The presence of both tautomers in solution can lead to complex NMR and IR spectra. The ratio of tautomers can be influenced by the solvent, concentration, and temperature. To obtain consistent spectra, use the same solvent and concentration for all measurements. In 1H NMR, the thiol proton (SH) typically appears as a broad singlet, while the N-H proton of the thione form also gives a characteristic signal.[2][3]
Presence of residual solvent or water.Ensure the sample is thoroughly dried before analysis. Residual solvent or water peaks can interfere with the interpretation of the spectra.
Sample degradation.If the compound has been stored for a long time or under improper conditions, it may degrade. It is advisable to use freshly synthesized or properly stored material for experiments.

Experimental Protocols

Protocol 1: Synthesis of 5-Ethyl-1,3,4-oxadiazole-2-thiol

This protocol is a generalized procedure based on the synthesis of similar 5-substituted-1,3,4-oxadiazole-2-thiols.[1][3]

Materials:

  • Propanohydrazide

  • Carbon disulfide (CS2)

  • Potassium hydroxide (KOH)

  • Absolute ethanol

  • Hydrochloric acid (HCl)

  • Distilled water

Procedure:

  • Preparation of Potassium Dithiocarbazate Salt:

    • In a round-bottom flask, dissolve potassium hydroxide (0.01 mol) in absolute ethanol (20 mL).

    • Cool the solution in an ice bath.

    • To this cooled solution, add propanohydrazide (0.01 mol) with stirring.

    • Slowly add carbon disulfide (0.012 mol) dropwise to the mixture while maintaining the temperature below 10°C.

    • Continue stirring the reaction mixture at room temperature for 2-4 hours.

  • Cyclization:

    • After the initial stirring, reflux the reaction mixture for 6-8 hours. The progress of the reaction can be monitored by TLC.[3]

  • Workup and Purification:

    • After reflux, cool the reaction mixture to room temperature and reduce the volume of ethanol under vacuum.

    • Pour the concentrated mixture into ice-cold water (50 mL).

    • Acidify the aqueous solution with dilute hydrochloric acid to a pH of 2-3 to precipitate the product.[3]

    • Filter the precipitate, wash thoroughly with cold water, and dry.

    • Recrystallize the crude product from ethanol or an ethanol-water mixture to obtain pure 5-ethyl-1,3,4-oxadiazole-2-thiol.

Expected Spectroscopic Data (for analogous compounds):

  • IR (KBr, cm-1): ~3100-3300 (N-H stretching), ~1600-1650 (C=N stretching), ~1250-1270 (C=S stretching).[2]

  • 1H NMR (DMSO-d6, δ ppm): A broad singlet for the SH or NH proton, along with signals corresponding to the ethyl group (a quartet and a triplet). The exact chemical shifts may vary.[3]

Visualizations

Logical Workflow for Troubleshooting Low Yield

Low_Yield_Troubleshooting Start Low Yield of this compound Check_Reaction_Completion Check for complete reaction using TLC Start->Check_Reaction_Completion Incomplete_Reaction Reaction Incomplete Check_Reaction_Completion->Incomplete_Reaction Extend_Reflux Extend reflux time Ensure anhydrous conditions Incomplete_Reaction->Extend_Reflux Yes Check_Workup Review workup procedure Incomplete_Reaction->Check_Workup No Extend_Reflux->Check_Reaction_Completion Workup_Issue Potential issue in workup? Check_Workup->Workup_Issue Adjust_pH Carefully adjust pH to 2-3 during precipitation Workup_Issue->Adjust_pH Yes Check_Purification Review purification step Workup_Issue->Check_Purification No Adjust_pH->Check_Purification Purification_Issue Potential loss during recrystallization? Check_Purification->Purification_Issue Optimize_Solvent Optimize recrystallization solvent and volume Purification_Issue->Optimize_Solvent Yes Success Improved Yield Purification_Issue->Success No Optimize_Solvent->Success

Caption: Troubleshooting workflow for low product yield.

Thiol-Thione Tautomerism

Tautomerism Thiol This compound (Thiol form) Thione 5-Ethyl-1,3,4-oxadiazole-2(3H)-thione (Thione form) Thiol->Thione Equilibrium Signaling_Pathways Oxadiazole 1,3,4-Oxadiazole Derivatives Enzyme Enzyme Inhibition (e.g., HDAC, Topoisomerase) Oxadiazole->Enzyme Kinase Kinase Inhibition Oxadiazole->Kinase GrowthFactor Growth Factor Signaling Inhibition Oxadiazole->GrowthFactor Apoptosis Induction of Apoptosis Enzyme->Apoptosis CellCycle Cell Cycle Arrest Kinase->CellCycle GrowthFactor->CellCycle

References

Validation & Comparative

A Comparative Analysis of 5-Ethyl-1,3,4-oxadiazol-2-OL and 5-Methyl-1,3,4-oxadiazol-2-OL: An Overview of Potential Activities

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative guide for researchers, scientists, and drug development professionals on the potential biological activities of 5-Ethyl-1,3,4-oxadiazol-2-OL and 5-Methyl-1,3,4-oxadiazol-2-OL. This guide synthesizes general knowledge on 1,3,4-oxadiazole derivatives to infer potential structure-activity relationships, in the absence of direct comparative experimental data.

The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. The substituents at the 2- and 5-positions of the oxadiazole ring play a crucial role in modulating the potency and spectrum of these activities. This guide focuses on two closely related analogues: this compound and 5-Methyl-1,3,4-oxadiazol-2-OL.

General Synthesis Pathway

The synthesis of 5-substituted-1,3,4-oxadiazol-2-ols (or their thione tautomers) typically follows a well-established synthetic route. The general workflow involves the reaction of an appropriate acyl hydrazide with carbon disulfide in a basic medium.

Synthesis_Workflow Propionyl_hydrazide Propionyl hydrazide Cyclization Cyclization Propionyl_hydrazide->Cyclization Acetyl_hydrazide Acetyl hydrazide Acetyl_hydrazide->Cyclization CS2_KOH CS2, KOH CS2_KOH->Cyclization Ethyl_Oxadiazole 5-Ethyl-1,3,4-oxadiazol-2-thiol Cyclization->Ethyl_Oxadiazole From Propionyl hydrazide Methyl_Oxadiazole 5-Methyl-1,3,4-oxadiazol-2-thiol Cyclization->Methyl_Oxadiazole From Acetyl hydrazide

Caption: General synthesis pathway for 5-alkyl-1,3,4-oxadiazole-2-thiols.

Anticipated Biological Activity Profile

Based on extensive research into the 1,3,4-oxadiazole class of compounds, both 5-ethyl and 5-methyl analogues are predicted to exhibit a range of biological activities. The primary difference in their structure is the length of the alkyl chain at the 5-position (ethyl vs. methyl), which can influence lipophilicity and, consequently, cell membrane permeability and interaction with biological targets.

Antimicrobial and Antifungal Activity

Derivatives of 1,3,4-oxadiazol-2-thiol are widely recognized for their promising antimicrobial and antifungal properties.[1] The sulfur and nitrogen atoms in the heterocyclic ring are thought to play a significant role in their mechanism of action, which may involve the inhibition of essential enzymes or disruption of cell membrane integrity.

While specific minimum inhibitory concentration (MIC) values for 5-ethyl and 5-methyl analogues against a panel of bacteria and fungi are not available for direct comparison, structure-activity relationship (SAR) studies on similar compounds suggest that small alkyl substituents at the 5-position are often favorable for activity. It is plausible that the ethyl group, being slightly more lipophilic than the methyl group, might confer a modest advantage in penetrating microbial cell walls, potentially leading to enhanced activity. However, this is a generalized inference and would require experimental validation.

Experimental Protocols: A General Approach

To empirically determine and compare the antimicrobial and antifungal activities of these compounds, the following standard experimental protocols would be employed.

1. Minimum Inhibitory Concentration (MIC) Assay:

  • Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

  • Methodology: A micro-broth dilution method is typically used.

    • Prepare a series of dilutions of each compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Inoculate the wells of a microtiter plate with a standardized suspension of the test microorganism.

    • Add the compound dilutions to the wells.

    • Include positive (microorganism with no compound) and negative (broth only) controls.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

    • The MIC is visually determined as the lowest concentration of the compound at which there is no visible growth.

2. Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay:

  • Objective: To determine the lowest concentration of the compound that kills the microorganism.

  • Methodology:

    • Following the MIC determination, an aliquot from the wells showing no visible growth is sub-cultured onto an agar plate that does not contain the test compound.

    • The plates are incubated under appropriate conditions.

    • The MBC/MFC is the lowest concentration that results in no microbial growth on the sub-culture plates.

Antimicrobial_Assay_Workflow cluster_MIC MIC Determination cluster_MBC_MFC MBC/MFC Determination Compound_Dilution Prepare Compound Dilutions Inoculation Inoculate with Microorganism Compound_Dilution->Inoculation Incubation_MIC Incubate Inoculation->Incubation_MIC Visual_Assessment Visually Assess Growth Incubation_MIC->Visual_Assessment Subculture Subculture from Clear Wells Visual_Assessment->Subculture No Growth Wells Incubation_MBC Incubate Agar Plates Subculture->Incubation_MBC Assess_Growth Assess for Growth Incubation_MBC->Assess_Growth

Caption: Workflow for antimicrobial susceptibility testing.

Comparative Data Summary (Hypothetical)

In the absence of direct experimental data, the following table is presented as a hypothetical framework for how the comparative data would be structured. The values are placeholders and should not be considered factual.

CompoundTarget OrganismMIC (µg/mL) - HypotheticalMBC/MFC (µg/mL) - Hypothetical
This compoundStaphylococcus aureus1632
Escherichia coli3264
Candida albicans816
5-Methyl-1,3,4-oxadiazol-2-OLStaphylococcus aureus3264
Escherichia coli64128
Candida albicans1632
Standard Drug (e.g., Ciprofloxacin)Staphylococcus aureus12
Escherichia coli0.51
Standard Drug (e.g., Fluconazole)Candida albicans24

Conclusion and Future Directions

While a definitive comparison between the biological activities of this compound and 5-Methyl-1,3,4-oxadiazol-2-OL remains to be experimentally determined, the existing literature on 1,3,4-oxadiazole derivatives provides a strong rationale for investigating these compounds for various therapeutic applications, particularly as antimicrobial and antifungal agents. The minor structural difference between an ethyl and a methyl group at the 5-position could lead to significant differences in biological activity due to changes in lipophilicity and steric factors.

Future research should focus on the direct synthesis and parallel biological evaluation of these two compounds to provide the much-needed quantitative data for a conclusive comparison. Such studies would be invaluable for guiding the further development of this promising class of heterocyclic compounds.

References

A Comparative Analysis of 1,3,4-Oxadiazole Derivatives and Their Efficacy Relative to Known Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

The emergence of multidrug-resistant microbial strains presents a significant challenge to global health, necessitating the exploration and development of novel antimicrobial agents. One such promising class of compounds is the 1,3,4-oxadiazole derivatives. These heterocyclic compounds have garnered considerable attention for their broad spectrum of biological activities, including antibacterial, antifungal, and antiviral properties.[1][2][3][4] While specific data for 5-Ethyl-1,3,4-oxadiazol-2-OL is not extensively available in the public domain, a wealth of research on structurally related 1,3,4-oxadiazole derivatives allows for a comparative analysis of their efficacy against established antibiotics.

Numerous studies have demonstrated that certain 1,3,4-oxadiazole derivatives exhibit antimicrobial activity comparable or even superior to that of conventional antibiotics such as ampicillin, ciprofloxacin, and amoxicillin.[1][2] These derivatives have shown potent activity against a range of both Gram-positive and Gram-negative bacteria, including clinically significant pathogens like Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli.[1][3][5]

Quantitative Comparison of Antimicrobial Efficacy

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various 1,3,4-oxadiazole derivatives against selected bacterial strains, juxtaposed with the performance of standard antibiotics as reported in the literature. The MIC is a crucial measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Table 1: Comparative Efficacy (MIC in µg/mL) Against Gram-Positive Bacteria

Compound/AntibioticStaphylococcus aureusBacillus subtilisReference(s)
1,3,4-Oxadiazole Derivatives
2-Acylamino-1,3,4-oxadiazole derivative (22a)1.56-[1]
2-Acylamino-1,3,4-oxadiazole derivatives (22b, 22c)-0.78[1]
N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl) pentanamide (OZE-III)8 - 32-[5]
2,5-disubstituted 1,3,4-oxadiazole (Furan derivative F4)4-[6]
Known Antibiotics
Levofloxacin0.78 - 1.560.78[1]
Amoxicillin--[1]
Ciprofloxacin0.20.2[1]

Table 2: Comparative Efficacy (MIC in µg/mL) Against Gram-Negative Bacteria

Compound/AntibioticPseudomonas aeruginosaEscherichia coliReference(s)
1,3,4-Oxadiazole Derivatives
5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol (35)>100 times stronger than AmpicillinStronger than Ampicillin[1]
2,5-disubstituted 1,3,4-oxadiazole (Naphthofuran derivative 14a, 14b)0.20.4[1]
2,5-disubstituted 1,3,4-oxadiazole (Furan derivative I2)-8[6]
Known Antibiotics
Ampicillin--[1]
Ciprofloxacin0.20.2[1]

Experimental Protocols

The determination of the antimicrobial efficacy of novel compounds like 1,3,4-oxadiazole derivatives relies on standardized and reproducible experimental protocols. The most common of these is the determination of the Minimum Inhibitory Concentration (MIC).

Minimum Inhibitory Concentration (MIC) Assay Protocol

The MIC value is determined using a broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Bacterial Inoculum:

    • Bacterial strains are cultured on an appropriate agar medium (e.g., Mueller-Hinton agar) for 18-24 hours at 37°C.

    • A few colonies are then transferred to a sterile saline solution, and the turbidity is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • This suspension is further diluted in Mueller-Hinton Broth (MHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Test Compounds and Controls:

    • The 1,3,4-oxadiazole derivatives and standard antibiotics are dissolved in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create stock solutions.

    • Serial two-fold dilutions of the stock solutions are prepared in MHB in 96-well microtiter plates.

  • Inoculation and Incubation:

    • Each well of the microtiter plate containing the diluted compounds is inoculated with the prepared bacterial suspension.

    • Positive control wells (containing bacteria and broth without any antimicrobial agent) and negative control wells (containing broth only) are included.

    • The plates are incubated at 37°C for 18-24 hours.

  • Determination of MIC:

    • Following incubation, the MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the bacteria. This is typically assessed by visual inspection or by using a spectrophotometer to measure optical density.

Visualizations

To further elucidate the experimental processes and potential mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start bacterial_culture Bacterial Culture (18-24h, 37°C) start->bacterial_culture mcfarland Adjust to 0.5 McFarland Standard bacterial_culture->mcfarland inoculum Prepare Final Inoculum (5x10^5 CFU/mL) mcfarland->inoculum inoculate Inoculate Microtiter Plate inoculum->inoculate compound_prep Prepare Serial Dilutions of Test Compounds compound_prep->inoculate incubate Incubate (18-24h, 37°C) inoculate->incubate read_results Read Results (Visual/Spectrophotometer) incubate->read_results determine_mic Determine MIC read_results->determine_mic end_point End determine_mic->end_point

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

signaling_pathway cluster_bacterial_cell Bacterial Cell oxadiazole 1,3,4-Oxadiazole Derivative enzyme Target Enzyme (e.g., DNA Gyrase, DHFR) oxadiazole->enzyme Inhibition dna_synthesis DNA Replication/ Folate Synthesis enzyme->dna_synthesis Blocks protein_synthesis Protein Synthesis dna_synthesis->protein_synthesis Prevents cell_death Cell Death protein_synthesis->cell_death Induces

Caption: A hypothetical signaling pathway illustrating a potential mechanism of action for 1,3,4-oxadiazole derivatives.

References

A Comparative Guide to the Structure-Activity Relationship of 5-Substituted-1,3,4-Oxadiazol-2-ols and Their Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the structure-activity relationships (SAR) for 5-substituted-1,3,4-oxadiazol-2-ols and its closely related analogs, such as the 2-thiol and 2-amino derivatives. The 1,3,4-oxadiazole ring is a versatile heterocyclic scaffold that is a bioisostere of amide and ester functionalities, enabling it to participate in hydrogen bonding and enhance biological activity.[1] This guide summarizes quantitative data on various biological activities, details the experimental protocols used for their determination, and visually represents key workflows and pathways to aid in the rational design of new therapeutic agents.

Comparative Analysis of Biological Activities

The substituent at the 5-position of the 1,3,4-oxadiazole ring plays a critical role in defining the pharmacological profile of the molecule. Various derivatives have demonstrated a wide spectrum of activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory effects.[2][3]

Derivatives of 1,3,4-oxadiazole are widely recognized for their potent activity against a range of gram-positive and gram-negative bacteria, as well as various fungal strains.[4] SAR studies have shown that the nature of the substituent at the 5-position significantly influences this activity. For instance, the presence of electronegative groups like chloro (Cl) or nitro (NO₂) on a phenyl ring at the 5-position can enhance antimicrobial effects.[4] Similarly, incorporating a furan ring has been shown to produce significant antibacterial activity.[4]

Table 1: Antibacterial Activity of 5-Substituted-1,3,4-Oxadiazole Derivatives against Staphylococcus aureus

Compound ID5-SubstituentMIC (µg/mL)[1]
OZE-I5,6,7,8-tetrahydronaphthalen-2-yl4 - 8
OZE-II3,5-dimethoxyphenyl8 - 16
OZE-III4-chlorophenyl16 - 32

Data sourced from studies on methicillin-resistant and sensitive S. aureus strains.[1]

The data indicates that bulky, lipophilic groups such as the tetrahydronaphthalene moiety (OZE-I) confer potent anti-staphylococcal activity. These compounds have also been shown to prevent biofilm formation in a dose-dependent manner.[1]

Several 5-substituted-2-mercapto-1,3,4-oxadiazoles have been evaluated for their anti-inflammatory and analgesic properties. The studies suggest that modifications at the 5-position, often with aryl groups, can lead to significant activity. For example, derivatives containing halogen substituents on the phenyl ring at the 5-position have demonstrated notable anti-inflammatory and analgesic effects.[3]

Table 2: Anti-inflammatory and Analgesic Activity of 5-Substituted-2-mercapto-1,3,4-oxadiazoles

Compound ID5-Substituent Side ChainAnti-inflammatory Activity (% Inhibition)†[5]Analgesic Activity (% Increase in Reaction Time)††[5]
4a β-[(N-benzenesulphonyl)anilino]ethyl57.8468.24
4b β-[(N-benzenesulphonyl)-4-chloroanilino]ethyl53.7283.04
4c β-[(N-benzenesulphonyl)-4-methylanilino]ethyl46.1464.20
4d β-[(N-tosyl)anilino]ethyl61.5776.31
4e β-[(N-tosyl)-4-chloroanilino]ethyl50.97120.72
4f β-[(N-tosyl)-4-methylanilino]ethyl58.69109.95
Aspirin Standard41.8849.39

† As determined by the cotton pellet method.[5] †† As determined by the radiant heat induced rat tail flick method.[5]

The results highlight that compounds with a tosyl group and a chloro-substituted aniline (4e) or a methyl-substituted aniline (4f) in the side chain at the 5-position exhibit superior analgesic activity compared to the standard drug, aspirin.[5]

The 1,3,4-oxadiazol-2(3H)-one core structure has been identified as a potent inhibitor of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids.[6] The structure-activity relationship is highly dependent on the substituents at both the 3- and 5-positions of the oxadiazole ring.

Table 3: FAAH Inhibitory Activity of 3,5-Disubstituted-1,3,4-oxadiazol-2(3H)-ones

Compound ID3-Substituent5-SubstituenthrFAAH IC₅₀ (nM)[7]
51 (S-enantiomer) (S)-1-(4-isobutylphenyl)ethylMethoxy11
52 (R-enantiomer) (R)-1-(4-isobutylphenyl)ethylMethoxy240

hrFAAH: human recombinant Fatty Acid Amide Hydrolase.[7]

The data clearly demonstrates stereospecificity, with the S-enantiomer (51) being over 20 times more potent than the R-enantiomer (52).[7] This highlights the critical role of chirality in the substituent at the 3-position for effective binding and inhibition of FAAH. These compounds were found to be tight-binding, slowly reversible inhibitors of the enzyme.[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays cited in this guide.

This protocol is based on the broth microdilution method used to evaluate antibacterial activity.

  • Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). A two-fold serial dilution is then performed in a 96-well microtiter plate using Mueller-Hinton Broth (MHB).

  • Inoculum: Bacterial strains (e.g., S. aureus) are grown overnight, and the culture is adjusted to a concentration of approximately 5 x 10⁵ CFU/mL in MHB.

  • Incubation: 100 µL of the bacterial inoculum is added to each well of the microtiter plate containing the serially diluted compounds. The plate is incubated at 37°C for 18-24 hours.

  • Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[1]

This in vivo assay is a standard model for evaluating acute inflammation.

  • Animals: Wistar albino rats are divided into groups, including a control group, a standard group (e.g., receiving Aspirin), and test groups.

  • Administration: The test compounds and the standard drug are administered orally or intraperitoneally to the respective groups. The control group receives only the vehicle.

  • Induction of Edema: After a set time (e.g., 1 hour), a 0.1 mL injection of 1% carrageenan solution in saline is administered into the sub-plantar region of the right hind paw of each rat.

  • Measurement: The paw volume is measured using a plethysmometer immediately before the carrageenan injection and at specified intervals afterward (e.g., 1, 3, and 5 hours).

  • Calculation: The percentage inhibition of edema is calculated for each group relative to the control group.[5]

This in vitro assay measures the ability of a compound to inhibit the enzymatic activity of FAAH.

  • Enzyme and Substrate: Human recombinant FAAH is used as the enzyme source. A fluorescent substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), is used.

  • Assay Procedure: The assay is performed in a 96-well plate. The test compounds at various concentrations are pre-incubated with the FAAH enzyme in a buffer solution for a specified time at 37°C.

  • Reaction Initiation: The enzymatic reaction is initiated by adding the substrate to the wells.

  • Detection: The hydrolysis of the substrate by FAAH releases a fluorescent product. The increase in fluorescence is monitored over time using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: The rate of reaction is calculated. The IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[7]

Visualizations: Workflows and Pathways

Diagrams are provided to illustrate the logical workflow of a typical SAR study and a relevant biological pathway.

SAR_Workflow cluster_synthesis Compound Design & Synthesis cluster_screening Biological Evaluation cluster_analysis Analysis & Optimization Synthesis Synthesis of 5-Substituted 1,3,4-Oxadiazole Library Purification Purification & Characterization (NMR, MS) Synthesis->Purification Screening In Vitro / In Vivo Biological Assays Purification->Screening Data Data Collection (e.g., IC50, MIC) Screening->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR Lead_ID Lead Compound Identification SAR->Lead_ID Optimization Lead Optimization Lead_ID->Optimization Optimization->Synthesis Iterative Design

Caption: General workflow for a structure-activity relationship (SAR) study.

FAAH_Pathway AEA Anandamide (AEA) (Endocannabinoid) FAAH FAAH Enzyme AEA->FAAH Hydrolysis CB1R Cannabinoid Receptors (CB1/CB2) AEA->CB1R Activation Products Arachidonic Acid + Ethanolamine FAAH->Products Inhibitor 5-Substituted-1,3,4-oxadiazol-2-one (FAAH Inhibitor) Inhibitor->FAAH Inhibition Effect Therapeutic Effects (Analgesia, Anti-inflammation) CB1R->Effect

References

Benchmarking 5-Ethyl-1,3,4-oxadiazol-2-OL: A Comparative Guide to its Potential Enzyme Inhibitory Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative benchmark for the potential enzyme inhibitory activities of 5-Ethyl-1,3,4-oxadiazol-2-OL. While direct experimental data for this specific compound is limited in publicly available literature, the broader class of 1,3,4-oxadiazole derivatives has demonstrated significant inhibitory effects against several key enzyme families. This document, therefore, presents a comparative analysis based on the potential of this compound as an inhibitor of cyclooxygenases (COX), cholinesterases, and topoisomerases, benchmarked against well-established commercial inhibitors.

Disclaimer: The quantitative data for this compound presented in this guide is hypothetical and for illustrative purposes only, pending experimental validation. The data for the benchmark inhibitors are derived from established literature.

Data Presentation: Comparative Inhibitory Activity

The potential inhibitory activity of this compound is presented below in comparison to well-characterized enzyme inhibitors.

Table 1: Cyclooxygenase (COX) Inhibition

CompoundTarget EnzymeIC₅₀ (µM)Selectivity Index (COX-1/COX-2)
This compound (Hypothetical) COX-115.20.25
COX-23.8
Celecoxib COX-115.00.05
COX-20.8
Indomethacin COX-10.160
COX-26.0

Table 2: Cholinesterase Inhibition

CompoundTarget EnzymeIC₅₀ (µM)
This compound (Hypothetical) Acetylcholinesterase (AChE)9.5
Butyrylcholinesterase (BChE)18.2
Donepezil Acetylcholinesterase (AChE)0.01
Butyrylcholinesterase (BChE)7.5
Rivastigmine Acetylcholinesterase (AChE)0.02
Butyrylcholinesterase (BChE)0.04

Table 3: Topoisomerase Inhibition

CompoundTarget EnzymeIC₅₀ (µM)
This compound (Hypothetical) Topoisomerase I25.0
Topoisomerase II12.5
Camptothecin Topoisomerase I0.68
Topoisomerase II>100
Doxorubicin Topoisomerase I>100
Topoisomerase II2.67

Experimental Protocols

Detailed methodologies for key enzyme inhibition assays are provided below. These protocols can be adapted to evaluate the inhibitory potential of this compound.

Cyclooxygenase (COX) Inhibition Assay (In Vitro)

This protocol is adapted from standard colorimetric or fluorometric methods for determining COX activity.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Colorimetric or fluorometric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

  • Test compound (this compound)

  • Standard inhibitors (Celecoxib, Indomethacin)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of the test compound and standard inhibitors in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add assay buffer, heme, and the COX enzyme.

  • Add various concentrations of the test compound or standard inhibitors to the wells.

  • Pre-incubate the enzyme-inhibitor mixture at room temperature for a specified time (e.g., 10 minutes).

  • Initiate the reaction by adding the substrate (arachidonic acid) and the probe (TMPD).

  • Measure the absorbance or fluorescence at the appropriate wavelength over time.

  • Calculate the rate of reaction and determine the IC₅₀ values by plotting the percent inhibition against the inhibitor concentration.

Cholinesterase Inhibition Assay

This protocol is based on the Ellman's method for determining cholinesterase activity.

Materials:

  • Acetylcholinesterase (AChE) from electric eel and Butyrylcholinesterase (BChE) from equine serum

  • Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI) as substrates

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Test compound (this compound)

  • Standard inhibitors (Donepezil, Rivastigmine)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound and standard inhibitors in the phosphate buffer.

  • In a 96-well plate, add the enzyme solution (AChE or BChE) and DTNB.

  • Add the compound dilutions to the wells and incubate at a controlled temperature (e.g., 25°C) for 15 minutes.

  • Start the reaction by adding the respective substrate (ATCI for AChE, BTCI for BChE).

  • Monitor the increase in absorbance at 412 nm due to the formation of the yellow 5-thio-2-nitrobenzoate anion.

  • Calculate the percentage of inhibition for each concentration and determine the IC₅₀ values.

Topoisomerase II DNA Relaxation Assay

This protocol assesses the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase II.

Materials:

  • Human Topoisomerase II enzyme

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 125 mM NaCl, 10 mM MgCl₂, 5 mM DTT, 0.5 mM ATP)

  • Test compound (this compound)

  • Standard inhibitor (Doxorubicin)

  • Loading dye

  • Agarose gel

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis apparatus and imaging system

Procedure:

  • Prepare reaction mixtures containing assay buffer, supercoiled DNA, and various concentrations of the test compound or standard inhibitor.

  • Add Topoisomerase II enzyme to each reaction mixture to initiate the reaction.

  • Incubate the reactions at 37°C for 30 minutes.

  • Stop the reaction by adding loading dye containing SDS and proteinase K.

  • Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the DNA.

  • Stain the gel with a DNA stain and visualize the DNA bands under UV light.

  • Quantify the amount of relaxed DNA in each lane to determine the extent of inhibition and calculate the IC₅₀ value.

Mandatory Visualizations

Signaling Pathway Diagram

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Cellular Response Inflammatory Stimuli Inflammatory Stimuli PLA2 Phospholipase A2 Inflammatory Stimuli->PLA2 Membrane Phospholipids Membrane Phospholipids Membrane Phospholipids->PLA2 Arachidonic Acid Arachidonic Acid PLA2->Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain This compound This compound This compound->COX-1 / COX-2 Inhibition

Caption: Pro-inflammatory signaling pathway and the inhibitory action of this compound on COX enzymes.

Experimental Workflow Diagram

G cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Compound Dilution Prepare serial dilutions of This compound and commercial inhibitors Incubation Incubate enzyme with inhibitors Compound Dilution->Incubation Enzyme Preparation Prepare enzyme and substrate solutions Enzyme Preparation->Incubation Reaction Initiation Add substrate to start the reaction Incubation->Reaction Initiation Data Acquisition Measure enzyme activity using a plate reader Reaction Initiation->Data Acquisition Data Analysis Calculate percent inhibition Data Acquisition->Data Analysis IC50 Determination Determine IC₅₀ values from dose-response curves Data Analysis->IC50 Determination Benchmarking Compare IC₅₀ values to commercial inhibitors IC50 Determination->Benchmarking

Caption: General experimental workflow for determining the IC₅₀ of enzyme inhibitors.

A Comparative Guide to the Synthesis of 5-Ethyl-1,3,4-oxadiazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of established methods for the synthesis of 5-Ethyl-1,3,4-oxadiazol-2(3H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the absence of a specifically published protocol for this ethyl-substituted derivative, this document presents detailed experimental procedures adapted from established syntheses of analogous 5-alkyl-1,3,4-oxadiazol-2(3H)-ones. The protocols provided are intended for an audience of researchers and scientists.

Overview of Synthetic Strategies

The synthesis of 5-substituted-1,3,4-oxadiazol-2(3H)-ones typically involves the cyclization of an appropriate acid hydrazide with a one-carbon carbonyl equivalent. The two primary methods detailed in this guide are the reaction of propionyl hydrazide with triphosgene and an alternative route utilizing 1,1'-carbonyldiimidazole (CDI). These methods offer different advantages concerning reagent handling, reaction conditions, and yield.

Data Presentation

Table 1: Comparison of Synthetic Protocols
ParameterMethod 1: TriphosgeneMethod 2: 1,1'-Carbonyldiimidazole (CDI)
Starting Material Propionyl hydrazidePropionyl hydrazide
Cyclizing Agent Triphosgene1,1'-Carbonyldiimidazole (CDI)
Solvent 1,2-DichloroethaneTetrahydrofuran (THF)
Catalyst/Base Pyridine or 4-DMAPNot required (imidazole byproduct acts as a base)
Reaction Temperature 0 °C to refluxRoom temperature
Key Advantages Potentially higher yieldMilder reaction conditions, avoids handling phosgene derivatives directly
Key Disadvantages Use of a phosgene equivalent requires cautionCDI is moisture-sensitive
Table 2: Expected Product Characterization Data
Property5-Ethyl-1,3,4-oxadiazol-2(3H)-one (Predicted/Analog Data)5-Methyl-1,3,4-oxadiazol-2(3H)-one (Reference Data)[1][2]
Molecular Formula C4H6N2O2C3H4N2O2
Molecular Weight 114.10 g/mol 100.08 g/mol
Appearance White crystalline solidWhite crystalline solid
Melting Point Not available~112-118 °C
¹H NMR (ppm) Predicted: ~1.2 (t, 3H, CH3), ~2.5 (q, 2H, CH2), ~11-12 (br s, 1H, NH)Singlet for CH3 protons and a broad singlet for the NH proton[2]
¹³C NMR (ppm) Predicted: ~10 (CH3), ~20 (CH2), ~155 (C=O), ~158 (C-ethyl)Three signals expected: one for the methyl carbon, and two for the carbons of the oxadiazole ring (C=O and C-CH3)[2]
IR (cm⁻¹) Predicted: ~3200 (N-H), ~1750 (C=O), ~1650 (C=N)Data not available

Experimental Protocols

Method 1: Synthesis via Triphosgene

This protocol is adapted from the synthesis of 5-methyl-1,3,4-oxadiazol-2(3H)-one using a phosgene equivalent.[3] Triphosgene is a solid, safer-to-handle alternative to gaseous phosgene, but still requires appropriate safety precautions.

Step 1: Preparation of Propionyl Hydrazide

If not commercially available, propionyl hydrazide can be synthesized from ethyl propionate and hydrazine hydrate.

  • To a solution of ethyl propionate (1 equivalent) in ethanol, add hydrazine hydrate (1.2 equivalents).

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • After completion, remove the solvent under reduced pressure.

  • Recrystallize the resulting solid from a suitable solvent like ethanol or isopropanol to yield pure propionyl hydrazide.

Step 2: Cyclization to 5-Ethyl-1,3,4-oxadiazol-2(3H)-one

  • In a three-necked flask equipped with a stirrer, dropping funnel, and a reflux condenser, dissolve propionyl hydrazide (1 equivalent) in anhydrous 1,2-dichloroethane.

  • Add a catalytic amount of pyridine or 4-dimethylaminopyridine (4-DMAP).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of triphosgene (0.4 equivalents) in anhydrous 1,2-dichloroethane from the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, cool the mixture and filter to remove any solids.

  • Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by recrystallization to obtain 5-Ethyl-1,3,4-oxadiazol-2(3H)-one.

Method 2: Synthesis via 1,1'-Carbonyldiimidazole (CDI)

This method provides a milder alternative to using phosgene or its derivatives. CDI is a moisture-sensitive solid that acts as a carbonyl source.[4]

Step 1: Preparation of Propionyl Hydrazide

Follow the procedure outlined in Method 1, Step 1.

Step 2: Cyclization to 5-Ethyl-1,3,4-oxadiazol-2(3H)-one

  • In a round-bottom flask, dissolve propionyl hydrazide (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • To this solution, add 1,1'-carbonyldiimidazole (CDI) (1.1 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be monitored by TLC.

  • After the reaction is complete, remove the THF under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water to remove the imidazole byproduct.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield 5-Ethyl-1,3,4-oxadiazol-2(3H)-one.

Mandatory Visualization

Synthesis_Method_1 Method 1: Synthesis via Triphosgene Propionyl_hydrazide Propionyl Hydrazide Pyridine_DCM Pyridine 1,2-Dichloroethane 0 °C to Reflux Propionyl_hydrazide->Pyridine_DCM Triphosgene Triphosgene Triphosgene->Pyridine_DCM Product 5-Ethyl-1,3,4-oxadiazol-2(3H)-one Pyridine_DCM->Product

Caption: Synthetic pathway for 5-Ethyl-1,3,4-oxadiazol-2(3H)-one using triphosgene.

Synthesis_Method_2 Method 2: Synthesis via CDI Propionyl_hydrazide Propionyl Hydrazide THF_RT THF Room Temperature Propionyl_hydrazide->THF_RT CDI 1,1'-Carbonyldiimidazole (CDI) CDI->THF_RT Product 5-Ethyl-1,3,4-oxadiazol-2(3H)-one THF_RT->Product Experimental_Workflow General Experimental Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Start Start with Propionyl Hydrazide Reaction Reaction with Cyclizing Agent (Triphosgene or CDI) Start->Reaction Workup Aqueous Workup & Solvent Removal Reaction->Workup Purification Recrystallization or Column Chromatography Workup->Purification Characterization Characterization (NMR, IR, MP) Purification->Characterization

References

Comparative Analysis of 1,3,4-Oxadiazole Derivatives: Elucidating Diverse Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the varied mechanisms of action of bioactive 1,3,4-oxadiazole scaffolds. This report details the anticancer and antimicrobial properties of representative compounds, providing comparative biological data and detailed experimental protocols.

The 1,3,4-oxadiazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its broad spectrum of biological activities.[1][2] Derivatives of this core structure have demonstrated potent anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[3][4] While specific experimental data for 5-Ethyl-1,3,4-oxadiazol-2-ol is not extensively documented in publicly available literature, this guide provides a comparative analysis of well-characterized 1,3,4-oxadiazole derivatives to validate and understand the diverse mechanisms of action inherent to this class of compounds.

This guide will focus on two primary therapeutic areas where 1,3,4-oxadiazoles have shown significant promise: oncology and infectious diseases. We will explore the distinct mechanisms of action of representative compounds in these fields, supported by quantitative data and detailed experimental methodologies.

Anticancer Activity: Diverse Molecular Targets

1,3,4-oxadiazole derivatives exert their anticancer effects through a variety of mechanisms, including enzyme inhibition and induction of apoptosis.[5][6] Key molecular targets include histone deacetylases (HDACs), topoisomerase II, and telomerase.[5]

Histone Deacetylase (HDAC) Inhibition

HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibition can lead to the accumulation of acetylated histones, resulting in a more open chromatin structure and the transcription of tumor suppressor genes. Certain 1,3,4-oxadiazole derivatives have emerged as potent HDAC inhibitors.[7][8] For instance, difluoromethyl-1,3,4-oxadiazoles (DFMOs) have been identified as highly selective inhibitors of HDAC6.[9][10] These compounds act as slow-binding substrate analogs, undergoing an enzyme-catalyzed ring-opening reaction that forms a stable, long-lived enzyme-inhibitor complex.[10][11]

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HDAC_Inhibition Oxadiazole 1,3,4-Oxadiazole (e.g., DFMO derivative) HDAC6 HDAC6 Oxadiazole->HDAC6 inhibition Tubulin α-Tubulin (acetylated) HDAC6->Tubulin HSP90 HSP90 (acetylated) HDAC6->HSP90 Microtubule Microtubule Stabilization Tubulin->Microtubule CellMigration Cancer Cell Migration Microtubule->CellMigration MisfoldedProtein Misfolded Protein Accumulation HSP90->MisfoldedProtein Apoptosis_HDAC Apoptosis MisfoldedProtein->Apoptosis_HDAC

HDAC6 inhibition pathway by 1,3,4-oxadiazole derivatives.
Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells. Many 1,3,4-oxadiazole derivatives have been shown to induce apoptosis in cancer cells through various signaling pathways.[12][13][14] Some derivatives trigger the intrinsic apoptotic pathway by modulating the expression of Bcl-2 family proteins, leading to mitochondrial dysfunction and the activation of caspases.[13] For example, certain novel 1,3,4-oxadiazole derivatives have been shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2, leading to the activation of caspase-9 and caspase-3 in HepG2 liver cancer cells.[13]

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Apoptosis_Pathway Oxadiazole_Apop 1,3,4-Oxadiazole Derivative p53 p53 Oxadiazole_Apop->p53 activates Bax Bax (Pro-apoptotic) p53->Bax upregulates Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Caspase9 Caspase-9 Mitochondrion->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Intrinsic apoptosis pathway induced by 1,3,4-oxadiazoles.

Antimicrobial Activity: Targeting Bacterial Enzymes

In addition to their anticancer properties, 1,3,4-oxadiazoles are effective antimicrobial agents.[15][16] A key mechanism of their antibacterial action is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[3][17]

DNA Gyrase Inhibition

DNA gyrase is responsible for introducing negative supercoils into bacterial DNA, a process that is vital for relieving torsional stress during DNA replication and transcription. By inhibiting this enzyme, 1,3,4-oxadiazole derivatives can block DNA synthesis, leading to bacterial cell death.[17] Hybrid molecules combining the 1,3,4-oxadiazole scaffold with fluoroquinolones have shown potent DNA gyrase inhibitory activity.[18][19]

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DNA_Gyrase_Inhibition Oxadiazole_Antimicrobial 1,3,4-Oxadiazole (e.g., Fluoroquinolone hybrid) DNAGyrase DNA Gyrase (Topoisomerase II) Oxadiazole_Antimicrobial->DNAGyrase inhibition Supercoiling DNA Supercoiling DNAGyrase->Supercoiling Replication DNA Replication Supercoiling->Replication CellDeath Bacterial Cell Death Replication->CellDeath

Mechanism of DNA gyrase inhibition by 1,3,4-oxadiazoles.

Comparative Performance Data

The following table summarizes the biological activity of representative 1,3,4-oxadiazole derivatives, showcasing their potency in different therapeutic areas.

Compound ClassRepresentative Compound/DerivativeTargetAssayActivity (IC50/MIC)Reference
Anticancer Difluoromethyl-1,3,4-oxadiazole (DFMO) derivativeHDAC6Enzymatic AssaySingle-digit nM[10]
Anticancer 1,3,4-Oxadiazole-containing 2-aminoanilide (3i)HDAC1Enzymatic AssayPotent and selective[7][8]
Anticancer 2,5-disubstituted-1,3,4-oxadiazole (OSD)Apoptosis InductionCell Viability (HepG2)~50 µM[13]
Anticancer Capsaicin-1,3,4-oxadiazole conjugate (20a)Apoptosis InductionCell Viability (NCI-H460)5.41 µM[14]
Antimicrobial Norfloxacin-1,3,4-oxadiazole hybrid (4a-c)DNA GyraseMIC (S. aureus)1-2 µg/mL[17]
Antimicrobial 1,3,4-Oxadiazole derivative (OZE-I)-MIC (S. aureus)4-32 µg/mL[15]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the validation and further investigation of the mechanisms of action of 1,3,4-oxadiazole derivatives.

HDAC Inhibition Assay

Objective: To determine the in vitro inhibitory activity of a test compound against a specific histone deacetylase enzyme.

Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC1, HDAC6)

  • Fluorogenic HDAC substrate (e.g., Fluor-de-Lys™)

  • Developer solution (e.g., containing trichostatin A and a trypsin-like protease)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Test compound dissolved in DMSO

  • Reference HDAC inhibitor (e.g., SAHA, Trichostatin A)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare serial dilutions of the test compound and reference inhibitor in assay buffer.

  • In a 96-well black microplate, add the assay buffer, diluted HDAC enzyme, and the test compound or reference inhibitor.

  • Initiate the reaction by adding the fluorogenic HDAC substrate.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding the developer solution.

  • Incubate the plate at room temperature for a further 15 minutes to allow for the development of the fluorescent signal.

  • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme without inhibitor).

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

dot

HDAC_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - HDAC Enzyme - Substrate - Test Compound Dilutions Start->Prepare_Reagents Plate_Setup Plate Setup (96-well): Add Buffer, Enzyme, and Compound Prepare_Reagents->Plate_Setup Add_Substrate Add Fluorogenic Substrate Plate_Setup->Add_Substrate Incubate_37C Incubate at 37°C Add_Substrate->Incubate_37C Add_Developer Add Developer Solution Incubate_37C->Add_Developer Incubate_RT Incubate at Room Temperature Add_Developer->Incubate_RT Read_Fluorescence Read Fluorescence Incubate_RT->Read_Fluorescence Analyze_Data Analyze Data: - Calculate % Inhibition - Determine IC50 Read_Fluorescence->Analyze_Data End End Analyze_Data->End

Workflow for an in vitro HDAC inhibition assay.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with a test compound.

Materials:

  • Cancer cell line (e.g., HepG2, MCF-7)

  • Cell culture medium and supplements

  • Test compound dissolved in DMSO

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed the cancer cells in a 6-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24 or 48 hours). Include a vehicle control (DMSO).

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in the provided binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells using a flow cytometer within one hour.

  • Gate the cell populations based on their fluorescence signals:

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

  • Quantify the percentage of cells in each quadrant to determine the extent of apoptosis and necrosis induced by the test compound.

Antibacterial Susceptibility Testing (Broth Microdilution for MIC)

Objective: To determine the minimum inhibitory concentration (MIC) of a test compound against a specific bacterial strain.

Materials:

  • Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compound dissolved in DMSO

  • Reference antibiotic (e.g., ciprofloxacin, vancomycin)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to a specific density (e.g., 5 x 105 CFU/mL)

Procedure:

  • Prepare serial twofold dilutions of the test compound and reference antibiotic in CAMHB in a 96-well microtiter plate.

  • Add the standardized bacterial inoculum to each well.

  • Include a positive control (bacteria in broth without any compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Visually inspect the plates for bacterial growth (turbidity).

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Optionally, a growth indicator dye (e.g., resazurin) can be added to aid in the determination of the MIC.

References

A Comparative Docking Analysis of 5-Ethyl-1,3,4-oxadiazol-2-OL and Other Ligands Targeting EGFR Tyrosine Kinase

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the binding potential of 5-Ethyl-1,3,4-oxadiazol-2-OL against other 1,3,4-oxadiazole derivatives targeting the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. The following sections detail the in silico docking studies, present comparative binding affinity data, and outline the experimental protocols utilized.

The 1,3,4-oxadiazole scaffold is a prominent feature in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer effects.[1][2] These compounds have been investigated as inhibitors of various enzymes and growth factors, such as tyrosine kinases.[1] In silico molecular docking studies are crucial tools for predicting the binding interactions and affinities of such ligands with their protein targets.[1][3][4][5]

Quantitative Binding Affinity Data

The following table summarizes the molecular docking results of selected 2,5-disubstituted 1,3,4-oxadiazole derivatives against the EGFR tyrosine kinase domain (PDB ID: 1M17). These compounds serve as a benchmark for evaluating the potential of novel derivatives like this compound.

Compound IDStructureDocking Score (kcal/mol)Interacting ResiduesReference
IIe N/A-7.89Gln767, Met769, Thr766[1]
IIb N/A-7.57 (range)Met769[1]
IIc N/A-7.57 (range)Met769[1]
Generic Amide Derivatives N/A-7.19 to -7.57Met769[1]
Other Tested Compounds N/A-6.26 to -7.80Met769[1]

Note: The specific structures for compounds IIb, IIc, and IIe are detailed in the referenced publication. This table is intended to provide a comparative baseline for docking scores.

Experimental Protocols

The in silico molecular docking studies summarized above were conducted using the following general protocol:

1. Protein and Ligand Preparation:

  • The three-dimensional crystal structure of the EGFR tyrosine kinase domain (PDB ID: 1M17) was obtained from the Protein Data Bank.

  • The protein structure was prepared by removing water molecules, adding polar hydrogen atoms, and assigning Kollman charges.

  • The 3D structures of the ligand molecules were generated and optimized using appropriate software (e.g., ChemDraw, Avogadro) to achieve the lowest energy conformation. Gasteiger charges were computed for the ligands.

2. Docking Simulation:

  • Molecular docking was performed using software such as AutoDock or similar programs.

  • The active site of the EGFR tyrosine kinase was defined to create a grid box encompassing the key interacting amino acid residues.

  • The Lamarckian genetic algorithm was typically employed for the docking calculations to explore a wide range of ligand conformations and orientations within the active site.

  • The docking process generated multiple binding poses for each ligand, which were then ranked based on their predicted binding affinities (docking scores).

3. Analysis of Docking Results:

  • The best-ranked pose for each ligand was selected based on the lowest binding energy.

  • The interactions between the ligand and the protein, including hydrogen bonds and hydrophobic interactions, were visualized and analyzed to understand the binding mode.

Visualizations

Molecular Docking Workflow

The following diagram illustrates the typical workflow for a molecular docking study.

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Protein_Prep Protein Preparation (PDB: 1M17) Grid_Generation Grid Box Generation (Active Site Definition) Protein_Prep->Grid_Generation Ligand_Prep Ligand Preparation (e.g., this compound) Docking_Algorithm Docking Calculation (Lamarckian Genetic Algorithm) Ligand_Prep->Docking_Algorithm Grid_Generation->Docking_Algorithm Pose_Generation Generation of Binding Poses Docking_Algorithm->Pose_Generation Scoring Scoring and Ranking (Binding Affinity) Pose_Generation->Scoring Interaction_Analysis Interaction Analysis (Hydrogen Bonds, etc.) Scoring->Interaction_Analysis Ligand_Receptor_Interactions cluster_EGFR EGFR Active Site Met769 Met769 Gln767 Gln767 Thr766 Thr766 Ligand 1,3,4-Oxadiazole Ligand Ligand->Met769 H-bond Ligand->Gln767 H-bond Ligand->Thr766 H-bond

References

Independent Verification of the Biological Effects of 5-Ethyl-1,3,4-oxadiazol-2-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of 1,3,4-oxadiazole derivatives, with a focus on their anti-inflammatory effects. Due to the limited availability of specific data for 5-Ethyl-1,3,4-oxadiazol-2-ol, this document leverages experimental data from closely related analogs to provide a representative analysis of this class of compounds. The information presented is intended to support further research and development in this area.

The 1,3,4-oxadiazole ring is a five-membered heterocyclic moiety containing one oxygen and two nitrogen atoms, which is a common structural feature in many biologically active compounds.[1][2] Derivatives of 1,3,4-oxadiazole have demonstrated a wide range of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, analgesic, and anticancer properties.[1][2][3][4] This guide will focus on the anti-inflammatory potential of these compounds.

Comparative Analysis of Anti-Inflammatory Activity

The anti-inflammatory activity of various 1,3,4-oxadiazole derivatives has been evaluated using both in vitro and in vivo models. A common in vitro method is the heat-induced albumin denaturation assay, while the carrageenan-induced rat paw edema model is a frequently used in vivo assay.[5][6]

In Vitro Anti-inflammatory Activity

The percentage of inhibition of protein denaturation is a widely accepted measure of in vitro anti-inflammatory activity. The data below summarizes the activity of several 2,5-disubstituted-1,3,4-oxadiazole derivatives.

Compound IDStructureConcentration (µg/mL)% Inhibition of Albumin DenaturationReference Compound% Inhibition of Reference
Ox-6f 2-((4-chlorobenzyl)thio)-5-(1-(2,4-difluorophenyl)ethyl)-1,3,4-oxadiazole20074.16 ± 4.41Ibuprofen84.31 ± 4.93[5]
Ox-6d 2-((3-nitrobenzyl)thio)-5-(1-(2,4-difluorophenyl)ethyl)-1,3,4-oxadiazole20070.56 ± 2.87Ibuprofen84.31 ± 4.93[5]
3e 2-(4-chlorophenyl)-5-(p-tolyl)-1,3,4-oxadiazoleNot SpecifiedModerate ActivityDiclofenac SodiumNot Specified[7]
3f 2-(4-bromophenyl)-5-(p-tolyl)-1,3,4-oxadiazoleNot SpecifiedModerate ActivityDiclofenac SodiumNot Specified[7]
3i 2-(4-nitrophenyl)-5-(p-tolyl)-1,3,4-oxadiazoleNot SpecifiedModerate ActivityDiclofenac SodiumNot Specified[7]
In Vivo Anti-inflammatory Activity

The carrageenan-induced rat paw edema model is a standard method for evaluating the in vivo anti-inflammatory effects of compounds. The table below presents data for several 1,3,4-oxadiazole derivatives.

Compound IDStructureDose (mg/kg)% Inhibition of Paw EdemaReference Compound% Inhibition of Reference
21a-n 2-[3-(4-bromophenyl)propan-3-one]-5-phenyl-1,3,4-oxadiazole derivativesNot Specified33 - 62IndomethacinNot Specified[1]
19a Structure not specified200More potent than IbuprofenIbuprofenNot Specified[8]
21a Structure not specified200More potent than IbuprofenIbuprofenNot Specified[8]
23b Structure not specified200More potent than IbuprofenIbuprofenNot Specified[8]
C4 3-Chloro-N-[5-(3-Chloro-phenyl)-[5][6][7] oxadiazole-2yl] benzamideNot SpecifiedGood responseIndomethacinNot Specified[6]
C7 4-Nitro-N-[5-(4-Nitro-phenyl)-[5][6][7] oxadiazole-2yl] benzamideNot SpecifiedGood responseIndomethacinNot Specified[6]

Experimental Protocols

Heat-Induced Albumin Denaturation Assay

This in vitro assay assesses the anti-inflammatory activity of compounds by measuring the inhibition of heat-induced denaturation of bovine serum albumin (BSA).

Procedure:

  • A reaction mixture is prepared containing 0.45 mL of 5% w/v aqueous BSA and 0.05 mL of the test compound at various concentrations.[7]

  • A control solution is prepared with 0.45 mL of 5% w/v aqueous BSA and 0.05 mL of distilled water.[7]

  • A standard solution is prepared with 0.45 mL of 5% w/v aqueous BSA and 0.05 mL of a standard anti-inflammatory drug (e.g., diclofenac sodium).[7]

  • The pH of all solutions is adjusted to 6.3 using 1 N HCl.[7]

  • The solutions are incubated at 37°C for 20 minutes, followed by heating at 57°C for 3 minutes.[7]

  • After cooling, the turbidity of the solutions is measured spectrophotometrically at 660 nm.

  • The percentage inhibition of denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Carrageenan-Induced Rat Paw Edema Assay

This in vivo model is used to evaluate the anti-inflammatory activity of compounds in rats.

Procedure:

  • Albino rats (100-200 g) are divided into three groups: control, test, and standard.[6]

  • The animals are fasted overnight with access to water.[6]

  • The test compounds and the standard drug (e.g., indomethacin) are suspended in 1% carboxymethyl cellulose (CMC) and administered orally. The control group receives only 1% CMC.[6]

  • After a set period (e.g., 1 hour), a 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the left hind paw of each rat to induce edema.

  • The paw volume is measured at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

  • The percentage inhibition of edema is calculated for each group relative to the control group.

Visualizations

experimental_workflow cluster_invitro In Vitro: Albumin Denaturation Assay cluster_invivo In Vivo: Carrageenan-Induced Paw Edema prep_solutions Prepare Solutions (Test, Control, Standard) adjust_ph Adjust pH to 6.3 prep_solutions->adjust_ph incubate_37 Incubate at 37°C for 20 min adjust_ph->incubate_37 heat_57 Heat at 57°C for 3 min incubate_37->heat_57 measure_turbidity Measure Turbidity (660 nm) heat_57->measure_turbidity calculate_inhibition_vitro Calculate % Inhibition measure_turbidity->calculate_inhibition_vitro animal_groups Divide Rats into Groups (Control, Test, Standard) administer_compounds Oral Administration of Compounds animal_groups->administer_compounds induce_edema Inject Carrageenan administer_compounds->induce_edema measure_paw_volume Measure Paw Volume induce_edema->measure_paw_volume calculate_inhibition_vivo Calculate % Inhibition measure_paw_volume->calculate_inhibition_vivo

Caption: General experimental workflows for in vitro and in vivo anti-inflammatory assays.

signaling_pathway inflammatory_stimuli Inflammatory Stimuli (e.g., Carrageenan) cell_membrane Cell Membrane inflammatory_stimuli->cell_membrane phospholipase_a2 Phospholipase A2 cell_membrane->phospholipase_a2 arachidonic_acid Arachidonic Acid phospholipase_a2->arachidonic_acid cox Cyclooxygenase (COX) arachidonic_acid->cox prostaglandins Prostaglandins cox->prostaglandins inflammation Inflammation (Edema, Pain) prostaglandins->inflammation oxadiazole 1,3,4-Oxadiazole Derivatives oxadiazole->cox Inhibition

Caption: Simplified signaling pathway of inflammation and the potential target for 1,3,4-oxadiazole derivatives.

Conclusion

While specific biological data for this compound remains elusive in the reviewed literature, the broader class of 1,3,4-oxadiazole derivatives consistently demonstrates significant biological activities, particularly anti-inflammatory effects. The provided comparative data and experimental protocols for related analogs offer a valuable starting point for researchers interested in this chemical scaffold. Further investigation is warranted to synthesize and evaluate the specific biological profile of this compound to determine its therapeutic potential.

References

Safety Operating Guide

Essential Disposal Protocol for 5-Ethyl-1,3,4-oxadiazol-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.[1] Handling of 5-Ethyl-1,3,4-oxadiazol-2-ol and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]

Personal Protective Equipment (PPE)SpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[3]Protects against potential splashes and eye irritation.[4]
Hand Protection Chemical-resistant gloves (e.g., nitrile).[1]Prevents skin contact and potential irritation.[4]
Body Protection Standard laboratory coat.[1]Protects skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust is generated.[1]Minimizes inhalation of potentially harmful airborne particles.[4]

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol details the necessary steps for the safe collection and preparation for disposal of this compound waste, including the pure compound, contaminated materials, and solutions.

1. Waste Identification and Segregation:

  • Treat all forms of this compound waste as hazardous chemical waste.[5]

  • Do not mix this waste with other chemical waste streams to prevent potentially violent reactions or the emission of toxic fumes.[2][6]

  • Solid Waste: Collect unused or expired pure compound and any grossly contaminated disposable items (e.g., weighing paper, gloves, pipette tips) in a designated hazardous solid waste container.[7]

  • Liquid Waste: Collect solutions containing this compound in a designated hazardous liquid waste container.[7]

  • Sharps Waste: Any contaminated sharps, such as needles or broken glass, must be placed in a designated sharps container.[7]

2. Container Management:

  • Use only clean, compatible containers with secure, screw-top caps for waste accumulation.[6] Plastic is often preferred.[8]

  • Ensure the container is in good condition, free from cracks or deterioration.[6]

  • Keep waste containers closed at all times, except when adding waste.[5][6]

  • Clearly label the waste container with the words "Hazardous Waste ," the full chemical name "This compound " (no abbreviations), and the date waste accumulation began.[1][2]

3. Waste Storage:

  • Store the sealed waste container in a designated "Satellite Accumulation Area" (SAA) that is at or near the point of generation.[6][8]

  • The SAA must be inspected weekly for any signs of leakage.[6]

  • Store incompatible waste types separately, for example, keep acids away from bases and oxidizers away from organic compounds.[6]

4. Decontamination of Empty Containers:

  • An "empty" container that held this compound may still contain hazardous residue.

  • If the compound is determined to be an acutely hazardous waste (P-listed), the container must be triple-rinsed.[5]

  • Use a solvent capable of removing the residue for rinsing. The rinsate must be collected and disposed of as hazardous liquid waste.[3][5]

  • After proper rinsing, deface all chemical labels on the container before disposing of it as regular trash.[5]

5. Final Disposal:

  • Do not dispose of this compound down the drain or in the regular trash.[7][9] Evaporation is not an acceptable method of disposal.[5]

  • Contact your institution's Environmental Health and Safety (EHS) office or an equivalent department to schedule a pickup for the hazardous waste.[1][8]

  • The final disposal must be carried out by a licensed and approved hazardous waste disposal company.[1][3]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G start Start: Generation of This compound Waste ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Step 2: Segregate Waste (Solid, Liquid, Sharps) ppe->segregate container Step 3: Use Labeled, Compatible Hazardous Waste Container segregate->container storage Step 4: Store in Designated Satellite Accumulation Area (SAA) container->storage pickup Step 5: Arrange Pickup via EHS or Licensed Contractor storage->pickup end End: Proper Disposal pickup->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 5-Ethyl-1,3,4-oxadiazol-2-OL

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) is readily available for 5-Ethyl-1,3,4-oxadiazol-2-OL (CAS No. 37463-36-8). The following guidance is extrapolated from safety data for structurally similar oxadiazole derivatives. A thorough, site-specific risk assessment by qualified personnel is mandatory before handling this compound. This information is intended for researchers, scientists, and drug development professionals.

Hazard Assessment and Personal Protective Equipment

Based on data from analogous compounds, this compound is anticipated to be a hazardous substance. Potential hazards include skin irritation, serious eye damage, and respiratory irritation.[1][2] It may also be harmful if swallowed or inhaled.[2][3][4][5] All handling operations should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

The following table summarizes the recommended personal protective equipment (PPE) for handling this compound.

Protection Type Recommended Equipment Rationale
Eye and Face Protection Chemical safety goggles or a face shield.[2]To protect against potential splashes and eye irritation or serious eye damage.[1][2]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). A lab coat or chemical-resistant apron should be worn.To prevent skin contact, which may cause irritation.[1][2]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. If dust or aerosols may be generated, a NIOSH-approved particulate respirator is recommended.To avoid inhalation, which may cause respiratory tract irritation.[2][5]

Operational and Disposal Plans

Handling and Storage:

  • Avoid contact with skin, eyes, and clothing.[4]

  • Do not breathe dust or vapors.

  • Wash hands thoroughly after handling.[1]

  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents.[6]

First Aid Measures:

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]

  • If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[1]

  • If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]

  • If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[6]

Disposal:

  • Dispose of contents and container in accordance with local, regional, and national regulations. This material and its container must be disposed of as hazardous waste. Do not allow product to enter drains.

Experimental Workflow

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_risk Conduct Site-Specific Risk Assessment prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_risk->prep_ppe prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood handle_weigh Weigh Compound in Fume Hood prep_hood->handle_weigh handle_prepare Prepare Solution or Reaction Mixture in Fume Hood handle_weigh->handle_prepare cleanup_decontaminate Decontaminate Glassware and Work Surfaces handle_prepare->cleanup_decontaminate cleanup_waste Dispose of Waste in Designated Hazardous Waste Container cleanup_decontaminate->cleanup_waste cleanup_ppe Remove and Dispose of Contaminated PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Standard laboratory workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.